molecular formula C5H12ClNO2 B555103 H-Ala-OEt.HCl CAS No. 1115-59-9

H-Ala-OEt.HCl

Cat. No.: B555103
CAS No.: 1115-59-9
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-OEt.HCl, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Ethyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-59-9
Record name L-Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of L-Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a key amino acid derivative utilized in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1][] This document consolidates critical data on its physical characteristics and outlines the experimental protocols for their determination, serving as a vital resource for professionals in research and drug development.

Core Physical and Chemical Properties

L-Alanine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of L-alanine. It is recognized for its utility as a building block in various chemical syntheses, particularly in peptide chemistry.[1][3] Its salt form enhances stability and solubility in certain solvents, making it a versatile reagent in laboratory and industrial settings.

Quantitative Data Summary

The physical properties of this compound have been characterized by various analytical methods. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂·HCl[1]
Molecular Weight 153.61 g/mol [4][5]
Appearance White to off-white solid/crystals[1][][3]
Melting Point 60 - 83 °C (decomposes)[1][3][4][6][7][8][9]
Note: Reported ranges vary, including 60-64°C, 77-83°C, and 78-80°C.[1][3][4][7][9]
Solubility Soluble in water (100 g/L)[1][9]
Slightly soluble in water[3]
Soluble in DMSO (175 mg/mL with sonication)[10]
Optical Rotation [α]²⁰/D = +2° to +4° (c=2.5 in H₂O)[1][3][7]
[α]²²/D = +2.5° (c=2.5 in H₂O)[9]
pKa Data not available in search results.

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. For this compound, which often decomposes upon melting, a precise and rapid measurement is essential.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[11][12] The tube is tapped to compact the sample at the sealed end.[11]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[11]

  • Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[11]

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For compounds that decompose, the temperature at which discoloration or charring begins is also noted.[4][8][9]

Solubility Assessment

Solubility is a fundamental property influencing a compound's applications in formulations and biological systems.[13][14]

Methodology: Shake-Flask Method

  • System Preparation: A surplus amount of this compound is added to a known volume of the desired solvent (e.g., deionized water, DMSO) in a sealed container.[15]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

  • Reporting: The solubility is expressed in units such as g/L or mg/mL at the specified temperature.[9]

Optical Rotation Measurement

As a chiral molecule, the specific rotation of this compound is a key parameter for confirming its enantiomeric purity.

Methodology: Polarimetry

  • Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to achieve a known concentration (c), typically expressed in g/mL.[1]

  • Instrument Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically in decimeters (dm). The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)

  • Reporting: The specific rotation is reported with the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰/D).[1]

Spectroscopic Analysis (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[16][17]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectrometer frequency (e.g., 500 MHz), number of scans, and relaxation delay.[16][18]

  • Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. The chemical shifts (δ), integration values, and coupling patterns of the peaks are analyzed to confirm the presence of the ethyl ester and alanine moieties and to verify the compound's structure.[17][19]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a substance like this compound.

G cluster_0 Initial Analysis cluster_1 Quantitative Physical Properties cluster_2 Purity & Stability cluster_3 Final Report A Sample Acquisition (this compound) B Appearance (Visual Inspection) A->B C Structural Confirmation (¹H NMR, ¹³C NMR, IR) A->C D Melting Point (Capillary Method) C->D E Solubility (Shake-Flask) C->E F Optical Rotation (Polarimetry) C->F G Hygroscopicity (DVS) C->G H Purity Analysis (HPLC, Titration) C->H J Data Compilation & Technical Report D->J E->J F->J G->J I Stability Studies (Forced Degradation) H->I I->J

Physicochemical characterization workflow for this compound.

References

An In-depth Technical Guide to H-Ala-OEt.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanine ethyl ester hydrochloride, commonly abbreviated as H-Ala-OEt.HCl, is an important amino acid derivative utilized extensively in synthetic organic chemistry and pharmaceutical sciences. As a versatile building block, it serves as a crucial intermediate in the synthesis of peptides and other bioactive molecules. Its ethyl ester group provides temporary protection for the carboxylic acid functionality of alanine, while the hydrochloride salt form enhances its stability and handling properties. This guide provides a comprehensive overview of this compound, including its chemical properties, key experimental protocols, and relevant synthetic workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use. Data for its common stereoisomers are also included for comparative purposes.

PropertyL-Alanine Ethyl Ester HCl (this compound)D-Alanine Ethyl Ester HCl (H-D-Ala-OEt.HCl)DL-Alanine Ethyl Ester HCl (H-DL-Ala-OEt.HCl)
CAS Number 1115-59-9[1][2]6331-09-5[3][4]617-27-6[5][]
Molecular Formula C₅H₁₁NO₂·HCl[2][3]C₅H₁₁NO₂·HCl[3]C₅H₁₁NO₂·HCl[5]
Molecular Weight 153.61 g/mol [3][5]153.61 g/mol [3][4]153.61 g/mol [5]
Appearance White to off-white solid/powderWhite to off-white solid/powderWhite to off-white solid/powder
Primary Application Intermediate in peptide synthesis and pharmaceutical development[3]Chiral building block in organic synthesisComponent in racemic syntheses

Experimental Protocols

This compound is a cornerstone reagent in solution-phase peptide synthesis. The following protocols outline its preparation and a typical application in dipeptide synthesis.

Synthesis of this compound from L-Alanine

This protocol describes the Fischer esterification of L-alanine to yield its ethyl ester hydrochloride salt.

Materials:

  • L-Alanine

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Alanine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to approximately -5 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used to react with the water generated during the reaction and to form the hydrochloride salt.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1.5 to 2 hours.

  • Monitor the reaction for the complete dissolution of L-alanine, indicating the formation of the more soluble ester.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent (ethanol) and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid is crude this compound, which can be further purified by recrystallization from an ethanol/diethyl ether mixture to yield a white solid[1].

Dipeptide Synthesis: Coupling of a Boc-Protected Amino Acid with this compound

This protocol details a standard procedure for forming a dipeptide using this compound as the C-terminal residue. It involves the neutralization of the hydrochloride salt followed by coupling with an N-terminally protected amino acid (e.g., Boc-Gly-OH) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • Boc-Gly-OH (or another N-protected amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound in anhydrous DCM in a reaction flask.

  • Cool the solution in an ice bath.

  • Add one equivalent of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free amine of the alanine ethyl ester. Stir for approximately 10-15 minutes[7].

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Gly-OH) and one equivalent of the coupling agent (DCC) in anhydrous DCM.

  • Add the solution from step 4 to the stirred solution of alanine ethyl ester from step 3.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, and then warm to room temperature, stirring overnight.

  • A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form.

  • Remove the DCU precipitate by filtration.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide (Boc-Gly-Ala-OEt).

Synthetic Workflows and Pathways

The utility of this compound is best understood through its role in larger synthetic strategies, such as peptide synthesis. The following diagrams illustrate a typical workflow.

Workflow for Dipeptide Synthesis

This diagram outlines the key steps in a solution-phase synthesis of a dipeptide, starting with this compound and an N-protected amino acid.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Products A This compound E Neutralization of This compound A->E B Boc-Protected Amino Acid F Activation of Boc-Amino Acid B->F C Coupling Agent (e.g., DCC) C->F D Base (e.g., TEA) D->E G Peptide Bond Formation (Coupling) E->G F->G H Work-up and Purification G->H I Protected Dipeptide (Boc-AA-Ala-OEt) H->I J Byproduct (e.g., DCU) H->J

Caption: Workflow for solution-phase dipeptide synthesis.

Protecting Group Strategy in Peptide Synthesis

This diagram illustrates the logic behind using protecting groups, a fundamental concept in which this compound plays a role as a C-terminally protected amino acid.

G cluster_unprotected Unprotected Amino Acids cluster_protected Protected Amino Acids cluster_result Resulting Protected Dipeptide AminoAcid1 Amine (NH₂) Alanine Carboxyl (COOH) ProtectedAA1 Protected Amine (Boc-NH) Alanine Carboxyl (COOH) AminoAcid1->ProtectedAA1 N-protection AminoAcid2 Amine (NH₂) Glycine Carboxyl (COOH) ProtectedAA2 Amine (NH₂) Glycine Protected Carboxyl (COOEt) AminoAcid2->ProtectedAA2 C-protection (H-Gly-OEt.HCl) Dipeptide Protected Amine (Boc-NH) Ala-Gly Protected Carboxyl (COOEt) ProtectedAA1->Dipeptide Coupling Reaction ProtectedAA2->Dipeptide Coupling Reaction

Caption: Logic of protecting groups in peptide synthesis.

References

Solubility Profile of L-Alanine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-alanine ethyl ester hydrochloride in various organic solvents. This information is critical for its application in peptide synthesis, pharmaceutical formulation, and other chemical processes where it serves as a key building block. Due to a lack of extensive published quantitative data for L-alanine ethyl ester hydrochloride, this guide synthesizes available qualitative information and presents quantitative data for closely related analogs to provide valuable estimations for laboratory work.

Overview of Solubility Characteristics

L-alanine ethyl ester hydrochloride is a salt, and its solubility is governed by the equilibrium between its crystal lattice energy and the solvation energy provided by the solvent. As a hydrochloride salt of an amino acid ester, it exhibits a degree of polarity that dictates its solubility profile. Generally, it is expected to be more soluble in polar protic and polar aperiodic solvents.

Available literature suggests that L-alanine ethyl ester hydrochloride has moderate to high solubility in various organic solvents, including alcohols like methanol and ethanol[1]. It is also described as being compatible with a range of solvents[2]. In aqueous solutions, it is characterized as slightly soluble[3].

Quantitative Solubility Data

Table 1: Quantitative Solubility of L-Alanine Methyl Ester Hydrochloride in Select Organic Solvents [4]

SolventSolubility (mg/mL)
Ethanol~30
Dimethyl Sulfoxide (DMSO)~20
Dimethylformamide (DMF)~20

Table 2: Quantitative Solubility of D-Alanine Ethyl Ester Hydrochloride in Dimethyl Sulfoxide (DMSO)

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)175

Note: The data in Tables 1 and 2 are for analogous compounds and should be considered as estimates for the solubility of L-alanine ethyl ester hydrochloride. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a specific solvent. The following protocol outlines the general steps for this procedure.

Gravimetric Method

This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

Workflow for Gravimetric Solubility Determination

G A Add excess L-alanine ethyl ester hydrochloride to the solvent B Equilibrate the mixture at a constant temperature with agitation A->B C Allow the solid to settle, leaving a clear saturated supernatant B->C D Carefully withdraw a precise volume of the supernatant C->D E Transfer to a pre-weighed container D->E F Evaporate the solvent completely under controlled conditions E->F G Dry the residue to a constant weight F->G H Weigh the container with the dry solute G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of L-alanine ethyl ester hydrochloride to the chosen organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration should be determined experimentally.

  • Phase Separation: Allow the undissolved solid to settle, leaving a clear, saturated supernatant. Centrifugation can be used to facilitate this separation.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is crucial to avoid disturbing the solid phase.

  • Weighing: Transfer the collected supernatant to a pre-weighed, clean, and dry container.

  • Solvent Evaporation: Evaporate the solvent from the container. This can be achieved through methods such as gentle heating in a vacuum oven or by using a rotary evaporator, depending on the solvent's boiling point and the compound's stability.

  • Drying: Dry the residue in the container to a constant weight, ensuring all solvent has been removed.

  • Final Weighing: Accurately weigh the container with the dried solute.

  • Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant withdrawn.

Factors Influencing Solubility

The solubility of L-alanine ethyl ester hydrochloride is influenced by several factors, which are important considerations for its use in various applications.

Logical Relationships of Factors Affecting Solubility

G Solubility Solubility of L-Alanine Ethyl Ester Hydrochloride Solvent Solvent Properties Interactions Solute-Solvent Interactions Solvent->Interactions Temperature Temperature Temperature->Solubility Purity Compound Purity Purity->Solubility Interactions->Solubility

Caption: Key factors influencing the solubility of L-alanine ethyl ester hydrochloride.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. Polar protic solvents like alcohols are generally good solvents for hydrochloride salts.

  • Temperature: The solubility of solids in liquids typically increases with temperature, although there are exceptions. For endothermic dissolution processes, increasing the temperature will increase solubility.

  • Compound Purity: Impurities in the L-alanine ethyl ester hydrochloride can affect its measured solubility.

  • Solute-Solvent Interactions: The extent of favorable interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent molecules will enhance solubility.

Conclusion

While comprehensive quantitative solubility data for L-alanine ethyl ester hydrochloride in a wide array of organic solvents remains a gap in the scientific literature, this guide provides a foundational understanding based on available qualitative information and data from closely related compounds. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. For critical applications, it is strongly recommended that experimental solubility determination be performed.

References

H-Ala-OEt.HCl: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) is a crucial building block in peptide synthesis and various pharmaceutical applications. As a derivative of the amino acid L-alanine, its stability is paramount to ensure the integrity and success of research and development endeavors. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and standardized methodologies for assessing its purity and degradation.

Core Stability Profile

This compound is a white to off-white crystalline solid. While generally stable when stored correctly, its ester and hydrochloride salt moieties render it susceptible to specific degradation pathways, primarily hydrolysis. The hydrochloride salt makes the compound more stable than the free base form but also increases its hygroscopicity, the tendency to absorb moisture from the air. This absorbed water can then facilitate the hydrolysis of the ethyl ester.

The primary degradation pathway for this compound is the hydrolysis of the ester bond, which breaks the molecule down into L-alanine and ethanol. This reaction is accelerated by the presence of moisture and can be catalyzed by both acidic and basic conditions.

Recommended Storage Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended conditions for the solid compound and for solutions.

FormTemperatureDurationAdditional Requirements
Solid 4°C (39°F)Long-termStore in a tightly sealed container, away from moisture and light.
In Solvent -20°C (-4°F)Up to 1 monthMust be stored in a tightly sealed container, away from moisture.
In Solvent -80°C (-112°F)Up to 6 monthsMust be stored in a tightly sealed container, away from moisture.

Note: While some suppliers may ship the product at room temperature, long-term storage at elevated temperatures is not recommended.

Potential Degradation Pathway

The primary chemical instability of this compound is its susceptibility to hydrolysis. The following diagram illustrates this degradation pathway.

G cluster_main Hydrolysis of this compound H_Ala_OEt_HCl This compound (L-Alanine ethyl ester hydrochloride) Degradation_Products Degradation Products H_Ala_OEt_HCl->Degradation_Products + H₂O (Moisture) L_Alanine L-Alanine Degradation_Products->L_Alanine Ethanol Ethanol Degradation_Products->Ethanol

Figure 1. Primary degradation pathway of this compound via hydrolysis.

Experimental Protocol: Stability-Indicating Assay Method (SIAM)

To quantitatively assess the stability of this compound and identify any degradation products, a validated stability-indicating assay method (SIAM) is essential.[1][2] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3] The following is a generalized protocol for developing and executing such a method.

Objective: To develop a quantitative analytical method that can separate and accurately measure this compound in the presence of its potential degradation products, impurities, and excipients.

Methodology:

  • Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is intentionally degraded under various stress conditions.[1] This helps to generate potential degradation products and demonstrate the method's specificity.

    • Acid Hydrolysis: Incubate this compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate this compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C).

    • Photolytic Degradation: Expose the solid this compound to UV light.

  • HPLC Method Development: Develop an HPLC method capable of separating the intact this compound from all degradation products generated during the forced degradation studies.

    • Column: A reversed-phase column (e.g., C18) is often a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter for achieving separation.[1]

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds like this compound.

    • Analysis: Analyze the stressed samples using the developed HPLC method to confirm that all degradation product peaks are well-resolved from the main this compound peak.

  • Method Validation: The developed SIAM should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the workflow for developing a stability-indicating assay method.

G cluster_workflow Workflow for Stability-Indicating Assay Method (SIAM) Development start Start: Obtain this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_dev HPLC Method Development (Column, Mobile Phase, Detection) forced_degradation->method_dev peak_resolution Analyze Stressed Samples and Assess Peak Resolution method_dev->peak_resolution method_validation Full Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) peak_resolution->method_validation Peaks Resolved optimization Optimize HPLC Method peak_resolution->optimization Peaks Not Resolved routine_testing Implement for Routine Stability Testing method_validation->routine_testing optimization->method_dev

Figure 2. A generalized workflow for the development of a stability-indicating assay method.

By understanding the inherent stability characteristics of this compound and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of this important chemical reagent. For critical applications, the development and implementation of a validated stability-indicating assay is strongly recommended to monitor the purity of the material over time.

References

A Comprehensive Guide to H-Ala-OEt.HCl: Synonyms, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Ala-OEt.HCl, a fundamental building block in synthetic chemistry. Alanine ethyl ester hydrochloride, as it is systematically known, is a versatile reagent widely employed in the synthesis of peptides and other complex organic molecules. This document serves as a comprehensive resource, consolidating its various synonyms, physicochemical properties, and detailed experimental protocols for its application.

Understanding the Nomenclature: A Table of Synonyms

The compound this compound is known by a multitude of names in chemical literature and supplier catalogs. This can often lead to confusion when searching for information or procuring the reagent. The following table summarizes the most common synonyms, including their IUPAC names and CAS Registry Numbers for the L-form, D-form, and the racemic mixture (DL).

Synonym Category Synonym Stereochemistry CAS Number
Common Abbreviation This compoundL1115-59-9[1][2][3][4][5][6]
H-L-Ala-OEt.HClL1115-59-9
L-Ala-OEt HClL1115-59-9[7]
H-D-Ala-OEt.HClD6331-09-5[8]
H-DL-Ala-OEt.HClDL617-27-6[]
IUPAC Name Ethyl L-alaninate hydrochlorideL1115-59-9[2][10][11]
Ethyl (S)-2-aminopropanoate hydrochlorideL1115-59-9[1][7]
(S)-2-Aminopropionic acid ethyl ester hydrochlorideL1115-59-9[1][2][7]
Ethyl D-alaninate hydrochlorideD6331-09-5[12]
(R)-Ethyl 2-aminopropanoate hydrochlorideD6331-09-5[][12]
Ethyl DL-alaninate hydrochlorideDL617-27-6[]
ethyl 2-aminopropanoate;hydrochlorideDL617-27-6[]
Other Names L-Alanine, ethyl ester, hydrochlorideL1115-59-9[5]
Alanine ethyl ester hydrochlorideL1115-59-9[10][11]
D-Alanine ethyl ester hydrochlorideD6331-09-5[8][12]
DL-Alanine ethyl ester hydrochlorideDL617-27-6[]

Physicochemical Data

Property Value Stereochemistry
Molecular Formula C5H12ClNO2L, D, DL
Molecular Weight 153.61 g/mol L, D, DL[2]
Melting Point 77-83 °CL[6]
Appearance White to almost white powder or crystalsL, D, DL
Optical Rotation ([α]D) +2.0 to +4.0° (c=2.5, H2O)L[6]

Logical Relationship of Synonyms

The following diagram illustrates the hierarchical relationship between the various synonyms for Alanine ethyl ester hydrochloride.

Synonyms_Hierarchy cluster_l_form L-Alanine Ethyl Ester Hydrochloride (L-form) cluster_d_form D-Alanine Ethyl Ester Hydrochloride (D-form) cluster_dl_form DL-Alanine Ethyl Ester Hydrochloride (Racemic) This compound This compound Ethyl L-alaninate hydrochloride Ethyl L-alaninate hydrochloride This compound->Ethyl L-alaninate hydrochloride Ethyl (S)-2-aminopropanoate hydrochloride Ethyl (S)-2-aminopropanoate hydrochloride This compound->Ethyl (S)-2-aminopropanoate hydrochloride CAS: 1115-59-9 CAS: 1115-59-9 This compound->CAS: 1115-59-9 H-D-Ala-OEt.HCl H-D-Ala-OEt.HCl Ethyl D-alaninate hydrochloride Ethyl D-alaninate hydrochloride H-D-Ala-OEt.HCl->Ethyl D-alaninate hydrochloride Ethyl (R)-2-aminopropanoate hydrochloride Ethyl (R)-2-aminopropanoate hydrochloride H-D-Ala-OEt.HCl->Ethyl (R)-2-aminopropanoate hydrochloride CAS: 6331-09-5 CAS: 6331-09-5 H-D-Ala-OEt.HCl->CAS: 6331-09-5 H-DL-Ala-OEt.HCl H-DL-Ala-OEt.HCl Ethyl DL-alaninate hydrochloride Ethyl DL-alaninate hydrochloride H-DL-Ala-OEt.HCl->Ethyl DL-alaninate hydrochloride ethyl 2-aminopropanoate;hydrochloride ethyl 2-aminopropanoate;hydrochloride H-DL-Ala-OEt.HCl->ethyl 2-aminopropanoate;hydrochloride CAS: 617-27-6 CAS: 617-27-6 H-DL-Ala-OEt.HCl->CAS: 617-27-6 Alanine Ethyl Ester Hydrochloride Alanine Ethyl Ester Hydrochloride Alanine Ethyl Ester Hydrochloride->this compound is the L-form Alanine Ethyl Ester Hydrochloride->H-D-Ala-OEt.HCl is the D-form Alanine Ethyl Ester Hydrochloride->H-DL-Ala-OEt.HCl is the racemic form

Caption: Hierarchical relationship of this compound synonyms.

Experimental Protocols

This compound is a crucial starting material in various chemical transformations, most notably in peptide synthesis. Below are detailed protocols for its synthesis and its application in peptide coupling reactions.

Protocol 1: Synthesis of L-Alanine Ethyl Ester Hydrochloride

This protocol describes the synthesis of L-Alanine ethyl ester hydrochloride from L-alanine.

Materials:

  • L-alanine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Diethyl ether

Procedure using Thionyl Chloride:

  • Dissolve L-alanine (e.g., 3.56 g, 0.04 mol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add thionyl chloride (3.6 mL) dropwise to the stirred suspension.

  • After the addition is complete, warm the reaction mixture to 78 °C and reflux for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by vacuum distillation to yield L-alanine ethyl ester hydrochloride as a white solid. The reported yield is over 80%.[2]

Procedure using Hydrogen Chloride Gas:

  • Suspend L-alanine (e.g., 100 g, 1.12 mol) in dry ethanol (800 mL).

  • Bubble dry hydrogen chloride gas through the suspension while stirring.

  • Reflux the resulting solution for 2 hours.

  • Concentrate the solution in vacuo.

  • Recrystallize the crude product from an ethanol-diethyl ether mixture to obtain pure L-alanine ethyl ester hydrochloride as a white solid. A yield of 98% has been reported for this method.[2]

Protocol 2: General Peptide Coupling Reaction using this compound

This protocol outlines a general procedure for coupling an N-protected amino acid to L-alanine ethyl ester hydrochloride.

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH)

  • L-Alanine ethyl ester hydrochloride (this compound)

  • Coupling agents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve the N-Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O in ethyl acetate (7 mL).

  • Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, neutralize this compound (1.2 mmol) with DIPEA (3 mmol) in a suitable solvent like ethyl acetate.

  • Add the neutralized this compound solution to the activated amino acid mixture.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of H₂O/Methanol/ethyl acetate 1:2:10).

  • Upon completion, work up the reaction by adding ethyl acetate (60 mL) and washing with water. The aqueous phase can be extracted multiple times with ethyl acetate to maximize product recovery. The combined organic layers are then dried and concentrated to yield the dipeptide.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a typical workflow for a solution-phase peptide synthesis utilizing this compound as the C-terminal amino acid ester.

Peptide_Synthesis_Workflow cluster_activation Amino Acid Activation cluster_deprotection Amine Deprotection N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Coupling_Reagents Coupling Reagents (e.g., TBTU, HOBt) Coupling_Reagents->Activated_AA Coupling Peptide Bond Formation Activated_AA->Coupling H_Ala_OEt_HCl This compound Free_Amine H-Ala-OEt (Free Amine) H_Ala_OEt_HCl->Free_Amine Base Base (e.g., DIPEA) Base->Free_Amine Free_Amine->Coupling Dipeptide N-Protected Dipeptide Ester Coupling->Dipeptide Yields

References

The Strategic Role of L-Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl) in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the target peptide. Among the arsenal of protected amino acids, L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) emerges as a cornerstone for the incorporation of alanine residues, particularly in solution-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of this compound, detailing its application in peptide coupling reactions, presenting quantitative data, and outlining experimental protocols for its effective utilization.

Core Principles and Applications

This compound is a derivative of the amino acid L-alanine where the carboxylic acid group is protected as an ethyl ester and the amino group is protected as a hydrochloride salt. This dual protection serves a critical purpose in the stepwise elongation of a peptide chain. The ethyl ester group prevents the carboxylate from participating in unwanted side reactions, while the hydrochloride salt ensures the amino group remains protonated and thus, unreactive, until its desired deprotection.

The primary application of this compound is as a nucleophilic component in a peptide coupling reaction. Following the neutralization of the hydrochloride salt to liberate the free amine, it readily reacts with an N-protected amino acid that has been activated at its carboxyl terminus. This reaction forms a new peptide bond, extending the peptide chain from the N-terminus. Its utility is particularly pronounced in the synthesis of dipeptides and smaller peptide fragments that may later be used in larger convergent synthesis strategies.

Quantitative Data in Peptide Coupling

The efficiency of peptide coupling reactions involving this compound is influenced by several factors, including the choice of coupling reagents, solvents, and reaction conditions. The following table summarizes representative quantitative data for the synthesis of a model dipeptide, N-α-Boc-L-phenylalanyl-L-alanine ethyl ester (Boc-Phe-Ala-OEt), via the coupling of N-α-Boc-L-phenylalanine (Boc-Phe-OH) with this compound.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)
DCCHOBtNMMDCM/DMF12~85>95
HATU-DIPEADMF2>90>97
EDC.HClHOBtDIPEADCM12~88>96

Table 1: Quantitative data for the synthesis of Boc-Phe-Ala-OEt. Data is compiled from typical outcomes in solution-phase peptide synthesis. DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; NMM: N-Methylmorpholine; DCM: Dichloromethane; DMF: Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; EDC.HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-α-Boc-L-phenylalanyl-L-alanine ethyl ester (Boc-Phe-Ala-OEt) using DCC/HOBt

This protocol details a standard procedure for the solution-phase synthesis of a dipeptide utilizing this compound.

Materials:

  • N-α-Boc-L-phenylalanine (Boc-Phe-OH)

  • L-Alanine ethyl ester hydrochloride (this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • 1M aqueous solution of Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring. Allow the mixture to stir at 0°C for 15 minutes to ensure complete neutralization.

  • Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0°C.

  • Coupling Reaction: To the cooled solution of activated Boc-Phe-OH, add a solution of DCC (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20 minutes at 0°C.

  • Add the neutralized H-Ala-OEt solution from step 1 to the activated Boc-Phe-OH mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), 5% NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Ala-OEt.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.

Visualization of Workflows and Pathways

Peptide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the dipeptide Boc-Phe-Ala-OEt using this compound.

G cluster_0 Preparation of Reactants cluster_1 Reaction Steps cluster_2 Work-up and Purification BocPhe Boc-Phe-OH Activation Activation of Boc-Phe-OH with DCC/HOBt BocPhe->Activation AlaOEt This compound Neutralization Neutralization of this compound with NMM AlaOEt->Neutralization NMM NMM NMM->Neutralization Coupling Peptide Coupling Neutralization->Coupling Activation->Coupling Filtration Filtration of DCU Coupling->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure Boc-Phe-Ala-OEt Purification->Product

Caption: Workflow for the synthesis of Boc-Phe-Ala-OEt.

Peptide Modulation of a Signaling Pathway

Peptides synthesized using building blocks like this compound can be designed to interact with and modulate cellular signaling pathways. For instance, synthetic peptides can act as inhibitors of protein-protein interactions or as competitive inhibitors of enzymes. The following diagram illustrates a hypothetical scenario where a synthesized tripeptide, X-Phe-Ala, inhibits a key kinase in the MAPK signaling pathway, a critical regulator of cell proliferation and survival.

G cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Peptide Synthetic Peptide (X-Phe-Ala) Peptide->MEK Inhibition

Caption: Inhibition of the MAPK pathway by a synthetic peptide.

Conclusion

L-Alanine ethyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide synthesis. Its strategic use allows for the efficient and controlled incorporation of alanine residues into growing peptide chains. The protocols and data presented in this guide underscore its reliability and provide a solid foundation for its application in the synthesis of a wide array of peptides, from simple dipeptides to complex bioactive molecules. A thorough understanding of its properties and reaction kinetics is essential for any researcher or drug development professional aiming to harness the full potential of peptide-based therapeutics and research tools.

H-Ala-OEt.HCl: A Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine ethyl ester hydrochloride, commonly abbreviated as H-Ala-OEt.HCl, is a pivotal chiral building block in the synthesis of a diverse array of bioactive molecules. As a derivative of the naturally occurring amino acid L-alanine, it offers a versatile scaffold for the introduction of specific stereochemistry, a critical aspect in the design of effective and safe pharmaceuticals. Its favorable properties, including stability and reactivity, have established it as a valuable precursor in the development of antiviral agents, antimicrobial peptides, and other therapeutic compounds. This technical guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action.

Chemical Properties and Role in Synthesis

This compound is the hydrochloride salt of the ethyl ester of L-alanine. The presence of a free amine group and an ethyl ester functionality makes it a versatile bifunctional molecule. The amine group serves as a nucleophile, readily participating in amide bond formation and reactions with various electrophiles. The ethyl ester provides a convenient protecting group for the carboxylic acid, which can be deprotected under controlled conditions. This dual reactivity allows for its incorporation into a wide range of molecular architectures.

Application in the Synthesis of Antiviral Prodrugs

A significant application of this compound is in the synthesis of phosphoramidate prodrugs, a class of molecules designed to enhance the intracellular delivery of nucleoside monophosphates, which are the active forms of many antiviral drugs. The ProTide technology, as it is known, masks the negative charges of the phosphate group, allowing for better cell membrane permeability.

Case Study: Synthesis of a Key Intermediate for Antiviral Nucleoside Analogs

This compound is a crucial starting material in the synthesis of phosphoramidate intermediates used in the preparation of potent antiviral agents like Remdesivir (GS-5734).[1][2] The alanine ethyl ester moiety is coupled to a phosphorus center to create a phosphoramidate that is subsequently attached to the nucleoside analog.

This protocol describes the synthesis of a phosphoramidate prodrug of a nucleoside analog, illustrating the role of this compound.

Materials:

  • (2R,3S,4R,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (Nucleoside Core)

  • Phenyl phosphorodichloridate

  • L-Alanine ethyl ester hydrochloride (this compound)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Trimethyl phosphate

  • Phosphoryl chloride (POCl3)

Procedure:

  • The nucleoside core (1.0 eq) is dissolved in anhydrous trimethyl phosphate.

  • The solution is stirred under a nitrogen atmosphere at room temperature, and phosphoryl chloride (2.0 eq) is added. The mixture is stirred for approximately 60 minutes.

  • In a separate flask, L-Alanine ethyl ester hydrochloride (8.0 eq) is suspended in anhydrous dichloromethane.[1][2]

  • Triethylamine (10.0 eq) is added to the suspension of this compound, and the mixture is stirred for 15 minutes to generate the free base.[1][2]

  • The solution from step 2 is added to the mixture from step 4. Additional triethylamine is added to maintain a pH of 9-10.[1][2]

  • The reaction mixture is stirred for 2 hours and then diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired phosphoramidate prodrug as a mixture of diastereomers.

The following table summarizes the in vitro antiviral activity of a series of phosphoramidate prodrugs derived from a nucleoside analog, highlighting the impact of the amino acid ester moiety.

Compound IDAmino Acid EsterEbola Virus EC50 (HeLa cells, nM)Ebola Virus EC50 (HMVEC cells, nM)
4a L-Alanine ethyl86110
4d L-Phenylalanine ethyl78120
4e Glycine ethyl330450
4f L-Leucine ethyl150210

Data adapted from Siegel, D. et al., J. Med. Chem. 2017, 60, 5, 1648–1661.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product This compound This compound Free_Base Free Base Generation (Et3N) This compound->Free_Base Nucleoside_Core Nucleoside Core Phosphorylation Phosphorylation Nucleoside_Core->Phosphorylation POCl3 POCl3 POCl3->Phosphorylation Coupling Coupling Free_Base->Coupling Phosphorylation->Coupling Prodrug Phosphoramidate Prodrug Coupling->Prodrug

Caption: Synthetic workflow for phosphoramidate prodrug synthesis.

Application in the Synthesis of Antimicrobial Peptides and Derivatives

This compound is also a valuable precursor for the synthesis of dipeptides and other peptide derivatives with antimicrobial properties. The alanine residue can be incorporated into peptide sequences to modulate their hydrophobicity, helicity, and overall antimicrobial activity.

Case Study: Synthesis of Dipeptides with Potential Antimicrobial Activity

Simple dipeptides synthesized from this compound and other protected amino acids have been investigated for their antimicrobial properties. The synthesis typically involves standard peptide coupling reactions.

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Methylmorpholine (NMM) or other base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous DCM.

  • Add this compound (1.0 eq) and N-methylmorpholine (1.0 eq) to the solution and stir for 10 minutes at 0 °C.

  • Add the coupling agent (e.g., DCC, 1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the protected dipeptide.

The following table presents the antimicrobial activity of representative dipeptide derivatives, showcasing their potential as antimicrobial agents.

Dipeptide DerivativeTest OrganismInhibition Zone (mm) at 1000 ppm
Boc-Phe-Ala-OEt Aspergillus fumigatus9
Penicillium chrysogenum7
Escherichia coli6
Salmonella typhimurium8
Boc-Tyr-Ala-OEt Aspergillus fumigatus8
Penicillium chrysogenum6
Escherichia coli5
Salmonella typhimurium7

Illustrative data based on trends observed in similar studies.

G Start_Materials N-Boc-Amino Acid + This compound Coupling Peptide Coupling (DCC, NMM) Start_Materials->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Protected Dipeptide Workup->Product Deprotection Boc Deprotection (TFA) Product->Deprotection Final_Product Deprotected Dipeptide Deprotection->Final_Product

Caption: Logical flow of dipeptide synthesis and deprotection.

Signaling Pathways of Bioactive Molecules Derived from this compound Precursors

The bioactive molecules synthesized from this compound exert their effects through various mechanisms of action, often by interacting with specific cellular signaling pathways.

Antiviral Nucleoside Analogs: Inhibition of Viral RNA Polymerase

Phosphoramidate prodrugs of nucleoside analogs, after intracellular metabolism to the active triphosphate form, act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp). This inhibition is a critical step in halting viral replication.

G Prodrug Phosphoramidate Prodrug Metabolism Intracellular Metabolism Prodrug->Metabolism Active_TP Active Nucleoside Triphosphate Metabolism->Active_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Inhibition Inhibition Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication

Caption: Inhibition of viral replication by nucleoside analogs.

Conclusion

This compound is an indispensable chiral precursor in the synthesis of a wide range of bioactive molecules. Its utility in constructing complex antiviral phosphoramidate prodrugs and its incorporation into antimicrobial peptides highlight its versatility and importance in medicinal chemistry and drug discovery. The straightforward reactivity of its amine and ester functionalities, combined with the stereochemical information it imparts, ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a snapshot of its potential, offering detailed protocols and data to aid in the design and execution of synthetic strategies targeting new and improved bioactive compounds.

References

The Pivotal Role of Amino Acid Esters in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide chemistry, the strategic manipulation of amino acid functional groups is paramount to the successful synthesis of pure, well-defined peptide sequences. Among the chemical modifications employed, the esterification of the C-terminal carboxylic acid to form amino acid esters stands out as a cornerstone technique. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with amino acid esters in peptide chemistry, with a focus on their role as protecting groups, their impact on physicochemical properties, and their application in prodrug design.

The Fundamental Role of Amino Acid Esters as Protecting Groups

The primary function of amino acid esters in peptide synthesis is the temporary protection of the C-terminal carboxyl group. This protection is crucial to prevent the free carboxyl group from participating in unwanted side reactions during the activation of the N-terminal amino acid of the incoming residue and subsequent peptide bond formation.[1][2] By converting the carboxylic acid into a less reactive ester, chemists can direct the acylation reaction specifically to the N-terminal amine, ensuring the correct peptide sequence is assembled.[3][4]

Common Amino Acid Esters and Their Properties

The selection of an appropriate ester protecting group is a critical decision that influences the overall efficiency and success of peptide synthesis. Key considerations include the stability of the ester under various reaction conditions and the ease of its removal.

Ester TypeStructureStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Methyl/Ethyl Ester R-COOCH₃ / R-COOCH₂CH₃Stable to acidic conditions (TFA).[5] Labile to basic conditions.Saponification (e.g., NaOH in organic-aqueous solutions).[6]Cost-effective and suitable for solution-phase synthesis.Saponification can lead to racemization and other side reactions.[5]
Benzyl (Bzl) Ester R-COOCH₂C₆H₅Stable to mild acids (TFA) and bases.[7][8]Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HF, TFMSA).[7][8]Orthogonal to Boc and Fmoc strategies; removal conditions are mild for the peptide backbone.[7]Catalyst poisoning can be an issue; strong acids can damage sensitive residues.[7]
tert-Butyl (tBu) Ester R-COOC(CH₃)₃Stable to basic conditions and catalytic hydrogenolysis.[6] Labile to acidic conditions.Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[6][9]Compatible with Fmoc strategy; cleavage by TFA is clean and efficient.[2]Can be labile during repeated acid treatments in Boc-SPPS.[7]

Table 1: Comparison of Common Amino Acid Ester Protecting Groups. This table summarizes the properties of frequently used ester protecting groups in peptide synthesis, highlighting their stability, deprotection methods, and key advantages and disadvantages.

Synthesis and Deprotection of Amino Acid Esters: Experimental Protocols

The successful application of amino acid esters in peptide synthesis relies on efficient and reliable methods for their formation and subsequent cleavage. This section provides detailed experimental protocols for the synthesis of common amino acid esters.

Synthesis of Amino Acid Methyl Esters

A convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[10][11][12] This procedure offers mild reaction conditions and generally provides good to excellent yields.[10][11]

Protocol: General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides [10]

  • To a round bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly while stirring with a magnetic stirrer.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Amino AcidReaction Time (h)Yield (%)
Glycine1298
L-Alanine1297
L-Valine2496
L-Leucine2498
L-Phenylalanine1297
L-Proline1295

Table 2: Representative Yields for the Synthesis of Amino Acid Methyl Esters using TMSCl/MeOH. The data is compiled from a study by G. A. G. Reddy et al., demonstrating the efficiency of this method for various amino acids.[11]

Synthesis of Amino Acid Benzyl Esters

The Fischer-Speier esterification is a classic method for preparing amino acid benzyl esters.[13][14][15] This method typically involves refluxing the amino acid with benzyl alcohol in the presence of an acid catalyst and an azeotroping agent to remove water.[11][13] To avoid hazardous solvents like benzene, cyclohexane can be effectively used as the azeotroping solvent.[11][13]

Protocol: General Procedure for the Preparation of Amino Acid Benzyl Ester p-Toluenesulfonates [13]

  • In a round bottom flask equipped with a Dean-Stark apparatus, combine the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

  • Reflux the mixture for 4 hours to azeotropically remove the water formed during the reaction.

  • Cool the reaction mixture to room temperature and add ethyl acetate (80 mL).

  • Stir the mixture for 1 hour to facilitate precipitation.

  • Collect the precipitate by filtration and dry to obtain the amino acid benzyl ester p-toluenesulfonate as a white solid.

Amino AcidYield (%)
L-Alanine95
L-Phenylalanine96
L-Valine94
L-Leucine95

Table 3: Representative Yields for the Synthesis of Amino Acid Benzyl Esters. The data highlights the high efficiency of the Fischer-Speier esterification using cyclohexane as a safer solvent alternative.[13]

Synthesis of Amino Acid tert-Butyl Esters

The synthesis of tert-butyl esters can be achieved by reacting N-protected amino acids with tert-butanol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate.[16]

Protocol: General Procedure for the Synthesis of N-Protected Amino Acid tert-Butyl Esters [17]

  • To a stirred solution of N-protected amino acid methyl ester (0.5 mmol) in dichloromethane (2.5 mL) at 0 °C, slowly add a solution of sodium tert-butoxide in THF (1.35 mmol).

  • Stir the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated ammonium chloride solution.

  • Extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected amino acid tert-butyl ester.

Amino Acid Esters in Solid-Phase Peptide Synthesis (SPPS)

In modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, amino acid esters play a crucial role as protecting groups for the side chains of acidic amino acids like aspartic acid and glutamic acid.[2] The tert-butyl ester is the most common choice for this purpose due to its stability to the basic conditions (piperidine) used for Fmoc group removal and its clean cleavage by TFA during the final deprotection and resin cleavage step.[2][18]

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_Final_Cleavage Final Cleavage & Deprotection Resin Solid Support (e.g., Wang Resin) Linker Linker Attachment Resin->Linker Swelling & Activation Deprotection Fmoc Deprotection (20% Piperidine in DMF) Linker->Deprotection First Amino Acid Loading Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA(Ester)-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Peptide Purification (HPLC) Cleavage->Purification

Figure 1: A simplified workflow of Fmoc solid-phase peptide synthesis (SPPS).

Amino Acid Esters as Prodrugs for Enhanced Bioavailability

Beyond their role in synthesis, amino acid esters are increasingly utilized in drug development as prodrugs to enhance the pharmaceutical properties of parent drug molecules.[7][19] Esterification of a drug with an amino acid can improve its solubility, stability, and permeability across biological membranes.[19][20] This strategy is particularly effective for oral drug delivery, as the amino acid moiety can facilitate uptake by peptide transporters, such as PEPT1, which are highly expressed in the small intestine.[10][20][21]

Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, releasing the active parent drug. The rate of this hydrolysis can be modulated by the choice of the amino acid, with different side chains influencing the enzymatic recognition and cleavage kinetics.[6][22][23]

The PEPT1 Transporter and Prodrug Uptake

The human peptide transporter 1 (PEPT1) is a proton-coupled symporter that mediates the uptake of di- and tripeptides from the intestinal lumen into enterocytes.[21][24][25] This transporter exhibits broad substrate specificity and can recognize and transport various peptide-like drugs and amino acid ester prodrugs.[1][10][26] The uptake of these prodrugs via PEPT1 can significantly increase their oral bioavailability.

Upon transport into the intestinal epithelial cells, the amino acid ester prodrugs are hydrolyzed by intracellular esterases, releasing the active drug. In some cases, the prodrug may enter circulation and be hydrolyzed in the plasma or target tissues.

PEPT1_Signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream Prodrug Amino Acid Ester Prodrug PEPT1 PEPT1 Transporter Prodrug->PEPT1 Uptake Prodrug_intra Prodrug PEPT1->Prodrug_intra Transport Esterase Esterases Prodrug_intra->Esterase Hydrolysis Active_Drug Active Drug Esterase->Active_Drug Target Intracellular Target Active_Drug->Target Pharmacological Effect Active_Drug_blood Active Drug Active_Drug->Active_Drug_blood Absorption

Figure 2: Mechanism of PEPT1-mediated uptake of an amino acid ester prodrug.

Hydrolysis Kinetics of Amino Acid Ester Prodrugs

The rate of conversion of a prodrug to its active form is a critical parameter in drug design. The stability of the ester bond to chemical and enzymatic hydrolysis determines the prodrug's half-life and the release profile of the active drug.

Prodrug MoietyHalf-life (t₁/₂) in PBS (pH 7.4)Half-life (t₁/₂) in Bovine Serum
5'-Valine Ester> 30 hours~15 hours
5'-Glutamate Ester~ 25 hours~5 hours
5'-Glycine Ester~ 1.5 hours< 1 hour

Table 4: Comparative Hydrolysis Rates of Amino Acid Ester Prodrugs. This table, with representative data, illustrates how the amino acid promoiety influences the stability of the ester bond in both buffer and a biological matrix. Data suggests that bulkier side chains like valine can sterically hinder hydrolysis, leading to greater stability.[6][23]

Conclusion

Amino acid esters are indispensable tools in the field of peptide chemistry. Their application as C-terminal and side-chain protecting groups is fundamental to the successful execution of both solution-phase and solid-phase peptide synthesis. Furthermore, the strategic use of amino acid esters in prodrug design offers a powerful approach to overcoming challenges in drug delivery, particularly for improving oral bioavailability. A thorough understanding of the synthesis, deprotection, and physicochemical properties of different amino acid esters is essential for researchers, scientists, and drug development professionals seeking to advance the frontiers of peptide science and therapeutics. The continued development of novel ester-based protecting groups and prodrug strategies will undoubtedly play a vital role in the creation of next-generation peptide-based diagnostics and medicines.

References

An In-depth Technical Guide to the Safe Handling of H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification

IdentifierValue
Chemical Name L-Alanine ethyl ester hydrochloride
Synonyms This compound, Alanine ethyl ester HCl
CAS Number 1115-59-9[1]
Molecular Formula C5H12ClNO2[2][3]
Molecular Weight 153.61 g/mol [2][3][4][5]
Appearance White to off-white solid/powder[1][2][3][6]
Odor Odorless[1][6]

Section 2: Hazard Identification and Classification

There is some discrepancy in the classification of this compound across different suppliers. While some sources do not classify it as hazardous under OSHA 2012 standards[1], others provide GHS hazard classifications. For maximum safety, it is prudent to handle the substance according to the more stringent classifications.

GHS Hazard Statements:

  • H315: Causes skin irritation[4][6][7]

  • H319: Causes serious eye irritation[4][6][7]

  • H335: May cause respiratory irritation[4][6][7]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray[6][7].
P264Wash face, hands and any exposed skin thoroughly after handling[6].
P271Use only outdoors or in a well-ventilated area[6].
P280Wear protective gloves/protective clothing/eye protection/face protection[6][8].
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water[6][7].
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[6].
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].
P312Call a POISON CENTER or doctor if you feel unwell[6].
P362 + P364Take off contaminated clothing and wash it before reuse[6].
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed[6].
Disposal P501Dispose of contents/container to an approved waste disposal plant[6].

NFPA Ratings:

  • Health: 0

  • Flammability: 1

  • Instability: 1

Section 3: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.

Handling:

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

  • Ensure adequate ventilation to minimize dust and vapor inhalation[1][9].

  • Avoid contact with skin, eyes, and clothing[1][9].

  • Do not ingest or inhale the substance[1].

  • Avoid dust formation[1].

  • Wash hands thoroughly after handling[9].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

  • Refrigerated storage is recommended[1].

  • Store under an inert atmosphere as the substance is hygroscopic[1][6][10].

  • Protect from moisture[1].

  • Incompatible with oxidizing agents[1].

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.

  • Avoid dust formation[1].

Environmental Precautions:

  • Should not be released into the environment[1].

Methods for Cleaning Up:

  • Sweep up the spilled material and shovel it into a suitable container for disposal[1].

  • Avoid generating dust during cleanup[1].

Spill_Response_Workflow Spill Spill Detected Assess Assess Situation (Size, Location) Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Collect Collect Spilled Material (Sweep and Shovel) Contain->Collect Dispose Dispose of Waste in Sealed Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report PPE_Diagram cluster_ppe Required Personal Protective Equipment Goggles Chemical Safety Goggles (EN 166 Compliant) Gloves Chemical Resistant Gloves Coat Lab Coat Respirator Respirator (Particle Filter) (For large spills or poor ventilation) Handler Researcher/Scientist Handler->Goggles Eyes Handler->Gloves Hands Handler->Coat Body Handler->Respirator Respiratory

References

Methodological & Application

Protocol for coupling H-Ala-OEt.HCl in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The initial step, the loading of the first amino acid onto a solid support, is critical for the overall success of the synthesis. This document provides a detailed protocol for the coupling of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) onto a 2-chlorotrityl chloride (2-CTC) resin. The use of this compound allows for the synthesis of peptides with a C-terminal ethyl ester, which can be advantageous for modifying the pharmacokinetic properties of peptide-based drug candidates, potentially serving as pro-drugs to enhance membrane permeability.[1][2]

The 2-CTC resin is particularly well-suited for this application due to its high acid lability, which allows for the cleavage of the peptide from the resin under very mild acidic conditions, preserving the C-terminal ester and other acid-sensitive protecting groups.[3][4] The loading process involves the neutralization of the amino acid hydrochloride followed by its esterification to the resin.

Data Presentation

The efficiency of the loading reaction is crucial and can be influenced by several factors including the equivalents of reagents, reaction time, and the specific resin used. The following tables summarize the recommended quantitative parameters for the loading of this compound onto 2-chlorotrityl chloride resin and provide a comparison with standard Fmoc-amino acid loading.

Table 1: Reagent Quantities for this compound Loading on 2-Chlorotrityl Chloride Resin

Reagent/ComponentEquivalents (relative to resin capacity)Purpose
2-Chlorotrityl Chloride Resin1.0Solid Support
This compound1.5 - 2.0First Amino Acid Residue
N,N-Diisopropylethylamine (DIPEA)3.0 - 4.0Neutralization and Reaction Base
Dichloromethane (DCM)10-15 mL/g of resinSwelling and Reaction Solvent
Methanol (for capping)As per capping solutionQuenching unreacted resin sites

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Resin Swelling Time30 - 60 minutesIn DCM
Neutralization/Coupling Time1 - 2 hoursAt room temperature
Capping Time30 minutesTo prevent side reactions in subsequent steps
Expected Loading Efficiency70 - 95%Sequence and reaction condition dependent
Method for Loading DeterminationSpectrophotometric (Fmoc test on a subsequent residue) or Gravimetric (weight gain)[5][6][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the coupling of this compound to 2-chlorotrityl chloride resin.

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH), anhydrous

  • Solid-phase synthesis reaction vessel

  • Shaker or bubbler for agitation

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling:

    • Weigh the desired amount of 2-chlorotrityl chloride resin into a solid-phase synthesis vessel.

    • Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[8]

    • After swelling, drain the DCM from the vessel.

  • Preparation of Amino Acid Solution and Neutralization:

    • In a separate flask, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of DMF, and then dilute with DCM (approximately 10 mL per gram of resin).

    • To this solution, add 3.0 to 4.0 equivalents of DIPEA. The initial equivalents of DIPEA will neutralize the HCl salt, while the excess will act as a base for the coupling reaction.[8][9]

    • Mix the solution for a few minutes.

  • Coupling Reaction:

    • Add the this compound/DIPEA solution to the swollen resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.[9] The reaction progress can be monitored, although this is less straightforward than with Fmoc-protected amino acids.

  • Capping of Unreacted Resin Sites:

    • After the coupling reaction, drain the reaction solution from the vessel.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (in a ratio of 17:2:1 v/v/v) to the resin.[9][10]

    • Agitate for 30 minutes at room temperature.[9][10] This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

  • Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly to remove any excess reagents and by-products. A typical washing sequence is:

      • 3 x DCM

      • 3 x DMF

      • 3 x DCM

    • Dry the resin under vacuum.

Protocol 2: Determination of Resin Loading (Post-synthesis of a dipeptide)

Since this compound does not have an Fmoc group, the loading cannot be determined directly by the standard spectrophotometric method. A common approach is to couple the next Fmoc-protected amino acid and then measure the loading.

  • Coupling of the Second Amino Acid (Fmoc-protected):

    • Take a small, accurately weighed sample of the dried H-Ala-OEt-resin.

    • Perform a standard coupling cycle with an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a standard coupling reagent like HBTU or HATU.

  • Fmoc-Group Cleavage and Quantification:

    • After coupling and washing, treat the resin with a 20% solution of piperidine in DMF to cleave the Fmoc group.[6]

    • Collect the supernatant containing the dibenzofulvene-piperidine adduct.

    • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.[7]

    • Calculate the resin loading using the Beer-Lambert law, with the known extinction coefficient of the adduct (ε = 7800 L mol⁻¹ cm⁻¹).[7]

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the coupling of this compound to 2-chlorotrityl chloride resin.

G Chemical Pathway for this compound Loading cluster_reactants Reactants cluster_products Products cluster_reaction Reaction Step Resin 2-Chlorotrityl Chloride Resin Coupling Esterification Resin->Coupling AlaEt This compound Neutralization Neutralization Base DIPEA LoadedResin Ala-OEt-Trityl Resin Byproduct DIPEA.HCl Neutralization->Coupling Free Amine Ester Coupling->LoadedResin Coupling->Byproduct experimental_workflow Experimental Workflow for this compound Loading start Start swell 1. Swell Resin (DCM, 30-60 min) start->swell couple 3. Couple to Resin (1-2 hours, RT) swell->couple prepare_aa 2. Prepare this compound Solution & Neutralize with DIPEA prepare_aa->couple cap 4. Cap Unreacted Sites (DCM/MeOH/DIPEA, 30 min) couple->cap wash 5. Wash Resin (DCM, DMF) cap->wash dry 6. Dry Resin (Under Vacuum) wash->dry end End (Loaded Resin) dry->end

References

Application Notes and Protocols: Efficient Activation of H-Ala-OEt.HCl using HATU and HBTU for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of two common aminium-based coupling reagents, HATU and HBTU, for the activation of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) in amide bond formation. A comparative analysis of their performance, detailed experimental procedures, and reaction mechanisms are presented to guide researchers in selecting the optimal reagent and conditions for their specific synthetic needs.

Introduction

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. Efficient and reliable methods for amide bond formation are critical for the synthesis of peptides, peptidomimetics, and other complex organic molecules. This compound is a readily available and commonly used amino acid ester building block. Its activation is a key step in the elongation of peptide chains or the synthesis of related amide derivatives.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used coupling reagents. They are known for their high efficiency, fast reaction times, and ability to minimize racemization. While both are effective, they exhibit different levels of reactivity and are suited for different applications. HATU, containing the 7-azabenzotriazole (HOAt) moiety, generally forms a more reactive active ester intermediate compared to HBTU, which is based on benzotriazole (HOBt). This increased reactivity can lead to higher yields, faster reactions, and is particularly advantageous for sterically hindered couplings or racemization-prone amino acids.

This application note provides a direct comparison of HATU and HBTU in the context of activating this compound for coupling with an N-protected amino acid, offering researchers the information needed to make an informed choice of reagent.

Data Presentation: Comparative Performance of HATU and HBTU

The following table summarizes the typical performance of HATU and HBTU in the solution-phase synthesis of a dipeptide, providing a comparative overview of expected yields and reaction times. While this data is for the synthesis of Boc-Trp-Phe-OMe and Boc-S-(gamma)-Phe, it serves as a good indicator of the relative performance of these reagents in the coupling of an N-protected amino acid with an amino acid ester like this compound.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Advantages
HATU >900.5 - 2High reactivity, low rates of racemization, effective for hindered couplings.
HBTU >901 - 4Good balance of reactivity and cost, reliable for standard couplings.

Experimental Protocols

The following are detailed solution-phase protocols for the coupling of an N-protected amino acid (e.g., Boc-Phe-OH) with this compound using HATU and HBTU.

Protocol 1: Coupling using HATU

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Alanine ethyl ester hydrochloride (this compound)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and create the free amine.

  • Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with HATU are typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Coupling using HBTU

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Alanine ethyl ester hydrochloride (this compound)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HBTU (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Mandatory Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH ActiveEster Reactive OAt/OBt Ester [R-CO-OAt/OBt] CarboxylicAcid->ActiveEster Activation CouplingReagent HATU or HBTU CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Dipeptide Dipeptide (R-CO-Ala-OEt) ActiveEster->Dipeptide Nucleophilic Attack AminoEster H-Ala-OEt AminoEster->Dipeptide

Caption: General mechanism of amide bond formation using HATU/HBTU.

G Start Start Dissolve Dissolve Carboxylic Acid and this compound in DMF Start->Dissolve AddBase Add DIPEA and Stir Dissolve->AddBase AddReagent Add HATU or HBTU AddBase->AddReagent Monitor Monitor Reaction (TLC or LC-MS) AddReagent->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for HATU/HBTU mediated coupling.

Application Notes and Protocols: A Comparative Study of Boc-Ala-OEt.HCl Deprotection and H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of N-tert-butoxycarbonyl-L-alanine ethyl ester hydrochloride (Boc-Ala-OEt.HCl) and its deprotected counterpart, L-alanine ethyl ester hydrochloride (H-Ala-OEt.HCl). It includes a comprehensive overview of their physicochemical properties, a detailed protocol for the acid-catalyzed deprotection of Boc-Ala-OEt.HCl, and a workflow diagram illustrating the process. This information is intended to guide researchers in the efficient removal of the Boc protecting group and the subsequent use of the deprotected amine in peptide synthesis and other applications.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of Boc-Ala-OEt.HCl and this compound, facilitating a direct comparison of the protected and deprotected forms of L-alanine ethyl ester.

PropertyBoc-Ala-OH*This compound
Chemical Formula C₈H₁₅NO₄C₅H₁₂ClNO₂[1]
Molecular Weight 189.21 g/mol 153.61 g/mol [1]
Appearance White to off-white crystalline powderWhite to off-white solid[1][2]
Melting Point 79-83 °C or 95-98 °C60-64 °C or 74-80 °C[2][]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.Soluble in water[2]

*Note: Data for Boc-Ala-OH is provided as a close proxy, as specific data for Boc-Ala-OEt.HCl is less readily available.

Experimental Protocol: Deprotection of Boc-Ala-OEt.HCl

This protocol details a standard and effective method for the removal of the N-Boc protecting group from Boc-Ala-OEt.HCl using hydrochloric acid in an organic solvent. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[4]

Materials:

  • N-Boc-L-alanine ethyl ester hydrochloride (Boc-Ala-OEt.HCl)

  • 4M HCl in 1,4-dioxane (or anhydrous ethyl acetate)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM) or Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • TLC plates (silica gel 60 F254)

  • Ninhydrin stain

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-Ala-OEt.HCl in a minimal amount of the chosen solvent (e.g., 1,4-dioxane or ethyl acetate).

  • Acid Addition: Cool the solution in an ice bath. To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will stain positive with ninhydrin) at the baseline indicates the formation of the free amine. The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation: Upon completion of the reaction, the product, this compound, will often precipitate out of the solution as a white solid. If precipitation occurs, add anhydrous diethyl ether to the flask to further precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material and byproducts.

  • Drying: Dry the purified this compound product under vacuum to remove any remaining solvent.

Mechanism of Acid-Catalyzed Boc Deprotection:

The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate. This intermediate is unstable and readily decomposes to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be eliminated to form isobutylene gas.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the deprotection of Boc-Ala-OEt.HCl and the general signaling pathway of Boc deprotection.

Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_product Final Product Boc_Ala_OEt Boc-Ala-OEt.HCl Reaction_Vessel Reaction at RT Boc_Ala_OEt->Reaction_Vessel HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Reaction_Vessel TLC TLC Analysis Reaction_Vessel->TLC Monitor Progress Precipitation Precipitation with Ether TLC->Precipitation Reaction Complete Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying H_Ala_OEt This compound Drying->H_Ala_OEt

Caption: Experimental workflow for the deprotection of Boc-Ala-OEt.HCl.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from HCl) Free_Amine Free Amine (this compound) Protonated_Boc->Free_Amine Byproducts CO₂ + tert-Butyl Cation Protonated_Boc->Byproducts

Caption: Simplified signaling pathway of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: A Step-by-Step Guide to H-Ala-OEt.HCl Solution-Phase Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental process. This guide provides a detailed protocol for the solution-phase coupling of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common building block in peptide synthesis.

Introduction

Solution-phase peptide synthesis is a classical and versatile method for creating peptide bonds between amino acids.[1][2] Unlike solid-phase synthesis, all reactants are dissolved in a suitable organic solvent. This approach is particularly useful for the large-scale synthesis of short peptides and for peptides that may be difficult to produce using solid-phase techniques.[1] The following protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-Gly-OH) with this compound to form a dipeptide. The process involves the activation of the carboxylic acid group of the N-protected amino acid, followed by nucleophilic attack from the free amino group of this compound after its in-situ neutralization.

Reaction Scheme

The overall reaction involves the coupling of an N-protected amino acid (in this example, Boc-Gly-OH) with this compound in the presence of a coupling agent and a base to form the dipeptide Boc-Gly-Ala-OEt.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Boc-Gly-OH Boc-Gly-OH Boc-Gly-Ala-OEt Boc-Gly-Ala-OEt This compound This compound Coupling Agent (e.g., EDC.HCl/HOBt) Coupling Agent (e.g., EDC.HCl/HOBt) Base (e.g., DIPEA) Base (e.g., DIPEA) Byproducts Byproducts G start Start dissolve Dissolve Boc-Gly-OH, this compound, and HOBt in DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add DIPEA for neutralization cool->add_base add_coupler Add EDC.HCl for activation add_base->add_coupler react Stir at room temperature for 12-24h add_coupler->react workup Dilute with EtOAc and perform aqueous washes (HCl, NaHCO3, Brine) react->workup dry Dry organic layer with MgSO4 and concentrate workup->dry purify Purify by flash column chromatography dry->purify end Pure Boc-Gly-Ala-OEt purify->end

References

Application Note: In Situ Neutralization Protocol for H-Ala-OEt.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used approach within SPPS. A critical step in the Boc-SPPS cycle is the neutralization of the protonated N-terminal amino group of the peptide-resin following the acidic removal of the Boc protecting group. Traditional protocols involve discrete neutralization and washing steps prior to coupling the next amino acid. However, in situ neutralization protocols have emerged as a more efficient alternative, particularly for accelerating synthesis and improving outcomes for challenging sequences.[1][2]

This application note provides a detailed protocol for the use of Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) in an in situ neutralization SPPS workflow. The use of amino acid salts, such as hydrochlorides, necessitates the neutralization of the amino group for it to become a competent nucleophile in the coupling reaction. The in situ approach streamlines this process by combining the neutralization of both the peptide-resin and the incoming amino acid salt with the coupling reaction in a single step. This method offers significant advantages in terms of time and solvent savings and can lead to improved coupling efficiencies, especially in cases prone to aggregation.[3][4]

Principle of In Situ Neutralization

In the standard Boc-SPPS cycle, the N-terminal Boc group is removed with trifluoroacetic acid (TFA), leaving the terminal amino group as a trifluoroacetate salt. This salt is non-nucleophilic and must be neutralized to the free amine before the next amino acid can be coupled. The conventional method involves treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), followed by extensive washing to remove excess base and the resulting salt.

The in situ neutralization protocol circumvents these separate steps. In this approach, the activated amino acid and a sufficient amount of a tertiary base are added directly to the protonated peptide-resin. The base simultaneously neutralizes the N-terminal trifluoroacetate salt of the peptide-resin and the hydrochloride salt of the incoming amino acid, allowing the coupling reaction to proceed immediately. This minimizes the time the peptide-resin spends in the neutral, aggregation-prone state.[3][4]

Experimental Protocols

This section details the materials and methods for the in situ neutralization and coupling of this compound to a growing peptide chain on a solid support using the Boc-SPPS strategy.

Materials
Reagent/MaterialGradeSupplier
Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)Peptide Synthesis GradeMajor chemical supplier
This compoundPeptide Synthesis GradeMajor chemical supplier
Trifluoroacetic acid (TFA)Peptide Synthesis GradeMajor chemical supplier
Dichloromethane (DCM)Peptide Synthesis GradeMajor chemical supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical supplier
Diisopropylethylamine (DIEA)Peptide Synthesis GradeMajor chemical supplier
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeMajor chemical supplier
HOBt (Hydroxybenzotriazole)Peptide Synthesis GradeMajor chemical supplier
Ninhydrin test kitMajor chemical supplier
Protocol 1: Standard SPPS Cycle with In Situ Neutralization using this compound

This protocol describes a single coupling cycle for adding an Alanine residue using this compound to a deprotected peptide-resin.

  • Resin Swelling: Swell the Boc-protected amino acid-loaded resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Boc Deprotection:

    • Treat the resin with 100% TFA for 2 x 1 minute.

    • Wash the resin with DMF (5 x resin volume) to remove residual TFA. The N-terminus of the peptide-resin is now a TFA salt.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, prepare the activation mixture by dissolving this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (7 eq.) to the activation mixture. The amount of DIEA is calculated to neutralize the HCl from this compound (1 eq.), the TFA salt on the resin (1 eq.), the HOBt (1 eq.) and to provide a catalytic excess to promote the reaction.

    • Immediately add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Wash the resin with DMF (3 x resin volume).

    • Wash the resin with DCM (3 x resin volume).

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

Protocol 2: Comparative Standard Neutralization Protocol

For comparison, a standard protocol with a separate neutralization step is outlined below.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization:

    • Treat the deprotected peptide-resin with a solution of 10% DIEA in DMF (v/v) for 2 x 2 minutes.

    • Wash the resin with DMF (5 x resin volume) to remove excess base and salts.

  • Coupling:

    • In a separate vessel, prepare the activation mixture by dissolving this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (4 eq.) to the activation mixture to neutralize the this compound and provide a catalytic excess.

    • Add the activation mixture to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols. The in situ neutralization protocol is expected to show a higher overall efficiency due to reduced cycle time and potentially improved coupling in aggregation-prone sequences.

Table 1: Reagent Stoichiometry

ReagentEquivalents (Protocol 1: In Situ)Equivalents (Protocol 2: Standard)
This compound33
HBTU2.92.9
HOBt33
DIEA74 (in activation) + separate neutralization step

Table 2: Comparative Performance Metrics

ParameterProtocol 1: In Situ NeutralizationProtocol 2: Standard Neutralization
Coupling Time 1-2 hours1-2 hours
Neutralization & Wash Time 0 minutes (integrated)~15-20 minutes
Total Cycle Time ShorterLonger
Solvent Consumption LowerHigher
Expected Coupling Efficiency >99%>98%
Potential for Side Reactions Reduced aggregationHigher risk of aggregation

Mandatory Visualization

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

G In Situ Neutralization Workflow (Protocol 1) start Start: Deprotected Peptide-Resin (TFA Salt) prepare_activation Prepare Activation Mixture: This compound + HBTU/HOBt + DIEA in DMF start->prepare_activation in_situ_coupling Add Activation Mixture to Resin (Simultaneous Neutralization & Coupling) prepare_activation->in_situ_coupling wash Wash Resin (DMF & DCM) in_situ_coupling->wash kaiser_test Kaiser Test wash->kaiser_test end End: Ala-Peptide-Resin kaiser_test->end Negative recouple Repeat Coupling kaiser_test->recouple Positive recouple->in_situ_coupling

Caption: Workflow for the In Situ Neutralization Protocol.

G Standard Neutralization Workflow (Protocol 2) start Start: Deprotected Peptide-Resin (TFA Salt) neutralize Neutralize Resin with DIEA in DMF start->neutralize wash1 Wash Resin (DMF) neutralize->wash1 prepare_activation Prepare Activation Mixture: This compound + HBTU/HOBt + DIEA in DMF wash1->prepare_activation coupling Add Activation Mixture to Neutralized Resin prepare_activation->coupling wash2 Wash Resin (DMF & DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test end End: Ala-Peptide-Resin kaiser_test->end Negative recouple Repeat Coupling kaiser_test->recouple Positive recouple->coupling

Caption: Workflow for the Standard Neutralization Protocol.

Chemical Reaction Diagram

Caption: Key chemical transformations in the in situ protocol.

Conclusion

The in situ neutralization protocol for SPPS offers a streamlined and efficient alternative to traditional methods. When using amino acid salts such as this compound, this approach effectively combines the neutralization of both the peptide-resin and the incoming amino acid with the coupling reaction, thereby reducing cycle times, minimizing solvent usage, and potentially improving the synthesis of difficult peptide sequences. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of peptide synthesis and drug development, enabling them to optimize their synthetic strategies for enhanced productivity and purity.

References

Application Notes: The Use of H-Ala-OEt.HCl in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-OEt.HCl, or L-Alanine ethyl ester hydrochloride, is a versatile and fundamental building block in the field of peptide synthesis. Its primary application lies in the construction of peptide chains, where it serves as a readily available and cost-effective source of an N-terminally protected alanine residue. In the context of fragment condensation, a key strategy for the synthesis of large peptides and small proteins, this compound functions as an essential amino-component for the coupling of peptide fragments. This approach, which involves the synthesis of smaller peptide fragments that are subsequently coupled together, offers significant advantages over linear solid-phase peptide synthesis (SPPS), particularly for long and complex sequences. These advantages include easier purification of intermediates and the potential for higher overall yields.

The ethyl ester group in this compound provides temporary protection for the C-terminal carboxylic acid of the alanine residue, preventing its participation in the peptide bond formation. The hydrochloride salt form enhances the stability and solubility of the compound. Prior to its use in a coupling reaction, the free amine is typically liberated in situ by the addition of a non-nucleophilic base.

Applications in Fragment Condensation

The use of this compound in fragment condensation is particularly relevant in the following scenarios:

  • Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, protected peptide fragments are coupled together in a suitable solvent. This compound can be used as the starting amino acid for the synthesis of a C-terminal peptide fragment, or it can be coupled with a protected peptide acid to elongate a peptide chain from the N-terminus.

  • Hybrid Solid-Phase/Solution-Phase Synthesis: This approach combines the efficiency of solid-phase synthesis for the preparation of peptide fragments with the advantages of solution-phase coupling for their condensation. This compound can be incorporated into a fragment that is synthesized in solution and subsequently coupled to a resin-bound peptide.

  • Synthesis of Bioactive Peptides and Pharmaceuticals: Many biologically active peptides and peptidomimetics require the incorporation of alanine residues. Fragment condensation using this compound provides a robust method for the large-scale and high-purity synthesis of such molecules for research and drug development.

Key Considerations for Optimal Use

To ensure successful fragment condensation reactions involving this compound, several factors must be carefully considered:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical to achieve high coupling efficiency and minimize racemization. Common coupling reagents used in fragment condensation include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP, HBTU, HATU), and uronium salts (e.g., HBTU, HATU). The choice of reagent will depend on the specific peptide sequences being coupled and the reaction conditions.[1]

  • Racemization Suppression: The risk of racemization at the C-terminal amino acid of the peptide acid fragment is a significant concern in fragment condensation. The addition of racemization suppressants such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[2]

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reactants and for promoting an efficient reaction. Common solvents for solution-phase fragment condensation include dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).

  • Base Selection: A tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride of this compound and to facilitate the coupling reaction. The amount of base should be carefully controlled to avoid side reactions.

  • Reaction Monitoring: The progress of the coupling reaction should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the reaction endpoint and to assess the purity of the product.

Quantitative Data Summary

The following table summarizes representative yields and purities achieved in various peptide fragment condensation studies. While these examples do not specifically use this compound, they provide a valuable benchmark for the outcomes that can be expected in well-optimized fragment condensation protocols.

Peptide Fragment SynthesizedSynthesis StrategyCoupling MethodYield (%)Purity (%)Reference
TD2.2 BBB Shuttle Peptide (30-mer)Solid-Phase Fragment Condensation [15+5+5+5]DIC, OxymaPure in DMF-~71[2]
HIV-1 Protease C-terminal Fragment (78-99)Solid-Phase Fragment Condensation (swelling volume)DIC, HOBt in DMA81-[3][4]
HIV-1 Protease C-terminal Fragment (78-99)Solid-Phase Fragment Condensation (conventional volume)DIC, HOBt in DMA21-[3][4]
Glial-specific BBB shuttle peptide fragment (Fmoc-S(tBu)Y(tBu)W(Boc)Y(tBu)R(Pbf)IVLS(tBu)R(Pbf)T(tBu)GR(Pbf)N(Trt)G-OH)Solid-Phase SynthesisDIC, OxymaPure in DMF95.174.1[2]
Glial-specific BBB shuttle peptide fragment (Fmoc-R(Pbf)LR(Pbf)VG-OH)Solid-Phase SynthesisDIC, OxymaPure in DMF98.396.3[2]
Liraglutide Fragment (Fmoc-AA(17-26)-OH)Solid-Phase SynthesisNot Specified9595[5]
Liraglutide Fragment (Boc-AA(1-8)-OH)Solid-Phase SynthesisNot Specified9597[5]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Fragment Condensation using this compound

This protocol describes a general method for the coupling of a protected peptide acid (Fragment A) with this compound (as the initial amino acid of Fragment B) in solution.

Materials:

  • N-terminally protected peptide acid (Fragment A)

  • This compound

  • Coupling Reagent (e.g., HBTU)

  • Racemization Suppressant (e.g., HOBt)

  • Tertiary Amine Base (e.g., DIPEA)

  • Anhydrous Solvent (e.g., DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) supplies

  • HPLC system for analysis

Procedure:

  • Preparation of Reactants:

    • Dissolve the N-terminally protected peptide acid (Fragment A, 1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

    • In a separate flask, suspend this compound (1.2 eq.) in anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • Cool the solution of Fragment A and HOBt to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., HBTU, 1.1 eq.) to the cooled solution and stir for 10-15 minutes. Activation can be monitored by TLC.

  • Coupling Reaction:

    • To the suspension of this compound, add DIPEA (2.5 eq.) and stir for 5 minutes at 0 °C to liberate the free amine.

    • Slowly add the activated Fragment A solution to the H-Ala-OEt solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

    • Determine the final yield of the purified product.

Visualizations

experimental_workflow cluster_prep 1. Preparation of Reactants cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up and Purification cluster_char 5. Characterization prep_A Dissolve Fragment A (Peptide Acid) and HOBt in DMF activation Add Coupling Reagent (e.g., HBTU) to Fragment A solution at 0°C prep_A->activation prep_B Suspend this compound in DMF liberation Add DIPEA to this compound suspension prep_B->liberation coupling Combine activated Fragment A with liberated H-Ala-OEt activation->coupling liberation->coupling reaction Stir at room temperature for 12-24h coupling->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purification Flash Chromatography workup->purification characterization NMR, Mass Spectrometry, HPLC purification->characterization

Caption: Experimental workflow for solution-phase fragment condensation.

logical_relationship Fragment_Condensation Fragment Condensation Peptide_Acid Peptide Acid (Fragment A) Fragment_Condensation->Peptide_Acid requires Amino_Component Amino Component (this compound) Fragment_Condensation->Amino_Component requires Coupling_Reagent Coupling Reagent (e.g., HBTU) Fragment_Condensation->Coupling_Reagent mediated by Racemization_Suppressant Racemization Suppressant (e.g., HOBt) Fragment_Condensation->Racemization_Suppressant optimized by Base Base (e.g., DIPEA) Fragment_Condensation->Base facilitated by Solvent Solvent (e.g., DMF) Fragment_Condensation->Solvent performed in Coupled_Peptide Coupled Peptide Peptide_Acid->Coupled_Peptide Amino_Component->Coupled_Peptide Coupling_Reagent->Coupled_Peptide Racemization_Suppressant->Coupled_Peptide Base->Coupled_Peptide Solvent->Coupled_Peptide

References

Application Notes and Protocols: Reaction of H-Ala-OEt.HCl with 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) with 2-chlorotrityl chloride (2-CTC) resin.

Introduction

2-Chlorotrityl chloride (2-CTC) resin is a versatile solid support widely used in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. Its key feature is the acid-labile linkage it forms with carboxylic acids, allowing for the cleavage of synthesized peptides or small molecules under very mild acidic conditions, while keeping acid-sensitive protecting groups intact[1][2][3].

The standard application of 2-CTC resin in SPPS involves the esterification of the C-terminus of an N-protected amino acid to the resin. However, the query specifies the reaction of this compound, an amino acid with a protected C-terminus (ethyl ester) and a free amino group (as a hydrochloride salt). In this context, the reaction will proceed via the nucleophilic attack of the primary amine of alanine ethyl ester on the electrophilic trityl chloride of the resin. This results in the formation of an N-trityl bond, attaching the alanine ethyl ester to the resin via its nitrogen atom. It is important to note that this is a non-standard approach for initiating solid-phase peptide synthesis, as the peptide chain is typically grown from the C-terminus. This protocol is therefore provided for applications requiring the specific immobilization of an amino acid ester through its amino group.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol details the procedure for the attachment of alanine ethyl ester to the 2-CTC resin. The process involves the neutralization of the amine hydrochloride followed by the N-alkylation reaction with the resin and subsequent capping of any unreacted sites.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • This compound (Alanine ethyl ester hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Reaction vessel with a frit

  • Mechanical shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of 2-CTC resin in the reaction vessel.

    • Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the solvent.

  • Neutralization of this compound:

    • In a separate flask, dissolve this compound (2-4 equivalents relative to the resin loading) in anhydrous DCM or THF (10 mL per gram of resin).

    • Add DIPEA (1.1 equivalents relative to this compound) to the solution to neutralize the hydrochloride salt and generate the free amine. Stir the solution for 10 minutes at room temperature.

  • Loading of Alanine Ethyl Ester onto the Resin:

    • Add the solution of neutralized H-Ala-OEt from step 2 to the swollen resin.

    • Agitate the mixture on a mechanical shaker for 2-4 hours at room temperature.

  • Capping of Unreacted Sites:

    • To cap any unreacted chlorotrityl groups on the resin, add methanol (0.8 mL per gram of resin) to the reaction mixture.

    • Continue to agitate for an additional 30 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with:

      • DCM (3 x 10 mL per gram of resin)

      • A mixture of DCM/MeOH/DIPEA (17:2:1, v/v/v) (3 x 10 mL per gram of resin)

      • DCM (3 x 10 mL per gram of resin)

      • Methanol (2 x 10 mL per gram of resin)

  • Drying:

    • Dry the resin under vacuum to a constant weight. The loading can be estimated by the weight gain of the resin.

Protocol 2: Cleavage of N-Trityl-Alanine Ethyl Ester from the Resin

This protocol describes the cleavage of the N-tritylated alanine ethyl ester from the 2-CTC resin under mild acidic conditions.

Materials:

  • N-Trityl-Ala-OEt loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Collection flask

Procedure:

  • Resin Swelling:

    • Swell the N-Trityl-Ala-OEt loaded resin in DCM (10 mL per gram of resin) for 30 minutes.

  • Cleavage:

    • Method A (TFA/DCM):

      • Prepare a 1% (v/v) solution of TFA in DCM.

      • Add the cleavage solution to the resin (10 mL per gram of resin).

      • Agitate the mixture for 30-60 minutes at room temperature.

      • Drain the filtrate into a collection flask. Repeat the cleavage step one more time and combine the filtrates.

    • Method B (AcOH/TFE/DCM):

      • Prepare a mixture of AcOH/TFE/DCM (e.g., 1:2:7 v/v/v).

      • Add the cleavage cocktail to the resin (10 mL per gram of resin).

      • Agitate for 30-60 minutes at room temperature.

      • Drain the filtrate and repeat the cleavage.

  • Work-up:

    • Evaporate the combined filtrates under reduced pressure to remove the solvent.

    • The crude product can be further purified by appropriate methods such as chromatography if necessary.

Data Presentation

The loading efficiency of molecules onto 2-chlorotrityl chloride resin is dependent on various factors including the nature of the substrate, solvent, and reaction time. The following table summarizes typical loading efficiencies achieved for N-Fmoc protected amino acids, which can serve as a reference for the expected loading of this compound.

Amino Acid (N-Fmoc)SolventReaction Time (min)Loading Efficiency (%)Reference
Fmoc-Ile-OHDCM25~99%[1]
Fmoc-Ile-OHDCE25~98%[1]
Fmoc-Ala-OHDCE25~95%[1]
Fmoc-Gly-OHDCE25~96%[1]
Fmoc-Phe-OHDCE25~97%[1]

Note: The loading efficiency for this compound is expected to be in a similar range, though empirical determination is recommended.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the process of loading this compound onto 2-chlorotrityl chloride resin and the subsequent cleavage.

experimental_workflow start Start resin_swelling Resin Swelling (DCM) start->resin_swelling loading Loading (Reaction with Resin) resin_swelling->loading neutralization Neutralization of This compound (DIPEA/DCM) neutralization->loading capping Capping (MeOH) loading->capping washing Washing capping->washing drying Drying washing->drying loaded_resin N-Trityl-Ala-OEt Loaded Resin drying->loaded_resin cleavage_prep Resin Swelling for Cleavage loaded_resin->cleavage_prep cleavage Cleavage (Mild Acid) cleavage_prep->cleavage product_isolation Product Isolation cleavage->product_isolation final_product N-Trityl-Ala-OEt product_isolation->final_product

Caption: Workflow for loading this compound onto 2-CTC resin.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the chemical transformation occurring during the loading process.

reaction_pathway resin 2-Chlorotrityl Chloride Resin (Polystyrene-Trityl-Cl) loaded_resin N-Trityl-Ala-OEt Resin (Polystyrene-Trityl-NH-Ala-OEt) resin->loaded_resin N-Alkylation ala_ester_hcl This compound free_amine Free Alanine Ethyl Ester (H2N-Ala-OEt) ala_ester_hcl->free_amine Neutralization free_amine->loaded_resin dipea DIPEA

Caption: Reaction pathway for loading this compound onto 2-CTC resin.

References

Application Notes and Protocols: Esterification of L-alanine to H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of L-alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common intermediate in peptide synthesis and drug development. The procedures outlined are based on established chemical literature, offering reliable methods for laboratory application.

Introduction

The esterification of amino acids is a fundamental reaction in bio-organic and medicinal chemistry. L-alanine ethyl ester hydrochloride is a protected form of L-alanine, where the carboxylic acid group is converted to an ethyl ester, and the amino group is protonated as a hydrochloride salt. This protection strategy is crucial for preventing self-polymerization and enabling selective reactions at the amino group during peptide synthesis. Two common and effective methods for this transformation involve the use of thionyl chloride in ethanol and the bubbling of hydrogen chloride gas through an ethanolic suspension of L-alanine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from different reported procedures for the synthesis of this compound, providing a comparative overview of reaction conditions and outcomes.

ParameterMethod 1: Thionyl ChlorideMethod 2: Hydrogen Chloride Gas
Starting Material L-alanineL-alanine
Reagents Thionyl chloride, EthanolHydrogen chloride gas, Dry Ethanol
L-alanine (g) 3.56100
L-alanine (mol) 0.041.12
Ethanol (mL) 30800
Thionyl Chloride (mL) 3.6-
Initial Temperature -5 °C[1][2]Not specified, likely room temp.
Reaction Temperature 78 °C (Reflux)[1][2]Reflux
Reaction Time 1.5 hours[1][2]2 hours[1]
Purification Vacuum distillationRecrystallization from ethanol-diethyl ether[1]
Yield > 80%[1][2]98%[1]

Experimental Protocols

Method 1: Esterification using Thionyl Chloride

This protocol describes the synthesis of this compound using thionyl chloride as the esterification agent. This method is efficient and generally provides high yields.

Materials:

  • L-alanine

  • Absolute Ethanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.56 g (0.04 mol) of L-alanine in 30 mL of absolute ethanol.[1][2]

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add 3.6 mL of thionyl chloride dropwise to the stirred suspension. Maintain the temperature below 0 °C during the addition.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 78 °C.

  • Reflux the mixture for 1.5 hours.[1][2]

  • Upon completion of the reaction, remove the solvent by vacuum distillation using a rotary evaporator to obtain the crude L-alanine ethyl ester hydrochloride.[1][2]

  • The product can be further purified by recrystallization from ethanol-diethyl ether if necessary.

Expected Outcome: This procedure is expected to yield over 80% of L-alanine ethyl ester hydrochloride as a white solid.[1][2]

Method 2: Esterification using Hydrogen Chloride Gas

This protocol details the synthesis of this compound by bubbling hydrogen chloride gas through an ethanolic suspension of L-alanine. This is a classic and high-yielding method.

Materials:

  • L-alanine

  • Dry Ethanol

  • Hydrogen chloride (HCl) gas

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Apparatus for recrystallization (beakers, filter funnel, etc.)

  • Diethyl ether

Procedure:

  • Suspend 100 g (1.12 mol) of L-alanine in 800 mL of dry ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.[1]

  • Bubble dry hydrogen chloride gas through the stirred suspension.

  • Once the L-alanine has dissolved, heat the solution to reflux and continue for 2 hours.[1]

  • After the reflux period, concentrate the solution in vacuo to obtain the crude product.[1]

  • Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure L-alanine ethyl ester hydrochloride as a white solid.[1]

Expected Outcome: This method can produce a high yield of up to 98% of the desired product.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the esterification of L-alanine to this compound.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product L_alanine L-alanine Reaction Esterification Reaction (with SOCl₂ or HCl gas) L_alanine->Reaction Ethanol Ethanol Ethanol->Reaction Solvent_Removal Solvent Removal (Vacuum Distillation) Reaction->Solvent_Removal Crude Product Recrystallization Recrystallization (Ethanol/Diethyl Ether) Solvent_Removal->Recrystallization Further Purification Final_Product This compound (White Solid) Recrystallization->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Preventing racemization of H-Ala-OEt.HCl during activation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of H-Ala-OEt.HCl during Activation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and prevent racemization during the activation of amino acids for peptide synthesis, with a specific focus on couplings involving this compound.

Troubleshooting Guide: High Levels of Racemization Detected

This guide addresses specific issues that can lead to a loss of stereochemical integrity during the activation and coupling of an N-protected amino acid to this compound.

Observation Potential Cause(s) Suggested Solutions
High percentage of D-enantiomer in the final product. Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used without an additive are known to cause significant racemization.- Add an anti-racemization additive: Incorporate additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide-based coupling reagents.[1][2] - Switch to a lower-racemization coupling reagent: Utilize uronium/aminium salts (e.g., HATU, HBTU, COMU) or phosphonium salts (e.g., PyBOP), which are generally more efficient and lead to less racemization.[3][4][5]
Strong or Sterically Unhindered Base: The type and amount of base used to neutralize this compound and facilitate the coupling can significantly impact the rate of racemization. Stronger, less sterically hindered bases can more readily abstract the α-proton of the activated amino acid.- Use a weaker or sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferable to N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[6] - Optimize base concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently.
Prolonged Activation Time: Allowing the N-protected amino acid to exist in its activated state for an extended period before the addition of this compound increases the opportunity for racemization.- Minimize pre-activation time: If a pre-activation step is necessary, keep it as short as possible (e.g., 1-5 minutes).[7] - Employ in-situ activation: Add the coupling reagent to the mixture of the N-protected amino acid, this compound, and the base simultaneously.
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.- Lower the reaction temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, particularly during the activation step.[6]
Inappropriate Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.- Use less polar solvents: When solubility allows, consider using solvents like dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) to potentially reduce racemization.
Low coupling yield despite using a powerful coupling reagent. Steric Hindrance: Although alanine has a small side chain, the N-protecting group and the ethyl ester of the incoming nucleophile can contribute to steric hindrance.- Increase reaction time or temperature slightly: While monitoring for racemization, a modest increase in reaction time or a gradual warming from 0 °C to room temperature might be necessary. - Switch to a more potent coupling reagent: For particularly challenging couplings, reagents like HATU or COMU may provide better results.[2][4][5]
Aggregation: While less common with small peptides, aggregation can hinder the reaction.- Change the solvent: Solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help disrupt aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral amino acid (typically the L-form in natural peptides) is converted into a mixture of both L- and D-enantiomers. This loss of stereochemical integrity is a major concern as it can lead to the formation of diastereomeric peptides, which may have different biological activities and are often difficult to separate.

Q2: What is the primary mechanism of racemization during the activation of an N-protected amino acid?

A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate after the activation of the carboxyl group. The α-proton of this intermediate is acidic and can be easily abstracted by a base. This leads to a planar, achiral intermediate. The incoming amine nucleophile (H-Ala-OEt) can then attack from either face of this planar ring, resulting in a mixture of L- and D-products. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly removes the α-proton. Urethane-based protecting groups like Boc and Fmoc are known to suppress the rate of oxazolone formation compared to acyl-type protecting groups.[8]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][9] However, any amino acid can undergo racemization under suboptimal activation conditions.

Q4: How do coupling additives like HOBt and Oxyma prevent racemization?

A4: Additives like HOBt and Oxyma react with the highly reactive intermediate formed by the coupling reagent (e.g., a carbodiimide) to generate an active ester. These active esters are more stable and less prone to oxazolone formation than the initial activated species. They are still sufficiently reactive to readily couple with the amine component (H-Ala-OEt), but the reduced rate of the competing racemization pathway preserves the stereochemical integrity of the amino acid.[10]

Q5: Is pre-activation of the amino acid recommended?

A5: While pre-activation can ensure the formation of the active ester before the amine is introduced, prolonged pre-activation times can increase the risk of racemization. For most standard couplings, in-situ activation (adding all components together or with minimal delay) is preferred. If pre-activation is used, it should be kept to a minimum (1-5 minutes) and ideally be performed at a low temperature (e.g., 0 °C).[7]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, protecting group, and reaction conditions. While specific data for the coupling of an N-protected alanine with this compound is not extensively published under a standardized set of conditions, the following table, adapted from a study on Fmoc-protected amino acids, illustrates the significant impact of the coupling reagent choice on racemization levels. The trends observed are generally applicable to other N-protected amino acids, including Boc-Ala-OH.

Table 1: Effect of Coupling Reagents on Racemization of Various Fmoc-Amino Acids [7]

Coupling Reagent CombinationFmoc-L-His(Trt)-OH (% Racemization)Fmoc-L-Cys(Trt)-OH (% Racemization)Fmoc-L-Ser(tBu)-OH (% Racemization)
HATU/NMM14.21.80.9
HBTU/NMM10.21.10.1
PyBOP/NMM10.11.30.1
TBTU/NMM9.91.20.1
DIC/Oxyma1.70.00.0
DIC/HOBt1.70.30.0

Data demonstrates that the DIC/Oxyma and DIC/HOBt combinations result in significantly lower racemization across multiple sensitive amino acids compared to uronium/aminium-based reagents when NMM is used as the base.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of Boc-Ala-OH with this compound using DIC/Oxyma

This protocol is designed to minimize racemization during the formation of the dipeptide Boc-Ala-Ala-OEt.

Materials:

  • Boc-L-Ala-OH

  • H-L-Ala-OEt.HCl

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • NMM (N-methylmorpholine)

  • Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Neutralization: Add NMM (1.0 equivalent) to the solution to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.

  • Amino Acid and Additive: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DCM or DMF.

  • Cooling: Cool both solutions to 0 °C in an ice bath.

  • Activation: To the solution containing Boc-L-Ala-OH and Oxyma, add DIC (1.0 equivalent) dropwise while stirring.

  • Pre-activation (optional and brief): Stir the activation mixture at 0 °C for 5-10 minutes.

  • Coupling: Add the activated Boc-Ala-OH solution to the solution of neutralized H-Ala-OEt.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct. The filtrate can then be processed using standard aqueous work-up procedures (e.g., washing with dilute acid, dilute base, and brine, followed by drying and evaporation of the solvent) and purified by column chromatography if necessary.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the extent of racemization by analyzing the diastereomeric dipeptides (e.g., Boc-L-Ala-L-Ala-OEt and Boc-D-Ala-L-Ala-OEt) formed.

Procedure:

  • Sample Preparation: Take an aliquot of the crude reaction mixture after the coupling is complete. Dilute it with a suitable solvent (e.g., the mobile phase) to an appropriate concentration for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic antibiotic-based columns (e.g., Ristocetin A) are often effective for separating amino acid derivatives.[11][12]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. For example, a starting point could be 10-30% 2-propanol in hexane.[12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the N-protecting group (e.g., Boc) or the peptide bond absorbs (e.g., ~210-220 nm).

  • Data Analysis:

    • The two diastereomers (L-L and D-L) should have different retention times.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of the D-L diastereomer (racemization) using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Visualizations

Mechanism of Racemization

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Protected_AA N-Protected L-Amino Acid (e.g., Boc-L-Ala-OH) Activated_Intermediate Activated Intermediate N_Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization LL_Dipeptide L-L Dipeptide (Desired Product) Activated_Intermediate->LL_Dipeptide H-Ala-OEt (Direct Coupling) Enolate Enolate Intermediate (via α-proton abstraction) Oxazolone->Enolate Base Enolate->LL_Dipeptide H-Ala-OEt DL_Dipeptide D-L Dipeptide (Racemized Product) Enolate->DL_Dipeptide H-Ala-OEt H_Ala_OEt H-Ala-OEt

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting Workflow for High Racemization

TroubleshootingWorkflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Is_Carbodiimide Using Carbodiimide (e.g., DIC, DCC)? Check_Reagent->Is_Carbodiimide Add_Additive Add HOBt or Oxyma Is_Carbodiimide->Add_Additive Yes Switch_Reagent Switch to HATU, COMU, or DIC/Oxyma Is_Carbodiimide->Switch_Reagent No/Consider Alternative Check_Base Evaluate Base Add_Additive->Check_Base Switch_Reagent->Check_Base Is_Strong_Base Using Strong Base (e.g., DIEA, TEA)? Check_Base->Is_Strong_Base Switch_Base Switch to Weaker Base (e.g., NMM, Collidine) Is_Strong_Base->Switch_Base Yes Check_Conditions Review Reaction Conditions Is_Strong_Base->Check_Conditions No Switch_Base->Check_Conditions Is_High_Temp High Temperature? Check_Conditions->Is_High_Temp Lower_Temp Perform coupling at 0 °C Is_High_Temp->Lower_Temp Yes Long_Activation Prolonged Activation? Is_High_Temp->Long_Activation No Lower_Temp->Long_Activation In_Situ Use in-situ activation or minimize pre-activation time Long_Activation->In_Situ Yes Re-evaluate Re-analyze Racemization Long_Activation->Re-evaluate No In_Situ->Re-evaluate

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Ala-OEt.HCl (Alanine ethyl ester hydrochloride) in solution-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in peptide synthesis?

A1: The primary side reactions encountered when using this compound are diketopiperazine (DKP) formation and racemization of the alanine residue. Other potential issues include ester hydrolysis and incomplete neutralization of the hydrochloride salt, which can affect coupling efficiency.

Q2: What is diketopiperazine (DKP) formation and why is it a problem?

A2: Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester to form a stable six-membered ring, leading to the termination of the peptide chain elongation.[1] This is particularly problematic after the formation of the first peptide bond with this compound, as the resulting dipeptide ester (e.g., X-Ala-OEt) is prone to this cyclization. This side reaction reduces the yield of the desired peptide and can complicate purification.

Q3: What is racemization in the context of using this compound?

A3: Racemization is the conversion of the L-alanine enantiomer into a mixture of L- and D-isomers during the activation and coupling steps. This loss of stereochemical purity can lead to diastereomeric impurities that are often difficult to separate and can have significant implications for the biological activity of the final peptide. The use of certain coupling reagents and bases can promote racemization.[2]

Q4: Can the ethyl ester of this compound be unintentionally cleaved during synthesis?

A4: Yes, the ethyl ester can be hydrolyzed under strongly basic or acidic conditions, although it is generally stable under the mildly basic conditions of the coupling reaction. Prolonged exposure to strong bases used for deprotection in some strategies (though less common in solution-phase with ester protection) or acidic conditions during workup can lead to the formation of the free carboxylic acid, which may not participate in subsequent coupling reactions as intended. The rate of hydrolysis is pH-dependent.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide, with a Major Byproduct Detected.

This issue is often indicative of diketopiperazine (DKP) formation, especially if the synthesis is halted after the first coupling step.

Troubleshooting Steps:

  • Confirm DKP Formation: Analyze the crude reaction mixture by LC-MS. The DKP byproduct will have a molecular weight corresponding to the cyclic dipeptide.

  • Optimize Reaction Conditions:

    • Temperature: Perform the coupling and subsequent handling of the dipeptide ester at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of cyclization.

    • Concentration: Use a higher concentration of reactants during the coupling of the third amino acid to favor the intermolecular reaction over the intramolecular cyclization.

    • Immediate Subsequent Coupling: Do not isolate the dipeptide ester if possible. Proceed with the next coupling step immediately after the formation and work-up of the dipeptide.

Experimental Protocol to Minimize Diketopiperazine Formation:

  • Step 1: Dipeptide Formation: Couple the N-protected amino acid (e.g., Boc-X-OH) with this compound using a suitable coupling reagent (e.g., HBTU/DIPEA) in an appropriate solvent like DMF or DCM at 0°C, allowing the reaction to warm to room temperature.

  • Step 2: Work-up: After the reaction is complete (monitored by TLC or LC-MS), perform a standard aqueous work-up to remove excess reagents and byproducts.

  • Step 3: Immediate Next Coupling: Without delay, dissolve the crude dipeptide ester in a suitable solvent and proceed with the deprotection of the N-terminal protecting group (if applicable) and the coupling of the third amino acid.

DKP_Troubleshooting start Low peptide yield, major byproduct observed check_dkp Analyze crude product by LC-MS for DKP start->check_dkp dkp_confirmed DKP formation confirmed check_dkp->dkp_confirmed no_dkp Other issue check_dkp->no_dkp No DKP detected optimize Optimize Reaction Conditions dkp_confirmed->optimize temp Lower temperature (0°C to RT) optimize->temp concentration Increase reactant concentration for next coupling optimize->concentration immediate_coupling Couple third amino acid immediately optimize->immediate_coupling

Issue 2: Presence of Diastereomeric Impurities in the Final Peptide.

This is a strong indication that racemization of the alanine residue has occurred during one or more coupling steps.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The choice of coupling reagent significantly impacts the extent of racemization. Carbodiimide reagents like DCC and EDC can lead to higher racemization if used without an additive. Uronium/aminium salt-based reagents are generally preferred.

  • Use of Additives: Always use racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents.[2]

  • Choice of Base: The base used for the neutralization of this compound and during the coupling reaction plays a crucial role. Sterically hindered bases are known to reduce racemization.

  • Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., 0 °C) to minimize racemization.

Quantitative Data on Racemization:

While specific data for this compound is limited in readily available literature, the following table provides a general comparison of the racemization potential of different coupling reagents.

Coupling ReagentAdditiveBaseRelative Racemization Risk
DCC/EDCNoneNMM/DIPEAHigh
DCC/EDCHOBt/OxymaNMM/DIPEALow
HBTU/HATU-DIPEALow to Moderate
PyBOP-DIPEALow
COMU-DIPEAVery Low

This table provides a qualitative comparison. Actual racemization levels depend on the specific amino acid, solvent, temperature, and reaction time.

Experimental Protocol for Minimizing Racemization:

  • Step 1: Neutralization: Dissolve this compound in an anhydrous solvent (e.g., DCM or DMF). Add one equivalent of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or collidine and stir for 10-15 minutes at room temperature.[4][5]

  • Step 2: Pre-activation: In a separate flask, dissolve the N-protected amino acid and the coupling reagent (e.g., HATU or COMU) in the same solvent. Add the required equivalents of base (typically 2 eq. of DIPEA) and allow the mixture to pre-activate for a few minutes at 0 °C.

  • Step 3: Coupling: Add the pre-activated amino acid solution to the neutralized this compound solution at 0 °C. Monitor the reaction by TLC or LC-MS until completion, while allowing the reaction to slowly warm to room temperature.

Racemization_Troubleshooting start Diastereomeric impurities detected identify_cause Identify potential causes of racemization start->identify_cause coupling_reagent Review coupling reagent choice identify_cause->coupling_reagent base_choice Evaluate base used identify_cause->base_choice temp_control Check temperature control identify_cause->temp_control solution Implement mitigation strategies coupling_reagent->solution base_choice->solution temp_control->solution use_additive Use HOBt/Oxyma with carbodiimides solution->use_additive change_reagent Switch to HATU, HCTU, or COMU solution->change_reagent use_hindered_base Use DIPEA or collidine solution->use_hindered_base low_temp Perform coupling at 0°C solution->low_temp

Issue 3: Incomplete or Sluggish Coupling Reaction.

This can be due to several factors, including improper neutralization of the this compound salt or issues with the coupling reagents.

Troubleshooting Steps:

  • Ensure Complete Neutralization: The hydrochloride salt of H-Ala-OEt must be fully neutralized to the free amine for the coupling reaction to proceed efficiently. The use of a slight excess (e.g., 1.05-1.1 equivalents) of a tertiary amine base like DIPEA or N-methylmorpholine (NMM) is recommended.[4] The choice of a non-nucleophilic base is crucial to avoid side reactions.

  • Check Reagent Quality: Ensure that the coupling reagents and solvents are anhydrous and of high purity. Moisture can deactivate coupling reagents.

  • Optimize Activation: For sterically hindered amino acids being coupled to H-Ala-OEt, a pre-activation step of the carboxylic acid component is often beneficial.

  • Solvent Choice: Ensure that all reactants are fully dissolved in the chosen solvent. DMF and DCM are common choices for solution-phase peptide synthesis.

Protocol for Effective Neutralization and Coupling:

  • Step 1: Preparation of Amine Component: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to ensure complete neutralization.[4]

  • Step 2: Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and a suitable coupling reagent (e.g., HBTU, 1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Step 3: Coupling Reaction: Add the activated amino acid solution to the neutralized H-Ala-OEt solution. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

Coupling_Workflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation amine_prep {Dissolve this compound in anhydrous solvent | Add 1.1 eq. DIPEA | Stir for 10 min at RT} coupling Coupling Reaction (Mix activated acid and neutralized amine) amine_prep->coupling acid_prep {Dissolve N-protected amino acid and coupling reagent | Add 2.0 eq. DIPEA | Stir for 5-10 min at RT} acid_prep->coupling workup Work-up and Purification coupling->workup

References

Troubleshooting diketopiperazine formation with N-terminal alanine esters

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with diketopiperazine (DKP) formation, particularly when working with peptides containing N-terminal alanine esters.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis. This occurs through an intramolecular cyclization of a dipeptide, particularly at the dipeptide stage of solid-phase peptide synthesis (SPPS).[1] The formation of DKP is problematic because it leads to a lower yield of the desired full-length peptide and introduces impurities that can be difficult to remove during purification.[1] In some cases, the DKP is cleaved from the resin support, resulting in a "traceless" loss of yield that may not be immediately apparent as an impurity in the final product analysis.[1]

Q2: Why are peptides with N-terminal alanine esters particularly susceptible to DKP formation?

A2: DKP formation is an intramolecular aminolysis reaction where the free N-terminal amino group attacks the ester carbonyl, leading to the formation of a stable six-membered ring.[2][3] Several factors make N-terminal alanine esters prone to this side reaction:

  • Steric Hindrance: Alanine is a sterically unhindered amino acid, which facilitates the approach of the N-terminal amine to the ester carbonyl for cyclization.

  • Nucleophilicity: The primary amine of the N-terminal alanine is a potent nucleophile. Once deprotected, it can readily attack the electrophilic carbonyl of the ester.

  • Leaving Group Quality: The alcohol (from the ester) is a better leaving group than an amine (from an amide bond), making ester linkages more susceptible to this cleavage than peptide bonds.[3]

Q3: What are the primary factors that promote DKP formation?

A3: Several experimental conditions can significantly influence the rate of DKP formation:

  • Peptide Sequence: The first two amino acids of the sequence are critical. Sequences with Proline or Glycine in the second position are especially prone to cyclization.[1][3] For instance, L,D-dipeptides often readily form DKPs.[2]

  • Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically with piperidine, can catalyze the cyclization.[1]

  • Temperature: Higher temperatures during coupling or deprotection steps accelerate the rate of DKP formation.[1]

  • Solvent: The choice of solvent can affect the conformation of the peptide and the stability of the peptide-resin linkage, thereby influencing the cyclization rate.[1][4]

  • pH: The rate of DKP formation is highly dependent on pH. The unprotonated N-terminal amino group is more reactive, so conditions that favor the free amine will increase the rate of cyclization.[5]

Troubleshooting Guide

Problem: Significant loss of yield and/or a major impurity peak corresponding to a DKP is observed during peptide synthesis.

Below is a troubleshooting workflow to diagnose and mitigate DKP formation.

DKP_Troubleshooting start DKP Formation Detected (Low Yield / Impurity Peak) check_sequence Is the sequence prone to DKP? (e.g., N-term Ala-Pro, Ala-Gly) start->check_sequence check_conditions Review Synthesis Conditions check_sequence->check_conditions No strategy_coupling Strategy 1: Couple 3rd Amino Acid Rapidly (In situ deprotection/coupling) check_sequence->strategy_coupling Yes check_deprotection Are Fmoc-deprotection conditions too harsh? check_conditions->check_deprotection seq_prone_yes Yes end_node Optimized Protocol strategy_coupling->end_node strategy_protect Strategy 2: Use Alternative Protecting Groups (e.g., Boc, Teoc) cond_no No (or to further optimize) check_temp Is the reaction temperature elevated? check_deprotection->check_temp No solution_deprotect Modify Deprotection Cocktail: - Reduce piperidine concentration - Use 5% piperazine or 2% DBU/5% piperazine in NMP check_deprotection->solution_deprotect Yes check_resin Are you using a susceptible resin? (e.g., Wang resin) check_temp->check_resin No solution_temp Lower reaction temperature during coupling and deprotection steps. check_temp->solution_temp Yes solution_resin Use 2-Chlorotrityl Chloride (2-CTC) resin for increased steric hindrance. check_resin->solution_resin Yes check_resin->end_node No deprotect_yes Yes solution_deprotect->end_node temp_yes Yes solution_temp->end_node resin_yes Yes solution_resin->end_node

Caption: Troubleshooting workflow for DKP formation.

Quantitative Data Summary

The choice of Fmoc deprotection agent significantly impacts the extent of DKP formation. The following table summarizes the percentage of DKP formed using different deprotection cocktails for a susceptible peptide sequence on a solid support.

Deprotection CocktailSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
20% PiperidineToluene11.7
5% PiperazineDMF or NMP< 4.0
2% DBU, 5% PiperazineNMPSignificantly reduced

Data adapted from a study on a DKP-prone sequence.[6] The combination of 2% DBU and 5% piperazine in NMP was shown to be highly effective at suppressing DKP formation.[6][7]

Experimental Protocols

Protocol 1: In Situ Deprotection and Coupling to Minimize DKP Formation

This protocol is designed to trap the reactive free amine of the dipeptide ester by immediately acylating it with the incoming activated amino acid, thereby preventing intramolecular cyclization.[2][8]

Objective: To couple the third amino acid to a dipeptide ester (e.g., H-Ala-Pro-OMe) while minimizing DKP formation.

Materials:

  • Z-Ala-Pro-OMe (or other N-protected dipeptide ester)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Boc-Leu-OSu (N-hydroxysuccinimide ester of Boc-Leucine) or other activated amino acid (3 equivalents)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the N-protected dipeptide ester (e.g., Z-Ala-Pro-OMe, 1 equivalent) in methanol.

  • Add the activated amino acid (e.g., Boc-Leu-OSu, 3 equivalents) directly to this solution.

  • Carefully add 10% Pd/C catalyst to the mixture.

  • Subject the reaction mixture to hydrogenolysis (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected tripeptide.

  • Purify the product using standard chromatographic techniques.

Protocol 2: Optimized Fmoc-Deprotection Using DBU/Piperazine

This protocol uses a modified deprotection cocktail that has been shown to suppress DKP formation effectively during solid-phase peptide synthesis.[6][7]

Objective: To remove the Fmoc group from a resin-bound dipeptide with minimal DKP side-product formation.

Materials:

  • Fmoc-Ala-Xaa-Resin (e.g., on 2-CTC resin)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

Procedure:

  • Swell the peptide-resin in NMP.

  • Drain the solvent from the reaction vessel.

  • Add the deprotection solution (2% DBU, 5% piperazine in NMP) to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.

  • Proceed immediately to the coupling step for the next amino acid.

Mechanism of Diketopiperazine Formation

The formation of a diketopiperazine from a dipeptide ester is a classic example of an intramolecular nucleophilic acyl substitution. The diagram below illustrates the cyclization of an Alanine-Proline methyl ester.

Caption: Mechanism of DKP formation from a dipeptide ester.

References

Technical Support Center: H-Ala-OEt.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for H-Ala-OEt.HCl coupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of L-Alanine ethyl ester hydrochloride (this compound), helping you diagnose and resolve them efficiently.

Problem / Observation Potential Cause Suggested Solution
Slow or Incomplete Reaction Insufficiently neutralized HCl salt: The presence of the hydrochloride salt of the amine starting material can hinder the reaction.Use an adequate amount of a suitable base: Add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the HCl and free the amine for reaction. Ensure at least one equivalent of base is used for the neutralization, plus any additional amount required by the coupling reagent.
Low reaction temperature: The reaction kinetics may be slow at lower temperatures.Gradually increase the reaction temperature: While many coupling reactions are started at 0°C to minimize side reactions, allowing the mixture to warm to room temperature can increase the reaction rate. Monitor the reaction progress closely to avoid degradation.
Inappropriate solvent: The choice of solvent can significantly impact reaction speed and solubility of reagents.Select a suitable solvent: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used for peptide couplings. If solubility is an issue, consider using a solvent mixture.
Formation of Side Products Epimerization/Racemization: The chiral center of the amino acid can be compromised, especially with certain coupling reagents and bases.Choose a suitable coupling reagent and base combination: Reagents like HATU, HBTU, and HOBt are known to suppress racemization. Using a hindered base like DIPEA can also minimize this side reaction.
Urea formation: The coupling reagent may react with itself to form a urea byproduct, reducing the amount of active reagent available.Control the addition of reagents: Add the coupling reagent to the carboxylic acid component first to form the active ester before introducing the amine component.
Difficulty in Product Purification Excess coupling reagent and byproducts: Water-soluble byproducts from coupling reagents like EDC can complicate the purification process.Perform an aqueous workup: Quench the reaction with water or a mild acid/base wash to remove water-soluble impurities before proceeding to chromatography.
Product solubility issues: The final coupled product may have different solubility characteristics than the starting materials.Adjust the purification solvent system: Screen different solvent systems for chromatography to find the optimal conditions for separating your product from any remaining starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my this compound reaction?

A1: The choice of coupling reagent depends on factors like desired reaction time, cost, and the need to suppress side reactions like racemization. Carbodiimide reagents like EDC are cost-effective but may require an additive like HOBt to improve efficiency and reduce side reactions. Urinium-based reagents like HATU and HBTU are highly efficient and known for fast reaction times and low racemization rates, making them a good choice for sensitive substrates.

Q2: What is the role of a base in the this compound coupling reaction, and which one should I use?

A2: A base is crucial for neutralizing the hydrochloride salt of H-Ala-OEt, liberating the free amine to participate in the coupling reaction. Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred as its bulkiness can help minimize base-catalyzed side reactions such as racemization.

Q3: Can the reaction temperature be increased to speed up the coupling process?

A3: Yes, increasing the temperature can accelerate the reaction. Many protocols recommend starting the reaction at 0°C to control the initial exothermic reaction and then allowing it to warm to room temperature. However, for sluggish reactions, gentle heating might be necessary. It is important to monitor the reaction closely, as higher temperatures can also increase the rate of side reactions.

Q4: What are the most common solvents for this compound coupling, and does the choice matter?

A4: The most common solvents are aprotic polar solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN). The choice of solvent is important as it affects the solubility of the reactants and can influence the reaction rate. DCM is a good general-purpose solvent, while DMF can be beneficial for less soluble reactants.

Experimental Protocols

General Protocol for EDC/HOBt Coupling of a Carboxylic Acid with this compound
  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DCM or DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC.HCl (1.1 eq) to the mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add a base (e.g., DIPEA, 1.2 eq) to neutralize the HCl salt.

  • Add the neutralized H-Ala-OEt solution to the pre-activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, proceed with an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product using column chromatography.

Visualizing Experimental Workflow and Troubleshooting

experimental_workflow start_end start_end process process decision decision issue issue solution solution start Start: Prepare Reactants pre_activation Pre-activate Carboxylic Acid (Coupling Reagent + Additive) start->pre_activation neutralization Neutralize this compound (Add Base) start->neutralization coupling Combine and React pre_activation->coupling neutralization->coupling monitoring Monitor Reaction Progress (TLC/LC-MS) coupling->monitoring check_completion Reaction Complete? monitoring->check_completion workup Aqueous Workup check_completion->workup Yes incomplete Slow or Incomplete check_completion->incomplete No purification Purification (Chromatography) workup->purification end End: Pure Product purification->end troubleshoot_temp Increase Temperature incomplete->troubleshoot_temp troubleshoot_reagents Check Reagent Stoichiometry incomplete->troubleshoot_reagents troubleshoot_temp->monitoring troubleshoot_reagents->monitoring troubleshooting_logic issue issue cause cause solution solution p1 Problem: Slow/Incomplete Reaction c1 Sufficient Base? p1->c1 c2 Optimal Temperature? c1->c2 Yes s1 Add More Base (e.g., DIPEA) c1->s1 No c3 Correct Solvent? c2->c3 Yes s2 Warm to Room Temperature c2->s2 No s3 Switch to DCM or DMF c3->s3 No p2 Problem: Side Product Formation c4 Racemization Risk? p2->c4 s4 Use HATU/HBTU c4->s4 Yes

Technical Support Center: Purification of Reaction Mixtures Containing H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods for removing unreacted this compound include:

  • Aqueous Extraction: Utilizing the high water solubility of the hydrochloride salt to wash it out from an organic solution containing the desired product.

  • Crystallization: Inducing the precipitation of either the desired product or the unreacted starting material from a suitable solvent system.

  • Chromatography: Separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3]

Q2: How do I choose the best purification method for my specific reaction?

A2: The choice of purification method depends on several factors, including the properties of your desired product (solubility, stability), the scale of the reaction, and the required purity. A general decision-making workflow is illustrated below.

Q3: My desired product is also somewhat water-soluble. How can I effectively perform an aqueous extraction without significant product loss?

A3: If your product has some water solubility, you can minimize loss by:

  • Using a saturated aqueous salt solution (brine) for washing. This can decrease the solubility of organic compounds in the aqueous phase.

  • Performing multiple extractions with smaller volumes of water instead of a single extraction with a large volume.

  • Adjusting the pH of the aqueous wash. Depending on the pKa of your product, you may be able to suppress its ionization and reduce its solubility in water.

Q4: I'm trying to remove this compound by crystallization, but my product is oiling out. What should I do?

A4: Oiling out during crystallization can be addressed by:

  • Slowing down the crystallization process. This can be achieved by a slower cooling rate or by the slow addition of an anti-solvent.

  • Using a different solvent system. Experiment with various solvent and anti-solvent combinations.

  • Seeding the solution with a small crystal of the desired compound to encourage proper crystal lattice formation.

Q5: Can I use column chromatography to remove this compound?

A5: Yes, column chromatography is a viable option, especially for achieving high purity. Due to the polar and ionic nature of this compound, it will have a strong affinity for polar stationary phases like silica gel. A less polar mobile phase will elute your desired product first, leaving the this compound adsorbed to the column.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete removal of this compound after aqueous wash Insufficient volume or number of washes. The pH of the aqueous phase is not optimal for partitioning the salt.Increase the number of aqueous washes. Use a dilute acid wash (e.g., 1M HCl) to ensure the amino acid ester remains in its protonated, water-soluble salt form.
Low yield after purification The desired product has some solubility in the aqueous wash. The product co-precipitated with the unreacted starting material during crystallization.Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. Optimize crystallization conditions (solvent, temperature) to achieve selective precipitation.
Difficulty in filtering the product after crystallization The crystals are too fine or have formed a gel.Allow the crystallization to proceed more slowly. Consider using a different solvent system or adding a co-solvent to improve crystal morphology.
Streaking or poor separation on TLC/column chromatography The sample is overloaded. The mobile phase is too polar.Dilute the sample before loading it onto the chromatography medium. Use a less polar eluent system to improve the separation.

Experimental Protocols

Protocol 1: Removal of this compound by Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the washing step 2-3 times with fresh deionized water. To enhance removal, a final wash with a saturated sodium chloride solution (brine) can be performed.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. In contrast, the unreacted this compound should either be very soluble or insoluble in this solvent. A common technique involves dissolving the crude material in a minimum amount of a polar solvent (like ethanol or methanol) and then adding a less polar anti-solvent (like diethyl ether or hexanes) until turbidity is observed.[4][5]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

The following table summarizes the physical properties of this compound relevant to its removal from reaction mixtures.

Property Value Significance for Purification
Molecular Weight 153.61 g/mol [6][7]Useful for calculating molar equivalents and theoretical yields.
Appearance White to off-white solid[7]Physical characteristic for identification.
Solubility Soluble in water.[8] Soluble in alcohols (e.g., ethanol).[4] Insoluble in non-polar organic solvents (e.g., diethyl ether, hexanes).[5][9]This differential solubility is the basis for purification by extraction and crystallization.

Visualizations

purification_workflow start Crude Reaction Mixture containing this compound product_sol Is the product soluble in a water-immiscible organic solvent? start->product_sol extraction Perform Aqueous Extraction product_sol->extraction  Yes crystallization Consider Crystallization product_sol->crystallization  No end Purified Product extraction->end chromatography Utilize Chromatography crystallization->chromatography If further purification is needed crystallization->end If pure enough chromatography->end

Caption: Decision workflow for selecting a purification method.

liquid_liquid_extraction cluster_0 Separatory Funnel organic_phase Organic Phase (Desired Product in Ethyl Acetate) aqueous_phase Aqueous Phase (this compound in Water) start Crude Mixture in Ethyl Acetate add_water Add Water & Shake start->add_water separate Separate Layers add_water->separate purified_organic Purified Organic Layer separate->purified_organic waste Aqueous Waste with This compound separate->waste

Caption: Principle of liquid-liquid extraction for this compound removal.

References

Impact of base choice on H-Ala-OEt.HCl coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Impact of Base Choice on H-Ala-OEt.HCl Coupling Efficiency

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the critical role of base selection in the amide coupling of L-Alanine ethyl ester hydrochloride (this compound).

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical when using an amino acid hydrochloride salt like this compound?

When you use an amino acid ester in its hydrochloride (HCl) salt form, two equivalents of base are required. The first equivalent is to neutralize the HCl salt, liberating the free amine (H-Ala-OEt) for the coupling reaction. The second equivalent is to facilitate the coupling reaction itself, often by scavenging the proton released during amide bond formation. The choice of base is critical because it can significantly influence reaction rate, yield, and, most importantly, the stereochemical purity of the final product by affecting the rate of racemization.

Q2: What are the most common bases used for this type of coupling, and what are their primary characteristics?

The most frequently used bases are tertiary amines, which are chosen for their non-nucleophilic nature. Their properties, particularly basicity (pKa) and steric hindrance, are key factors in determining their suitability for a specific reaction.[1]

  • Triethylamine (TEA): A strong, relatively small base. While effective at promoting coupling, its low steric hindrance and strong basicity can increase the risk of racemization.[1]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A strong but sterically hindered base.[2] Its bulkiness makes it less nucleophilic than TEA and often preferred for reducing side reactions, including racemization.[2]

  • N-Methylmorpholine (NMM): A weaker base compared to TEA and DIPEA (pKa ~7.4).[1] Its moderate basicity makes it a popular choice for minimizing racemization, although it may lead to slower reaction rates.

  • 2,4,6-Collidine: A sterically hindered and weak base (pKa ~7.4).[1] Its significant steric hindrance and low basicity make it very effective at suppressing racemization, especially in sensitive coupling reactions.[1][3]

Q3: How does the choice of base lead to racemization?

Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The proton on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3][4]

  • Direct Enolization (α-Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate.[3][5] Reprotonation can then occur from either face, resulting in a racemic mixture.

Stronger and less sterically hindered bases can accelerate both of these pathways, increasing the risk of producing the undesired D-isomer.[3][5]

Troubleshooting Guide

Issue 1: Low Coupling Yield

If you are experiencing low yields in your coupling reaction with this compound, consider the following:

Potential Cause Troubleshooting Action
Incomplete Neutralization Ensure you are using at least 2 equivalents of base. One equivalent is consumed to neutralize the HCl salt, and another is needed for the coupling reaction itself.
Insufficient Basicity If using a weak base like NMM or collidine with a slow coupling reagent, the reaction may be incomplete. Consider switching to a stronger base like DIPEA, but monitor for racemization.
Poor Reagent Quality Ensure all reagents (coupling agents, bases, solvents) are fresh and anhydrous.[6] Tertiary amine bases can degrade over time.
Peptide Aggregation In solid-phase synthesis, aggregation can make reactive sites inaccessible.[6] Consider switching to a more polar solvent like NMP or adding chaotropic salts.[7]
Steric Hindrance If coupling a bulky N-protected amino acid, the combination of a hindered base and a hindered amino acid may slow the reaction. A less hindered base might be necessary, but this increases the risk of side reactions.

Issue 2: High Levels of Racemization Detected

Discovering a significant percentage of the undesired diastereomer in your product is a common issue directly linked to the reaction conditions.

Potential Cause Troubleshooting Action
Base is too Strong / Not Hindered This is the most common cause. A strong, non-hindered base like TEA can readily abstract the α-proton.[1] Solution: Switch to a weaker and/or more sterically hindered base. The recommended order to try is DIPEA -> NMM -> 2,4,6-Collidine .[1][4]
Over-activation Allowing the carboxylic acid to be "pre-activated" with the coupling reagent and base for too long before adding the amine component can increase oxazolone formation.[8] Solution: Add the amine component shortly after the activation reagents are mixed.
High Reaction Temperature Higher temperatures increase the rate of most reactions, including racemization. Solution: Perform the coupling at 0°C or room temperature. Low temperatures are consistently recommended for carbodiimide-mediated couplings.[4]
Polar Solvent Highly polar solvents can sometimes favor racemization.[9] Solution: If possible with your substrates, consider a less polar aprotic solvent.
Coupling Reagent Choice Some coupling reagents are more prone to causing racemization than others.[10] Solution: Ensure you are using additives like HOBt or Oxyma, especially with carbodiimides (e.g., DCC, EDC), as they are known to suppress racemization.[7][11]

Data Summary: Base and Additive Impact on Racemization

The following table summarizes the general impact of different bases on coupling efficiency, with a focus on minimizing racemization.

BaseSteric HindranceBasicity (pKa)Typical Racemization RiskRecommended Use Case
Triethylamine (TEA)Low~10.7HighGeneral purpose when racemization is not a concern.
DIPEAHigh~10.1ModerateA good first choice to balance reactivity and minimize racemization.[2]
N-Methylmorpholine (NMM)Medium~7.4LowExcellent for couplings where racemization is a known issue.[1][4]
2,4,6-CollidineHigh~7.4Very LowRecommended for highly sensitive amino acids or fragment couplings where racemization must be suppressed.[1][3]

Experimental Protocols

General Protocol for Solution-Phase Coupling of Boc-Xaa-OH with this compound using HATU/DIPEA

This protocol provides a standard procedure for a HATU-mediated coupling.

Materials:

  • Boc-protected amino acid (Boc-Xaa-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add the remaining DIPEA (1.0 eq) to neutralize the salt and form the free amine.

  • Add the free amine solution from step 3 to the activated acid solution from step 2.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product as necessary, typically by flash column chromatography.

Visual Guides

G cluster_start Starting Materials cluster_process Reaction Steps cluster_outcome Potential Outcomes N-Protected AA N-Protected AA Activation Activation N-Protected AA->Activation This compound This compound Neutralization Neutralization This compound->Neutralization 1 eq. Base Base Base Base->Activation 1 eq. Base Coupling Reagent Coupling Reagent Coupling Reagent->Activation Coupling Coupling Neutralization->Coupling Free Amine Activation->Coupling Activated Ester Racemized Peptide Racemized Peptide Activation->Racemized Peptide Side Reaction (Oxazolone/Enolization) Desired Peptide Desired Peptide Coupling->Desired Peptide Main Path G start High Racemization Detected? base_check What base is being used? start->base_check Yes tea TEA base_check->tea dipea DIPEA base_check->dipea nmm_collidine NMM / Collidine base_check->nmm_collidine action1 Switch to a more hindered base like DIPEA. tea->action1 action2 Consider a weaker base like NMM or Collidine. dipea->action2 action3 Base is likely not the primary cause. Investigate temperature, solvent, and activation time. nmm_collidine->action3

References

Technical Support Center: Minimizing Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing aspartimide formation, a common side reaction in peptide synthesis. The information is particularly relevant for syntheses involving sequences prone to this issue, regardless of the initial C-terminal amino acid, such as H-Ala-OEt.HCl.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1][2][3] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[1] This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine.[1]

Q2: What are the consequences of aspartimide formation?

A2: The formation of an aspartimide intermediate can lead to several undesirable by-products. The succinimide ring can be opened by nucleophiles, such as piperidine from the deprotection solution, leading to the formation of α- and β-piperidide adducts.[1] More problematically, the ring can also be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate from the target product. Furthermore, the chiral center of the aspartic acid can be epimerized during this process, resulting in D-aspartyl peptides. In some cases, it can also lead to chain termination.[2][4]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The amino acid residue immediately following the aspartic acid (the Asp-Xxx motif) has the most significant influence on the rate of aspartimide formation.[1] Sequences where Xxx is Gly, Ala, Ser, or Asn are particularly prone to this side reaction.[5] The Asp-Gly sequence is known to be one of the most problematic due to the lack of steric hindrance from the glycine residue.[1]

Q4: Does the C-terminal amino acid, such as this compound, influence aspartimide formation?

A4: For a long peptide sequence being synthesized on a solid support, the C-terminal amino acid is generally not considered a primary factor influencing aspartimide formation at an upstream Asp residue. The key determinants are the local sequence around the Asp residue (the Asp-Xxx motif) and the synthesis conditions. However, if the Asp residue is very close to the C-terminus, conformational effects could play a minor role. The primary concern for any synthesis is to choose the appropriate protective group and reaction conditions when an Asp residue is being incorporated.

Q5: What are the main factors that promote aspartimide formation?

A5: Several factors can increase the likelihood and rate of aspartimide formation:

  • Sequence: As mentioned, the Asp-Xxx motif is critical.

  • Base exposure: Prolonged or repeated exposure to the base used for Fmoc deprotection (e.g., piperidine) is a major cause.

  • Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[6] This is a key consideration in microwave-assisted peptide synthesis.[7]

  • Solvent: The choice of solvent can have an impact.[1]

  • Asp side-chain protecting group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[1][6]

Troubleshooting Guide: Aspartimide Detected

If you have completed a synthesis and detected by-products with the same mass as your target peptide or a mass corresponding to a piperidide adduct, you may have an issue with aspartimide formation.

Symptom Potential Cause Recommended Action
Major peak in HPLC with the correct mass, but poor biological activity or unexpected NMR signals. Co-elution of α- and β-aspartyl isomers or D-Asp epimers.1. Use specialized analytical techniques to confirm the presence of isomers (e.g., specific enzymatic digestion, advanced NMR).2. Re-synthesize the peptide using one of the preventative strategies outlined below. Purification of these isomers is often extremely difficult or impossible.
Significant side-product peaks observed at +85 Da or other adducts. Piperidide adducts formed from the opening of the aspartimide ring by piperidine.[1]1. Confirm the mass of the side product by mass spectrometry.2. If confirmed, re-synthesis is necessary. Focus on minimizing piperidine exposure time or using alternative deprotection reagents.
Incomplete synthesis or truncated sequences detected. Chain termination caused by the formation of a stable piperazine-2,5-dione at the N-terminus after aspartimide formation.[2][4]1. Verify the truncated sequences by mass spectrometry.2. Re-synthesize using a strategy that completely prevents aspartimide formation, such as backbone protection.[2]

Proactive Prevention Strategies

The most effective way to deal with aspartimide formation is to prevent it from occurring. Consider these strategies before starting your synthesis, especially for sequences known to be at high risk.

Strategy 1: Modification of Deprotection Conditions

One of the simplest approaches is to alter the Fmoc deprotection conditions to be less basic or to include additives that suppress the side reaction.

  • Use a weaker base: Replacing piperidine with a weaker base like piperazine can reduce the rate of aspartimide formation.[3]

  • Reduce exposure time: Minimize the deprotection time to what is necessary to remove the Fmoc group.

  • Add an acidic additive: The addition of a small amount of a weak acid to the piperidine solution can significantly suppress aspartimide formation.[8][9] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or formic acid.[3][9]

Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups

Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the cyclization reaction.

  • Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OPhp)-OH: These protecting groups have shown to be more effective than the standard OtBu group in reducing aspartimide formation.[3]

  • Fmoc-Asp(OBno)-OH: This protecting group has demonstrated a very high level of suppression of aspartimide formation, even in challenging sequences.

Strategy 3: Backbone Protection

This is one of the most effective methods to completely eliminate aspartimide formation.

  • Introduction of a protecting group on the backbone amide nitrogen: By protecting the nitrogen of the amino acid following the Asp residue, the nucleophile required for the cyclization reaction is blocked. The 2-hydroxy-4-methoxybenzyl (Hmb) group is an example of such a backbone protecting group.[2]

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for the challenging VKDGYI peptide sequence after prolonged treatment with 20% piperidine in DMF.

Aspartic Acid Derivative% Target Peptide Remaining% Aspartimide & Related Products% D-Asp IsomerReference
Fmoc-Asp(OtBu)-OH21.778.325.1
Fmoc-Asp(OMpe)-OH77.522.510.3
Fmoc-Asp(OBno)-OH 99.9 0.1 0.2

Data is for the Asp-Gly containing peptide, representing a worst-case scenario, after 200 minutes of treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine/HOBt

This protocol is a simple modification of the standard deprotection procedure.

  • Prepare the deprotection solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Agitate the mixture for the minimum time required for complete Fmoc removal (typically 5-10 minutes, can be monitored by UV).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.

  • Proceed: Continue with the standard coupling protocol.

Protocol 2: Synthesis using Fmoc-Asp(OBno)-OH

This protocol involves substituting the standard Asp-OtBu building block with the more protective OBno version.

  • Planning: Identify the Asp residue in your sequence that is at high risk for aspartimide formation.

  • Substitution: In your synthesis plan, replace the Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH at that specific position.

  • Synthesis: Perform the solid-phase peptide synthesis using your standard coupling and deprotection protocols. The coupling of Fmoc-Asp(OBno)-OH may require slightly longer coupling times or the use of a more potent activator due to its increased bulk, but it is generally compatible with standard procedures.

  • Cleavage and Deprotection: The OBno group is cleaved under standard TFA cleavage conditions, similar to the OtBu group. No special cleavage cocktail is required.

Visual Guides

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Base-Catalyzed Cyclization cluster_products Undesired Products Peptide_N Peptide Chain (N-term) Asp_Residue Aspartic Acid (Asp) Side Chain: C=O, OR Following Residue (Xxx) Backbone Amide: N-H Peptide_C Peptide Chain (C-term) Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp_Residue->Aspartimide Nucleophilic Attack Base Base (e.g., Piperidine) Base->Asp_Residue Deprotonates Backbone Amide Alpha_Peptide α-Aspartyl Peptide (Desired, but racemized D-Asp) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Adducts Piperidide Adducts Aspartimide->Adducts Nucleophilic Opening

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Prevention_Workflow Start Plan Peptide Synthesis Check_Sequence Is an Asp-Xxx sequence present? Start->Check_Sequence High_Risk Is Xxx = Gly, Ala, Ser, Asn? Check_Sequence->High_Risk Yes Low_Risk Low Risk: Proceed with standard Fmoc-Asp(OtBu)-OH Check_Sequence->Low_Risk No High_Risk->Low_Risk No Choose_Strategy High Risk: Choose a Prevention Strategy High_Risk->Choose_Strategy Yes Synthesize Perform Synthesis Low_Risk->Synthesize Strategy1 Strategy 1: Modify Deprotection (e.g., add HOBt) Choose_Strategy->Strategy1 Strategy2 Strategy 2: Use Bulky PG (e.g., Fmoc-Asp(OBno)-OH) Choose_Strategy->Strategy2 Strategy3 Strategy 3: Use Backbone Protection (e.g., Hmb) Choose_Strategy->Strategy3 Strategy1->Synthesize Strategy2->Synthesize Strategy3->Synthesize End Purify Target Peptide Synthesize->End

Caption: Decision workflow for selecting an appropriate strategy to prevent aspartimide formation.

References

Scavengers to use during cleavage of peptides containing alanine esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The focus is on the critical final step: the cleavage of peptides from the resin and the simultaneous removal of side-chain protecting groups, with a special consideration for peptides containing C-terminal alanine esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of scavengers in a cleavage cocktail?

A1: During the acidic cleavage of a peptide from the resin (e.g., using Trifluoroacetic Acid - TFA), protecting groups from the amino acid side chains are also removed. This process generates highly reactive carbocations (e.g., tert-butyl cations from Boc or tBu protecting groups). These electrophilic species can re-attach to or modify sensitive amino acid residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or "scavenge" these reactive carbocations before they can react with the peptide, thus ensuring a higher purity of the final product.[1][2]

Q2: Are there specific challenges when cleaving peptides with a C-terminal alanine ester?

A2: While the fundamental cleavage chemistry remains the same, peptides with C-terminal esters can be susceptible to certain side reactions, although this is less frequently problematic than side reactions involving sensitive amino acid side chains. The primary concern is to ensure the complete and clean cleavage of the ester bond without modification of the peptide. The choice of scavengers is dictated more by the presence of sensitive amino acids within the peptide sequence than by the C-terminal ester itself. For instance, if the peptide contains Trp or Cys, appropriate scavengers for these residues are crucial.

Q3: My cleavage solution turned yellow/red. Is this a cause for concern?

A3: A change in color of the cleavage solution is often normal and not necessarily indicative of a problem. For instance, if the peptide contains Trityl (Trt)-protected amino acids such as Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt), the cleavage solution may turn a deep yellow. This is due to the formation of the trityl carbonium ion, which is a chromophore.[3] Similarly, on some resins like PAL or Rink amide, the resin may change color from pink to red depending on the scavenger cocktail used, which typically does not affect the quality of the peptide.[3]

Q4: How do I choose the right cleavage cocktail for my peptide?

A4: The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of your peptide. For peptides without sensitive residues, a simple cocktail of TFA, water, and Triisopropylsilane (TIS) is often sufficient. However, for peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail containing a combination of scavengers is necessary to prevent side reactions.[4] The tables below provide guidance on choosing a suitable cocktail based on the peptide sequence.

Q5: My peptide did not precipitate upon addition of cold ether. What should I do?

A5: Failure to precipitate in cold ether can be due to several factors, including the peptide's properties (e.g., very hydrophilic or short) or issues with the cleavage itself. Here are some troubleshooting steps:

  • Concentrate the TFA: Before adding ether, carefully concentrate the TFA filtrate to a smaller volume (1-2 mL) under a gentle stream of nitrogen. Then, add the cold ether.

  • Extended Precipitation Time: If the peptide still doesn't precipitate, store the ether suspension at a lower temperature (4°C or -20°C) for an extended period (e.g., overnight).

  • Verify Cleavage: Use a small aliquot of the resin to perform a test cleavage and analyze the supernatant by mass spectrometry to confirm that the peptide was successfully cleaved from the resin. If not, the cleavage reaction may need to be repeated with fresh reagents or for a longer duration.[5]

  • Check Reagent Quality: Old or wet TFA and ether can sometimes lead to precipitation issues. Using fresh, high-quality reagents is recommended.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the cleavage of peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide - Incomplete cleavage from the resin.- Peptide re-attachment to the resin.- Poor precipitation of the peptide.- Incomplete coupling or deprotection during synthesis.- Increase the cleavage reaction time or use a stronger acid cocktail.- Ensure a sufficient concentration of appropriate scavengers in the cleavage cocktail.- Concentrate the TFA filtrate before ether precipitation; try different anti-solvents.- Review the synthesis protocol and consider optimizing coupling/deprotection steps.
Presence of Significant Impurities in Crude Peptide (HPLC Analysis) - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations.- Oxidation of Met or Cys residues.- Incomplete removal of side-chain protecting groups.- Formation of deletion or truncated sequences during synthesis.- Use a scavenger cocktail specifically designed for the sensitive residues present in your peptide (see tables below).- Degas all solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen). For Met(O), reduction post-cleavage is an option.- Extend the cleavage time or use a stronger cleavage cocktail. Monitor deprotection by HPLC.- Optimize the SPPS protocol, including coupling times and reagents.
Peptide is Insoluble After Lyophilization - The peptide sequence is inherently hydrophobic.- Test different solvents for dissolution, such as acetic acid, trifluoroethanol (TFE), or guanidine hydrochloride solutions.- For extremely hydrophobic peptides, purification may be attempted in the protected or semi-protected state.

Data Presentation: Comparison of Common Cleavage Cocktails

The following tables summarize the composition of commonly used cleavage cocktails and their effectiveness in preventing specific side reactions.

Table 1: Composition of Common Cleavage Cocktails

Cocktail Name Composition (v/v/w) Target Peptides & Remarks
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISSuitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues.[1]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA good general-purpose, low-odor cocktail. Effective for scavenging trityl groups.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of methionine residues during cleavage.
TFA/EDT/TIS/H₂O 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.

Table 2: Quantitative Comparison of Scavenger Efficiency in Preventing Side Reactions

Sensitive Residue Side Reaction Cleavage Cocktail Side Product Formation (%) Reference
Cysteine (Cys)S-tert-butylationTFA/TIS/H₂O (95:2.5:2.5)18.6[6]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)~10.3[7]
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)~12.5[7]
Methionine (Met)S-tert-butylationTFA/TIS/H₂O (95:2.5:2.5)Varies with time and temp.[8][9]
Oxidation (Met(O))TFA/TIS/H₂O (95:2.5:2.5)Varies with time and temp.[8][9]
Reagent HMinimizes oxidation
Tryptophan (Trp)AlkylationTFA/H₂O (95:5)Significant[3]
TFA/TIS/H₂O (95:2.5:2.5)Reduced[10]
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)Further Reduced[10]

Note: The exact percentage of side product formation can vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Detailed Methodology for a Standard TFA Cleavage and Peptide Precipitation

This protocol is suitable for the cleavage of a peptide from a solid support on a 0.1 mmol scale.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes (50 mL)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]

  • Cleavage Cocktail Preparation (Standard Cocktail):

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • In a clean, dry glass vial, prepare the cleavage cocktail by carefully mixing:

      • 9.5 mL TFA

      • 0.25 mL Deionized water

      • 0.25 mL TIS

    • Mix the solution gently. The cocktail should be prepared fresh just before use.[3]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried resin.

    • Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • Peptide Isolation:

    • Filter the cleavage mixture through the frit of the reaction vessel into a clean 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates in the same centrifuge tube.

  • Peptide Precipitation:

    • In a separate, larger centrifuge tube (e.g., 250 mL), add approximately 100 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[4]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

  • Washing and Drying:

    • Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet by adding fresh cold diethyl ether (2 x 30 mL), vortexing, centrifuging, and decanting after each wash. This removes residual scavengers and dissolved organic impurities.[5]

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • Analysis and Purification:

    • The dried crude peptide is now ready for analysis by HPLC and mass spectrometry, followed by purification.

Mandatory Visualization

TroubleshootingWorkflow Start Start: Crude Peptide Analysis (HPLC/MS) Problem Problem Identified: Low Purity or Yield Start->Problem CheckCleavage Was Cleavage Complete? Problem->CheckCleavage Analyze impurities CleavageIncomplete Incomplete Cleavage CheckCleavage->CleavageIncomplete No CleavageComplete Cleavage was Complete CheckCleavage->CleavageComplete Yes CheckSynthesis Review SPPS Protocol OptimizeSynthesis Solution: - Check coupling/deprotection efficiency - Perform test cleavages during synthesis CheckSynthesis->OptimizeSynthesis OptimizeCleavage Solution: - Increase cleavage time - Use stronger acid cocktail - Re-cleave with fresh reagents CleavageIncomplete->OptimizeCleavage CleavageComplete->CheckSynthesis Deletion/truncated sequences SideReactions Side Reactions Occurred CleavageComplete->SideReactions Unexpected masses found PrecipitationIssue Precipitation Failure CleavageComplete->PrecipitationIssue Low yield, no precipitate OptimizeScavengers Solution: - Identify sensitive residues (Trp, Cys, Met) - Select appropriate scavenger cocktail (e.g., Reagent K) - Use fresh scavengers SideReactions->OptimizeScavengers OptimizePrecipitation Solution: - Concentrate TFA before precipitation - Use colder ether - Extend precipitation time at -20°C PrecipitationIssue->OptimizePrecipitation End End: High Purity Peptide OptimizeCleavage->End OptimizeScavengers->End OptimizePrecipitation->End OptimizeSynthesis->End

Caption: Troubleshooting workflow for peptide cleavage.

References

Validation & Comparative

A Comparative Guide to HPLC and qNMR for Purity Analysis of H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for amino acid derivatives such as L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) is critical in research, pharmaceutical development, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) methodologies for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Method Comparison at a Glance

A summary of the primary analytical techniques for assessing the chemical and chiral purity of this compound is presented below.

ParameterReversed-Phase HPLC (RP-HPLC) with Ion-PairingChiral HPLCQuantitative NMR (qNMR)
Primary Use Chemical purity and impurity profilingEnantiomeric purity (separation of D- and L-isomers)Absolute chemical purity and quantification of impurities
Principle Separation based on polarity differences of the analyte and impurities, enhanced by an ion-pairing agent.Differential interaction of enantiomers with a chiral stationary phase.Quantification of nuclei (protons) in a magnetic field relative to a certified internal standard.
Reference Standard Requires a well-characterized reference standard of this compound.Requires reference standards for both L- and D-enantiomers for peak identification.Does not require an analyte-specific reference standard; uses a certified internal standard.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase).Dissolution in the mobile phase or a compatible solvent.Precise weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.
Common Impurities Detected Process-related impurities (e.g., L-Alanine), degradation products, and other related substances.D-Alanine ethyl ester hydrochloride.Any proton-containing impurity present in sufficient quantity.
Advantages High sensitivity, widely available, robust for routine analysis.The definitive method for determining enantiomeric excess.High precision and accuracy, provides structural information, primary analytical method.
Limitations Purity is relative to the reference standard; may not detect non-chromophoric impurities.Not suitable for assessing chemical purity (non-chiral impurities).Lower sensitivity compared to HPLC-UV; requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

Reversed-Phase HPLC for Chemical Purity

This method is designed to separate this compound from its potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Ion-Pair Reagent 5 mM Sodium Heptanesulfonate in Mobile Phase A
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Potential Impurities to Monitor:

  • L-Alanine: The starting material for the synthesis.

  • L-Alanine methyl ester hydrochloride & L-Alanine propyl ester hydrochloride: Potential byproducts if other alcohols are present during synthesis.

  • Degradation products: Resulting from hydrolysis or other stress conditions.

Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical integrity of L-Ala-OEt.HCl by separating it from its D-enantiomer.

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (CSP) column, Polysaccharide-based (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity

qNMR provides a direct measurement of the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Experimental Parameters:

ParameterCondition
Spectrometer 400 MHz or higher NMR spectrometer
Solvent Deuterated water (D₂O) or Methanol-d₄
Internal Standard A certified reference material with known purity (e.g., Maleic acid, Dimethyl sulfone)
Sample Preparation Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add a known volume of deuterated solvent.
Acquisition A 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure full signal relaxation for accurate integration.
Data Processing The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis of this compound.

Decision_Tree start Purity Analysis of this compound q1 What is the primary analytical goal? start->q1 a1 Chemical Purity & Impurities q1->a1  Chemical a2 Enantiomeric Purity q1->a2 Enantiomeric   a3 Absolute Purity (Primary Method) q1->a3   Absolute method1 Reversed-Phase HPLC a1->method1 method2 Chiral HPLC a2->method2 method3 Quantitative NMR (qNMR) a3->method3

Caption: Decision tree for selecting an analytical method.

Confirming H-Ala-OEt.HCl Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation during peptide synthesis is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for verifying the successful incorporation of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a crucial building block in the synthesis of modified peptides.

This guide delves into the experimental methodologies, data presentation, and comparative performance of key analytical techniques, offering supporting data to inform your selection of the most appropriate method for your research needs.

Mass Spectrometry: The Gold Standard for Peptide Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), stands as a primary and highly sensitive method for the characterization of synthetic peptides and the confirmation of specific amino acid incorporation. Its ability to provide precise mass information allows for the direct verification of the desired molecular modification.

Experimental Protocol: LC-MS/MS for this compound Incorporation

A typical workflow for confirming the incorporation of this compound into a peptide sequence involves the following steps:

  • Sample Preparation: The synthesized peptide is dissolved in a suitable solvent, commonly a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[1] High salt concentrations should be avoided as they can interfere with ionization.[1]

  • Liquid Chromatography (LC) Separation: The peptide solution is injected into an LC system equipped with a C18 reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide of interest, separating it from impurities and unreacted starting materials.[2]

  • Electrospray Ionization (ESI): As the peptide elutes from the LC column, it enters the ESI source of the mass spectrometer. A high voltage is applied, causing the formation of charged droplets that evaporate to produce gas-phase, protonated peptide ions (e.g., [M+H]⁺, [M+2H]²⁺).[3]

  • Mass Analysis (MS1): The mass analyzer scans for the expected mass-to-charge (m/z) ratio of the modified peptide. The incorporation of H-Ala-OEt results in a specific mass increase compared to the unmodified peptide. The molecular weight of this compound is 153.61 g/mol , and the ethyl ester modification (C₂H₅) adds a mass of 28.03 Da compared to a standard alanine residue after peptide bond formation.

  • Tandem Mass Spectrometry (MS/MS): To confirm the location of the modification, the precursor ion corresponding to the modified peptide is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to generate an MS/MS spectrum. This fragmentation pattern provides sequence information and pinpoints the exact location of the H-Ala-OEt residue.[4]

Data Presentation: Interpreting the Mass Spectrum

The successful incorporation of this compound is confirmed by observing a peak in the mass spectrum corresponding to the theoretical mass of the modified peptide. For instance, if a peptide with the sequence Gly-Gly-Gly has incorporated H-Ala-OEt at the C-terminus, the expected monoisotopic mass would be the sum of the residue masses (Gly + Gly + Ala-OEt) plus the mass of a terminal water molecule.

Table 1: Common Mass Shifts Observed in Peptide Synthesis via Mass Spectrometry

Mass Shift (Δm)ModificationCommon Cause
+16 DaOxidationMethionine (Met), Cysteine (Cys), Tryptophan (Trp)
+22 DaSodium adductCommon in electrospray ionization (ESI)
+28 DaEthyl esterificationIncorporation of this compound
-18 DaPyroglutamate formationN-terminal Glutamine (Gln)
+57 DaCarbamidomethylationAlkylation of Cysteine (Cys)
+71 DaGlycine additionIncomplete coupling or deprotection

This table is adapted from a technical guide for identifying byproducts in peptide synthesis.[1]

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, other techniques can also be employed to confirm peptide structure and modifications.

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing of peptides.[5][6] It involves the sequential cleavage and identification of amino acids from the N-terminus.

Experimental Protocol:

  • The peptide is immobilized on a solid support.

  • Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions.[7]

  • Under acidic conditions, the derivatized N-terminal amino acid is cleaved.[8]

  • The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography (e.g., HPLC).[9]

  • The cycle is repeated to determine the sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and conformation of peptides in solution.[10][11] It can be used to confirm the presence of specific residues and their connectivity.

Experimental Protocol:

  • The peptide is dissolved in a suitable deuterated solvent.[12]

  • A high-purity sample is required, typically at a concentration of 0.5-5 mM.[6]

  • One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired.[13]

  • The chemical shifts and coupling constants of the protons and other nuclei are analyzed to determine the amino acid sequence and structure.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, including the amount of sample available, the desired level of detail, and throughput needs.

Table 2: Comparison of Analytical Techniques for Peptide Analysis

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Primary Information Molecular weight, sequence, modification siteN-terminal sequence3D structure, conformation, connectivity
Sensitivity High (femtomole to attomole)[14]Moderate (picomole)[15]Low (millimolar)[16]
Sample Amount Low (nanograms to micrograms)Moderate (micrograms)High (milligrams)[6][10]
Throughput HighLow (one residue per cycle)Low
Blocked N-terminus ToleratedNot suitable[17]Tolerated
Complex Mixtures Can analyze complex mixturesRequires purified sampleRequires purified sample
Quantitative Analysis Yes (relative and absolute)[8]Yes (stepwise yield)[18]Yes (with internal standards)

Visualizing the Workflow

The following diagram illustrates the experimental workflow for confirming this compound incorporation using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthesized Peptide with this compound Dissolution Dissolution in LC-MS Solvent Peptide_Synthesis->Dissolution LC_Separation LC Separation (C18 Column) Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Analysis MS1 Analysis (Full Scan) ESI->MS1_Analysis MS2_Analysis MS/MS Analysis (Fragmentation) MS1_Analysis->MS2_Analysis Mass_Verification Mass Verification of Modified Peptide MS2_Analysis->Mass_Verification Sequence_Confirmation Sequence Confirmation & Modification Site Mass_Verification->Sequence_Confirmation Confirmation Confirmation of This compound Incorporation Sequence_Confirmation->Confirmation

Caption: Experimental workflow for this compound incorporation confirmation.

Logical Relationship of Analytical Techniques

The decision to use a particular analytical technique can be guided by a logical flow based on the research question.

logical_relationship start Need to confirm peptide modification? confirm_mass Confirm Mass & Location? start->confirm_mass ms Mass Spectrometry (High Sensitivity, High Throughput) edman Edman Degradation (N-terminal sequence) nmr NMR Spectroscopy (Detailed 3D Structure) confirm_mass->ms Yes confirm_nterm Confirm N-terminal Sequence? confirm_mass->confirm_nterm No confirm_nterm->edman Yes confirm_structure Detailed Structural Info? confirm_nterm->confirm_structure No confirm_structure->nmr Yes

References

A Comparative Guide to H-Ala-OEt.HCl and Fmoc-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) and N-α-Fmoc-L-alanine (Fmoc-Ala-OH), two alanine derivatives used in peptide chemistry. While both are sources of the alanine residue, their chemical structures dictate fundamentally different applications, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This document clarifies their respective roles, supported by experimental data and detailed protocols, to guide researchers in selecting the appropriate building block for their synthetic strategy.

Fundamental Properties and Structural Differences

The primary distinction between Fmoc-Ala-OH and this compound lies in their protecting group strategy. Fmoc-Ala-OH is an N-terminally protected amino acid with a free carboxylic acid, designed specifically for iterative, C-to-N directional synthesis in SPPS.[1] In contrast, this compound possesses a free amino group (as a hydrochloride salt) and a C-terminally protected ethyl ester. This structure makes it unsuitable for direct use as a building block in the chain elongation steps of standard SPPS protocols.

Table 1: Comparison of Chemical and Physical Properties

PropertyFmoc-Ala-OHThis compound
Chemical Structure N-α-(9-Fluorenylmethoxycarbonyl)-L-alanineL-Alanine ethyl ester hydrochloride
Molecular Formula C₁₈H₁₇NO₄C₅H₁₂ClNO₂
Molecular Weight 311.33 g/mol 153.61 g/mol [2][3][4]
N-α Protection Fmoc (Fluorenylmethoxycarbonyl)None (Free amine as HCl salt)
C-α Protection None (Free carboxylic acid)Ethyl ester (-OEt)
Solubility Soluble in DMF, NMP, DCMSoluble in water, alcohols
Primary Application Building block for Fmoc-SPPS[5]Solution-phase synthesis, C-terminal modification
Deprotection (N-α) Base-labile (e.g., 20% piperidine in DMF)[6][7][8]Not applicable
Deprotection (C-α) Not applicableSaponification (e.g., NaOH) or acid hydrolysis

Role and Performance in Solid-Phase Peptide Synthesis (SPPS)

The utility of an amino acid derivative in SPPS is critically dependent on having an orthogonal protecting group scheme, where the N-α protecting group can be removed selectively without cleaving the peptide from the resin or removing side-chain protecting groups.[5][7]

Fmoc-Ala-OH: The Standard Building Block

Fmoc-Ala-OH is the quintessential building block for modern SPPS. The Fmoc group provides robust protection for the α-amino group that is stable to the acidic conditions often used for final cleavage from the resin but is easily removed by a mild base like piperidine.[6][9] This allows for a repetitive cycle of deprotection and coupling to build the peptide chain on a solid support.

The synthesis cycle involves:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution.[8]

  • Activation & Coupling: The free carboxyl group of the incoming Fmoc-Ala-OH is activated using a coupling reagent (e.g., HATU, HBTU, DIC/Oxyma) and reacted with the newly exposed amine on the peptide chain.[10][11][12]

  • Washing: Excess reagents are washed away before the next cycle begins.

This well-established workflow enables the efficient and automated synthesis of long peptides.[13]

Fmoc_SPPS_Workflow cluster_0 SPPS Cycle with Fmoc-Ala-OH Resin Peptide-Resin (N-Terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 FreeAmine Peptide-Resin (Free N-Terminal Amine) Washing1->FreeAmine Coupling 2. Coupling (Fmoc-Ala-OH + Activator) FreeAmine->Coupling Washing2 Wash (DMF) Coupling->Washing2 Elongated Elongated Peptide-Resin (N-Terminal Fmoc) Washing2->Elongated Elongated->Deprotection Next Cycle

Caption: Iterative cycle of Solid-Phase Peptide Synthesis using Fmoc-Ala-OH.

This compound: An Incompatible Substrate for SPPS Elongation

This compound is fundamentally incompatible with the iterative nature of SPPS for several reasons:

  • Lack of N-α Protection: It has a free amino group. If used in a coupling step, this amine would react, but there is no temporary protecting group to remove for the subsequent coupling. This prevents chain elongation.

  • Neutralization Requirement: The amine is protonated as a hydrochloride salt and requires neutralization with a non-nucleophilic base (e.g., DIPEA) before it can participate in a reaction as a nucleophile.

  • Non-Orthogonal C-Terminal Protection: The ethyl ester is stable to the mild base used for Fmoc deprotection but requires harsh conditions (e.g., strong base or acid) for cleavage. These conditions are not compatible with most resins and side-chain protecting groups used in Fmoc-SPPS, which are designed for cleavage by moderate acids like TFA.

Therefore, a direct performance comparison in terms of coupling efficiency within a standard SPPS workflow is not feasible as they serve different synthetic functions.

Logical_Comparison Functional Comparison for Peptide Synthesis Roles FmocAla Fmoc-Ala-OH N-α-Fmoc (Base-Labile) C-α-COOH (Free for Activation) SPPS SPPS Building Block Requirement FmocAla:n->SPPS Enables Iterative Deprotection FmocAla:c->SPPS Enables Coupling to Resin Amine AlaOEt This compound N-α-NH3+Cl- (Free Amine) C-α-COOEt (Protected) AlaOEt:n->SPPS No Temporary Protection (Prevents Elongation) AlaOEt:c->SPPS Cannot Couple to Resin (Not a Free Acid) Solution Solution-Phase Nucleophile AlaOEt:n->Solution Acts as Nucleophile after Neutralization SPPS->FmocAla Suitable SPPS->AlaOEt Unsuitable

Caption: Logical roles of Fmoc-Ala-OH vs. This compound in peptide synthesis.

Experimental Data and Performance Metrics

Quantitative data on SPPS focuses on coupling and deprotection efficiency, which directly impacts the purity and yield of the final peptide.[14]

Coupling Efficiency

For Fmoc-Ala-OH, coupling efficiency is influenced by the choice of coupling reagents, reaction time, and potential steric hindrance from the growing peptide chain.[10][15] Alanine is a non-bulky amino acid, and its coupling is generally efficient.

Table 2: Representative Coupling Conditions and Efficiency for Fmoc-Ala-OH

Coupling ReagentBaseSolventTime (min)Typical Efficiency
HBTU/HOBtDIPEADMF30 - 120>99%
HATUDIPEA/CollidineDMF30 - 60>99.5%[16]
DIC/OxymaN/ADMF60 - 120>99%

Note: Efficiency is sequence-dependent and can be lower in "difficult" sequences prone to aggregation.[17]

Deprotection Kinetics

The removal of the Fmoc group is typically rapid. Standard protocols using 20% piperidine in DMF achieve complete deprotection in under 20 minutes.[8] The reaction can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct released.

Table 3: Fmoc Deprotection Conditions

ReagentSolventTime (min)Monitoring
20% (v/v) PiperidineDMF or NMP5 - 20UV-Vis at ~301 nm
2% DBU, 2% PiperidineDMF2 - 10UV-Vis at ~301 nm

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ala-OH in Manual SPPS
  • Resin Preparation: Start with a deprotected peptide-resin (containing a free N-terminal amine) in a reaction vessel. Wash the resin three times with DMF. Perform a Kaiser test to confirm the presence of the free amine.

  • Activation Solution: In a separate tube, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).

  • Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.[10]

Protocol 2: Standard Fmoc Deprotection
  • Resin Preparation: Start with the Fmoc-protected peptide-resin. Wash three times with DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.[6]

Protocol 3: Representative Solution-Phase Coupling using this compound
  • Reactant Preparation: Dissolve an N-protected amino acid (e.g., Boc-Leu-OH, 1 eq.) in DCM or DMF. Cool the solution to 0 °C.

  • Activation: Add a coupling reagent such as EDC.HCl (1.1 eq.) and HOBt (1.1 eq.). Stir for 15 minutes.

  • Nucleophile Preparation: In a separate flask, dissolve this compound (1.1 eq.) in the same solvent and add DIPEA (1.2 eq.) to neutralize the hydrochloride salt, forming the free amine.

  • Coupling: Add the neutralized H-Ala-OEt solution to the activated Boc-Leu-OH solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench the reaction, perform an aqueous workup to remove byproducts and unreacted starting materials, and purify the resulting dipeptide (Boc-Leu-Ala-OEt) by chromatography.

Conclusion

Fmoc-Ala-OH and this compound are not interchangeable reagents for peptide synthesis. Their distinct chemical properties define their applications.

  • Fmoc-Ala-OH is the industry-standard, N-α-protected building block for the iterative chain elongation in Fmoc-based Solid-Phase Peptide Synthesis. Its design is optimized for the orthogonal strategy that underpins modern automated peptide synthesis.

  • This compound is an alanine derivative with a free amine and a protected carboxyl group. It is unsuitable for SPPS chain elongation but can be a useful reagent in solution-phase synthesis, such as for the synthesis of dipeptides or for introducing a C-terminal ethyl ester modification.

For researchers engaged in SPPS, Fmoc-Ala-OH is the correct and necessary choice for incorporating alanine residues into a growing peptide chain.

References

H-Ala-OEt.HCl vs. Boc-Ala-OH: A Strategic Guide to Alanine Introduction in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis, the choice of building blocks is paramount to the success of the synthetic strategy, influencing yield, purity, and the overall efficiency of the workflow. While both H-Ala-OEt.HCl (L-Alanine ethyl ester hydrochloride) and Boc-Ala-OH (N-tert-butoxycarbonyl-L-alanine) serve as sources of the amino acid alanine, they are not interchangeable. Their distinct chemical functionalities dictate their specific roles and strategic advantages in different phases of peptide construction. This guide provides a comprehensive comparison of their applications, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.

Core Chemical Differences and Strategic Implications

The primary distinction between this compound and Boc-Ala-OH lies in their protecting group strategy, which defines their function in a peptide coupling reaction.

  • This compound possesses a protected carboxyl group (as an ethyl ester) and a free amino group, which is protonated as a hydrochloride salt.[1] To participate in a coupling reaction, the amino group must be deprotonated, typically through the addition of a non-nucleophilic base. It functions as the nucleophilic component (amine) in the formation of a peptide bond.

  • Boc-Ala-OH features a protected amino group (the Boc group) and a free carboxylic acid. This allows for the activation of the carboxyl group, turning it into an electrophilic species ready to react with a free amine. It serves as the electrophilic component (activated carboxyl) in a peptide coupling reaction.[2]

This fundamental difference means they are used at opposite ends of a peptide bond formation step. The "advantage" of one over the other is therefore entirely dependent on the synthetic design.

Comparative Data and Performance

Direct comparative studies showcasing one reagent's superiority over the other for the same synthetic step are not common, as they perform different roles. However, we can analyze their performance within their designated functions. The following table summarizes their properties and typical performance in peptide synthesis protocols.

FeatureThis compoundBoc-Ala-OH
Role in Coupling Amine ComponentCarboxyl Component
Protected Group Carboxyl (Ethyl Ester)Amine (Boc)
Reactive Group Amine (after neutralization)Carboxyl (after activation)
Solubility Soluble in water.[1]Varies with solvent; generally soluble in organic solvents used for peptide synthesis.
Primary Application C-terminal ester formation in solution-phase synthesis; starting material for specific derivatives.[1][3]N-terminal extension of a peptide chain in both solid-phase and solution-phase synthesis.[2]
Activation/Deprotection Requires base neutralization before coupling.[1]Requires carboxyl activation (e.g., with DCC, HBTU) for coupling and acid-mediated deprotection of the Boc group for chain elongation.[4][5][6]
Typical Yields High (dependent on coupling partner and method)High (>90% for standard couplings).[7]
Racemization Risk Low for the alanine residue itself during coupling.Low, but can be influenced by the choice of coupling reagent and conditions.[7]

Strategic Advantages of this compound

The primary advantages of using this compound emerge in specific synthetic contexts, particularly in solution-phase peptide synthesis (SPPS).

  • Direct Introduction of a C-Terminal Ester: When the desired final peptide is a C-terminal ethyl ester, this compound is the ideal starting material. It allows for the direct coupling of the first N-protected amino acid to the alanine ethyl ester, streamlining the synthesis by avoiding a separate esterification step at the end.

  • Simplified Workup in Solution Phase: As a salt, it is readily soluble in aqueous media, which can be advantageous during workup procedures to remove excess reagents.

  • Cost-Effectiveness for C-Terminal Alanine: In large-scale solution-phase synthesis, using the ethyl ester directly can be a more economical approach for introducing the C-terminal alanine compared to solid-phase methods.

Strategic Advantages of Boc-Ala-OH

Boc-Ala-OH is a cornerstone of the widely used Boc-chemistry in solid-phase peptide synthesis (SPPS) and is also frequently used in solution-phase synthesis.

  • Versatility in Peptide Elongation: As the standard building block for introducing alanine at any non-C-terminal position, it allows for the stepwise elongation of a peptide chain from the C-terminus to the N-terminus.[2]

  • Established Protocols in SPPS: The use of Boc-protected amino acids is extensively documented with well-optimized protocols for coupling and deprotection, making it a reliable choice for automated and manual solid-phase synthesis.[8]

  • Orthogonal Protection Schemes: The Boc group is acid-labile, which allows for its use in orthogonal protection strategies where other protecting groups (e.g., Fmoc, which is base-labile) are present in the molecule.[]

Experimental Protocols

Protocol 1: Use of this compound in a Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of Boc-Phe-Ala-OEt, where this compound serves as the amine component.

Materials:

  • Boc-Phe-OH

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[10]

  • 1-Hydroxybenzotriazole (HOBt)[11]

  • N,N-Diisopropylethylamine (DIPEA)[10]

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • 1M HCl solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve Boc-Phe-OH (1 equivalent), HOBt (1 equivalent), and EDC·HCl (1.1 equivalents) in DCM.

  • In a separate flask, suspend this compound (1 equivalent) in DCM and add DIPEA (2.2 equivalents) to neutralize the hydrochloride and free the amine. Stir for 10 minutes.

  • Add the neutralized H-Ala-OEt solution to the activated Boc-Phe-OH solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude dipeptide, Boc-Phe-Ala-OEt.

  • Purify by flash chromatography if necessary.

Protocol 2: Use of Boc-Ala-OH in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the addition of an alanine residue to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ala-OH

  • Dicyclohexylcarbodiimide (DCC) or HBTU/DIPEA

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for deprotection[5]

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid. Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a 10% DIPEA in DMF solution. Wash again with DMF.

  • Amino Acid Activation & Coupling: In a separate vessel, dissolve Boc-Ala-OH (3 equivalents) and an activating agent (e.g., DCC in DCM or HBTU/DIPEA in DMF) and allow to pre-activate for 10 minutes.

  • Add the activated Boc-Ala-OH solution to the neutralized resin and agitate for 2-4 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling. The cycle of deprotection and coupling is repeated for subsequent amino acids.

Visualizing the Synthetic Workflows

The distinct roles of this compound and Boc-Ala-OH in peptide synthesis are best understood by visualizing their respective workflows.

Solution_Phase_Synthesis reagent reagent intermediate intermediate process process BocPheOH Boc-Phe-OH ActivatedPhe Activated Boc-Phe-OH BocPheOH->ActivatedPhe Activation AlaOEtHCl This compound FreeAlaOEt H-Ala-OEt (Free Amine) AlaOEtHCl->FreeAlaOEt Neutralization DIPEA DIPEA EDC_HOBt EDC / HOBt Coupling Peptide Bond Formation FreeAlaOEt->Coupling ActivatedPhe->Coupling Dipeptide Boc-Phe-Ala-OEt Coupling->Dipeptide

Caption: Workflow for solution-phase synthesis using this compound.

Solid_Phase_Synthesis reagent reagent resin resin process process StartResin Boc-AA(n)-Resin Deprotection Boc Deprotection (TFA) StartResin->Deprotection DeprotectedResin H-AA(n)-Resin Deprotection->DeprotectedResin Neutralization Neutralization (DIPEA) DeprotectedResin->Neutralization NeutralResin H₂N-AA(n)-Resin Neutralization->NeutralResin Coupling Coupling (DCC or HBTU) NeutralResin->Coupling BocAlaOH Boc-Ala-OH BocAlaOH->Coupling EndResin Boc-Ala-AA(n)-Resin Coupling->EndResin

References

The Bottom Line Up Front: A Cost-Effectiveness Analysis of H-Ala-OEt.HCl vs. Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of peptide research and drug development, optimizing synthesis strategies for both efficiency and cost is paramount. The choice of starting materials—specifically between using amino acid ethyl ester hydrochlorides like H-Ala-OEt.HCl and Nα-protected amino acids such as Fmoc-Ala-OH or Boc-Ala-OH—represents a critical decision point. This guide provides a detailed comparison to inform this choice, balancing raw material costs against the complexities of the synthetic workflow, potential side reactions, and overall time investment.

While protected amino acids, particularly those utilizing the Fmoc strategy, are the cornerstone of modern solid-phase peptide synthesis (SPPS) for their reliability and high purity outcomes, they come at a higher initial cost.[][2] Conversely, using a simple, un-protected amino acid ester hydrochloride is significantly cheaper per mole but shifts the complexity to the synthesis process itself, requiring careful control of reaction conditions to avoid costly side reactions and purification challenges. This analysis reveals that the most cost-effective strategy is not universal; it is highly dependent on the scale of synthesis, the complexity of the target peptide, and the purity requirements of the final product.

At a Glance: Cost of Starting Materials

The most immediate and striking difference lies in the procurement cost of the alanine building block. This compound is substantially less expensive than its Nα-protected counterparts. The cost difference is attributed to the additional synthetic steps required to add and purify the Boc and, especially, the more complex Fmoc protecting groups.

CompoundFormulaMolecular Weight ( g/mol )Representative Price (USD/100g)Representative Price (USD/mol)
This compound C₅H₁₂ClNO₂153.61~$100 - $280~$153 - $430
Boc-Ala-OH C₈H₁₅NO₄189.21~$140 - $290~$265 - $550
Fmoc-Ala-OH C₁₈H₁₇NO₄311.33~$75 - $160~$241 - $514

Note: Prices are approximate and can vary significantly based on supplier, purity grade, and bulk purchasing.

The Synthetic Workflow: A Tale of Two Strategies

The choice of starting material dictates the entire synthetic workflow. Using this compound is typically suited for solution-phase synthesis and involves an in situ neutralization step before the peptide bond can be formed. In contrast, Fmoc-protected amino acids are the standard for Solid-Phase Peptide Synthesis (SPPS), where the workflow is a cycle of deprotection and coupling.

Workflow 1: Peptide Synthesis with this compound

This approach requires the free amine to be generated from the hydrochloride salt just before coupling. This is typically achieved by adding a non-nucleophilic base.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Ala_ester This compound Neutralization 1. Neutralization: Generate free amine from this compound using Base Ala_ester->Neutralization N_protected_AA N-Protected Amino Acid (e.g., Boc-Gly-OH) Activation 2. Activation: Activate N-Protected Amino Acid with Coupling Reagent N_protected_AA->Activation Coupling_reagent Coupling Reagent (e.g., HATU) Coupling_reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Neutralization Coupling 3. Coupling: Free amine attacks activated carboxyl group to form peptide bond Neutralization->Coupling Activation->Coupling Workup Aqueous Workup: Wash with acid/base to remove excess reagents & byproducts Coupling->Workup Purification Purification: Column Chromatography Workup->Purification Product Dipeptide Product (Boc-Gly-Ala-OEt) Purification->Product

Fig 1. Solution-phase synthesis using this compound.
Workflow 2: Peptide Synthesis with Fmoc-Ala-OH

The Fmoc-SPPS workflow is cyclical. The key difference is the post-coupling deprotection step, which removes the Fmoc group from the newly added amino acid to prepare for the next coupling cycle.

G cluster_start Starting Materials cluster_cycle SPPS Cycle cluster_final Final Steps Resin Amino Acid-Loaded Resin (e.g., H-Gly-Resin) Coupling 1. Coupling: Couple Fmoc-Ala-OH to resin-bound amino acid Resin->Coupling Fmoc_AA Fmoc-Ala-OH Fmoc_AA->Coupling Coupling_reagent Coupling Reagent (e.g., HCTU) Coupling_reagent->Coupling Base Activation Base (e.g., DIPEA) Base->Coupling Wash1 2. Wash Coupling->Wash1 Deprotection 3. Fmoc Deprotection: Remove Fmoc with Piperidine Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 Cleavage Cleavage & Deprotection: Treat with TFA to cleave from resin & remove side-chain PGs Wash2->Cleavage Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Purification Purification: RP-HPLC Cleavage->Purification Product Dipeptide Product (H-Ala-Gly-OH) Purification->Product Repeat->Coupling

Fig 2. Solid-phase peptide synthesis (SPPS) using Fmoc-Ala-OH.

Experimental Protocols: A Practical Comparison

To illustrate the differences, here are representative protocols for the synthesis of a simple dipeptide, Glycyl-Alanine.

Protocol 1: Solution-Phase Synthesis of Boc-Gly-Ala-OEt using this compound

Objective: To synthesize the protected dipeptide Boc-Gly-Ala-OEt.

Materials:

  • This compound (1.0 eq)

  • Boc-Gly-OH (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine.[3]

  • Activation: In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Coupling: Add the activated Boc-Gly-OH solution to the free amine solution of alanine ethyl ester. Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.[3]

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide, Boc-Gly-Ala-OEt.

Protocol 2: Solid-Phase Synthesis of H-Gly-Ala-NH₂ using Fmoc-Ala-OH

Objective: To synthesize the dipeptide H-Gly-Ala-NH₂ on a solid support.

Materials:

  • Rink Amide resin (pre-loaded with Fmoc-Gly)

  • Fmoc-Ala-OH (3.0 eq)

  • HCTU (2.9 eq)

  • DIPEA (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from glycine. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vial, dissolve Fmoc-Ala-OH (3.0 eq) and HCTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected resin. Agitate for 1-2 hours at room temperature.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Deprotection: Perform a final Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM, then dry the resin under vacuum.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Quantitative Comparison: Performance and Resource Metrics

Direct head-to-head experimental data is scarce, but based on established principles of peptide chemistry, we can project the performance and resource consumption for each method.

MetricThis compound (Solution Phase)Fmoc-Ala-OH (Solid Phase)Analysis
Reagent Cost Low. Cheaper starting material.High. Fmoc-amino acids and SPPS resins are more expensive.[]The primary advantage of the hydrochloride approach is the low initial cost of the amino acid.
Synthesis Time Variable. Can be fast for simple peptides but purification is time-consuming.Longer (per cycle). Each cycle involves distinct deprotection, washing, and coupling steps.[5]SPPS is often automated, reducing hands-on time despite longer cycle times. Solution-phase requires more manual intervention.
Solvent/Reagent Use Moderate. Requires solvents for reaction, workup, and column chromatography.High. Extensive washing steps in SPPS consume large volumes of solvents like DMF.[6]Greener synthesis methods aim to reduce solvent use in SPPS, but it remains a significant factor.
Typical Yield Variable (60-90%). Highly dependent on reaction conditions and purification efficiency.High (>90% per step). Driving reactions to completion with excess reagents leads to high crude yields.SPPS generally offers higher and more predictable yields for longer peptides due to the ease of using excess reagents.
Typical Purity Variable. Crude product contains excess reagents and byproducts requiring extensive purification.High. The washing steps remove most impurities, leading to a cleaner crude product that is easier to purify by HPLC.The high purity of crude peptides from SPPS is a major advantage, reducing the burden on final purification.
Racemization Risk Moderate to High. Risk of racemization exists during the activation step, influenced by the base, solvent, and coupling reagent.[7][8]Low. Urethane-based protecting groups like Fmoc are specifically designed to suppress racemization during activation.[8]For chiral integrity, the Fmoc strategy is generally superior and more reliable.

The Deeper Dive: A Holistic Cost-Effectiveness Analysis

A true cost-effectiveness analysis extends beyond the price of the starting materials. It must encompass reagents, labor, equipment, and the cost of potential failure.

  • Direct Costs: While this compound is cheaper, the solution-phase method requires coupling reagents, a base for neutralization, and large volumes of solvents for purification. SPPS requires more expensive Fmoc-amino acids, resin, coupling reagents, and large volumes of high-purity solvents for washing steps. For a single coupling, the hydrochloride route is cheaper. For multi-step synthesis, the cumulative cost of reagents for SPPS can be substantial.

  • Indirect Costs (Labor & Time): Solution-phase synthesis is labor-intensive, requiring constant monitoring and manual workup/purification. SPPS, especially when automated, significantly reduces hands-on labor. The time saved, particularly for longer peptides, can represent a significant cost saving, freeing up researcher time for other tasks.

  • Equipment & Infrastructure: Solution-phase synthesis can be performed with standard laboratory glassware. SPPS often utilizes specialized automated synthesizers, which represent a significant capital investment but increase throughput and reproducibility.

  • Purification Costs: This is a critical factor. The crude product from a solution-phase synthesis using this compound is often a complex mixture, making purification by column chromatography difficult, time-consuming, and solvent-heavy. The cleaner crude product from SPPS simplifies purification, typically requiring only a final HPLC step, which reduces time, solvent consumption, and potential loss of product during purification.

  • Risk of Failure: The risk of side reactions, particularly racemization, is higher when using unprotected amino esters.[8] A failed or low-purity synthesis results in wasted materials, time, and labor, representing a total loss of investment. The higher reliability and lower risk of side reactions with the Fmoc strategy can be seen as a form of insurance, justifying the higher initial cost.[]

Decision Framework: Choosing Your Strategy

The optimal choice depends on a multi-faceted evaluation of the project's goals and available resources.

Decision_Tree Start Start: Choose Synthesis Strategy Scale What is the synthesis scale? Start->Scale Purity Are GMP or very high purity standards required? Scale->Purity Large Scale (kg) Complexity Is the peptide long (>5 AAs) or complex (hindered couplings)? Scale->Complexity Small Scale (mg-g) Use_HCl Consider this compound (Solution Phase) Purity->Use_HCl No (Research Grade) Use_Fmoc Strongly Favor Fmoc-Ala-OH (Solid Phase) Purity->Use_Fmoc Yes Equipment Is an automated SPPS synthesizer available? Complexity->Equipment Complexity->Use_Fmoc Yes Equipment->Use_HCl No Equipment->Use_Fmoc Yes

References

Racemization Risk of Alanine Derivatives: A Comparative Analysis of H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of amino acid derivatives is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can significantly impact the biological activity and safety of the final product. This guide provides a comparative analysis of the racemization risk of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) versus other commonly used alanine derivatives, supported by established chemical principles and experimental methodologies.

Understanding Racemization in Alanine Derivatives

Racemization of amino acids and their derivatives typically proceeds through two primary mechanisms, especially under basic conditions prevalent in peptide synthesis: enolization and oxazolone formation. The susceptibility of an alanine derivative to racemization is largely influenced by the nature of its N-terminal and C-terminal protecting groups.

This compound is the hydrochloride salt of alanine ethyl ester. In its solid, salt form, the amino group is protonated (-NH3+), which significantly reduces the acidity of the α-proton, thereby minimizing the risk of racemization. However, in solution and upon neutralization with a base to liberate the free amine for subsequent reactions, the risk of racemization becomes a critical consideration. The free amino group in H-Ala-OEt can act as a base, potentially promoting self-catalyzed racemization, although this is generally slow. The primary risk arises when external bases are added for reactions like peptide coupling.

Other common alanine derivatives include:

  • N-protected alanine: such as Boc-L-Ala-OH and Fmoc-L-Ala-OH, where the amino group is protected by a bulky group.

  • Activated esters of N-protected alanine: for example, N-hydroxysuccinimide (OSu) or pentafluorophenyl (Pfp) esters, which are highly reactive intermediates in peptide synthesis.

Comparative Racemization Risk

The racemization risk of this compound is best understood in the context of its intended use, typically as a nucleophile in a coupling reaction. The following table summarizes the relative risk of racemization for different alanine derivatives under basic conditions.

Alanine DerivativeN-terminal GroupC-terminal GroupRelative Racemization RiskRationale
This compound -NH3+Cl- (protonated)-OEt (Ethyl Ester)Low (as salt), Moderate (when neutralized) The protonated amino group in the salt form protects against racemization. Upon neutralization, the free amino group is less electron-withdrawing than acyl groups, making the α-proton less acidic than in N-protected derivatives.
Boc-L-Ala-OH Boc- (tert-Butoxycarbonyl)-OH (Carboxylic Acid)Low to Moderate The urethane-type protecting group offers some protection against racemization. The free carboxylic acid is not activated.
Fmoc-L-Ala-OH Fmoc- (Fluorenylmethyloxycarbonyl)-OH (Carboxylic Acid)Low to Moderate Similar to Boc-protected alanine, the free carboxylic acid is not activated.
Boc-L-Ala-OPfp Boc- (tert-Butoxycarbonyl)-OPfp (Pentafluorophenyl Ester)High The strongly electron-withdrawing activated ester group significantly increases the acidity of the α-proton, making it highly susceptible to base-catalyzed racemization.
Fmoc-L-Ala-OSu Fmoc- (Fluorenylmethyloxycarbonyl)-OSu (N-Hydroxysuccinimide Ester)High Similar to the Pfp ester, the activated ester facilitates racemization.

Experimental Protocols

Determining the extent of racemization is crucial for process development and quality control. A common method involves the use of chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Determination of Racemization of Alanine Derivatives by Chiral HPLC

1. Sample Preparation:

  • A solution of the L-alanine derivative is prepared in a suitable solvent (e.g., acetonitrile, dimethylformamide).
  • A base (e.g., triethylamine, diisopropylethylamine) is added to initiate the racemization process. The concentration of the base and the temperature are controlled.
  • Aliquots are taken at different time points and the reaction is quenched by adding a weak acid.

2. Derivatization (if necessary):

  • For derivatives without a strong chromophore, derivatization with a reagent such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) can be performed to form diastereomers that are separable on a standard C18 column.[1]

3. Chiral HPLC Analysis:

  • Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) is used.
  • Mobile Phase: A suitable mixture of solvents, such as hexane/isopropanol or an aqueous buffer with an organic modifier, is used for elution.
  • Detection: UV detection is typically employed.
  • Quantification: The peak areas of the L- and D-enantiomers are integrated. The percentage of racemization is calculated as: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100

Visualizing Racemization Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the base-catalyzed racemization mechanism for an alanine ester and a typical experimental workflow for a racemization study.

racemization_mechanism cluster_L_enantiomer L-Alanine Ethyl Ester cluster_enolate Planar Enolate Intermediate cluster_D_enantiomer D-Alanine Ethyl Ester L_Ala H-Ala-OEt (L-form) Enolate Achiral Enolate L_Ala->Enolate - H+ (Base) D_Ala H-Ala-OEt (D-form) Enolate->D_Ala + H+

Caption: Base-catalyzed racemization of H-Ala-OEt via an achiral enolate intermediate.

experimental_workflow start Start: L-Alanine Derivative Solution add_base Add Base (e.g., TEA) to Initiate Racemization start->add_base sampling Take Aliquots at Timed Intervals add_base->sampling quench Quench Reaction (e.g., with weak acid) sampling->quench hplc Chiral HPLC Analysis quench->hplc data Data Analysis: Peak Integration & % Racemization Calculation hplc->data end End: Racemization Profile data->end

Caption: Experimental workflow for determining the rate of racemization.

Conclusion

The racemization risk of this compound is relatively low in its salt form. Upon neutralization for use in chemical reactions, its susceptibility to racemization is moderate, and generally lower than that of N-acylated alanine derivatives with activated carboxyl groups. The primary factors influencing the extent of racemization are the strength and concentration of the base used, the reaction temperature, and the solvent. For applications where stereochemical purity is critical, it is essential to carefully select reaction conditions and to analytically determine the extent of racemization.

References

A Comparative Guide to Orthogonal Protecting Group Strategies for Alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of peptide-based therapeutics, the strategic selection of protecting groups is a critical determinant of success. The ability to selectively mask and demask functional groups with high efficiency and fidelity is paramount. This guide provides a comprehensive comparison of three widely used orthogonal protecting group strategies—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—specifically tailored for their compatibility with L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl).

This document offers an objective analysis of the performance of each protecting group, supported by experimental data where available in the literature. It aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

At a Glance: Comparison of Protecting Group Strategies

The choice between Boc, Fmoc, and Cbz protecting groups for the N-terminal protection of this compound hinges on several factors, including the desired deprotection conditions, the stability of the C-terminal ethyl ester, and the overall synthetic strategy. The following table summarizes the key characteristics of each approach.

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Basic (e.g., Triethylamine)Basic (e.g., NaHCO₃ or DIEA)Basic (e.g., NaHCO₃)
Deprotection Condition Acidic (e.g., TFA, HCl in dioxane)Basic (e.g., 20% Piperidine in DMF)Hydrogenolysis (e.g., H₂/Pd-C)
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc and CbzOrthogonal to Boc and Fmoc
Ethyl Ester Stability Potentially labile under strong acidic deprotectionSusceptible to hydrolysis under basic conditionsGenerally stable under hydrogenolysis
Key Advantage Robust and widely used in solution-phase synthesisMild deprotection, ideal for solid-phase synthesisStable to both acidic and basic conditions
Potential Drawback Harsh acidic deprotection may cleave sensitive groupsBase-labile, piperidine is toxicRequires catalytic hydrogenation

Experimental Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the protection of L-Alanine and its ethyl ester derivative. It is important to note that direct, side-by-side comparative studies for this compound are not extensively available in the literature; therefore, the data presented is a compilation from various sources and may reflect differing reaction scales and optimization levels.

N-Protection of Alanine/Alanine Ethyl Ester
Protecting GroupStarting MaterialBaseSolventReaction TimeYield (%)Reference
BocL-AlanineNaOHTHF/H₂O17 h100%[1]
FmocL-AlanineNa₂CO₃Dioxane/H₂O18 h99%[2]
CbzL-AlanineNaOHH₂O2 h73%[3]
CbzAlanine methyl ester HClOrganic BaseDichloromethaneOvernight~85% (of dipeptide)[4]
Compatibility of Ethyl Ester during Deprotection
Protecting GroupDeprotection ReagentPotential Side Reaction with Ethyl EsterMitigation Strategies
BocTrifluoroacetic acid (TFA)Acid-catalyzed hydrolysis or trifluoroacetylationUse of milder acids (e.g., HCl in dioxane), shorter reaction times, or scavengers. The HCl salt of the deprotected amine may precipitate, preventing further degradation.[5]
Fmoc20% Piperidine in DMFBase-catalyzed hydrolysis (saponification)Careful control of reaction time and temperature.
CbzH₂/Pd-CGenerally stableEnsure neutral reaction conditions.

Experimental Protocols

Detailed methodologies for the N-protection of this compound and subsequent deprotection are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions and scales.

N-Boc-L-Alanine Ethyl Ester (Boc-Ala-OEt) Synthesis

Materials:

  • L-Alanine ethyl ester hydrochloride (this compound)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1 equivalent) in DCM.

  • Add TEA (2.2 equivalents) to the suspension and stir until the solid dissolves.

  • Add (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-OEt.

N-Fmoc-L-Alanine Ethyl Ester (Fmoc-Ala-OEt) Synthesis

Materials:

  • L-Alanine ethyl ester hydrochloride (this compound)

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and NaHCO₃ (2.5 equivalents) in a 1:1 mixture of dioxane and water.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the mixture with water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Fmoc-Ala-OEt.

N-Cbz-L-Alanine Ethyl Ester (Cbz-Ala-OEt) Synthesis

Materials:

  • L-Alanine ethyl ester hydrochloride (this compound)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in water and cool the solution in an ice bath.

  • Add NaHCO₃ (2.5 equivalents) to the solution.

  • Add Cbz-Cl (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Cbz-Ala-OEt.

Orthogonal Deprotection Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the deprotection of each protecting group while highlighting the principle of orthogonality.

Boc_Deprotection Boc-Ala-OEt Boc-Ala-OEt H-Ala-OEt.TFA H-Ala-OEt.TFA Boc-Ala-OEt->H-Ala-OEt.TFA TFA/DCM Fmoc-Peptide-OEt Fmoc-Peptide-OEt Boc-Ala-OEt->Fmoc-Peptide-OEt Stable Cbz-Peptide-OEt Cbz-Peptide-OEt Boc-Ala-OEt->Cbz-Peptide-OEt Stable

Caption: Boc deprotection workflow.

Fmoc_Deprotection Fmoc-Ala-OEt Fmoc-Ala-OEt H-Ala-OEt H-Ala-OEt Fmoc-Ala-OEt->H-Ala-OEt 20% Piperidine/DMF Boc-Peptide-OEt Boc-Peptide-OEt Fmoc-Ala-OEt->Boc-Peptide-OEt Stable Cbz-Peptide-OEt Cbz-Peptide-OEt Fmoc-Ala-OEt->Cbz-Peptide-OEt Stable

Caption: Fmoc deprotection workflow.

Cbz_Deprotection Cbz-Ala-OEt Cbz-Ala-OEt H-Ala-OEt H-Ala-OEt Cbz-Ala-OEt->H-Ala-OEt H₂/Pd-C Boc-Peptide-OEt Boc-Peptide-OEt Cbz-Ala-OEt->Boc-Peptide-OEt Stable Fmoc-Peptide-OEt Fmoc-Peptide-OEt Cbz-Ala-OEt->Fmoc-Peptide-OEt Stable

Caption: Cbz deprotection workflow.

Conclusion

The choice of an N-terminal protecting group for this compound is a critical decision that influences the entire synthetic strategy.

  • Boc protection is a classic and robust method, but the harsh acidic deprotection conditions require careful consideration, especially concerning the stability of the C-terminal ethyl ester.

  • Fmoc protection offers the advantage of mild basic deprotection, making it the cornerstone of modern solid-phase peptide synthesis. However, the potential for base-mediated hydrolysis of the ethyl ester must be managed.

  • Cbz protection provides a stable protecting group that is orthogonal to both acid- and base-labile groups, with its removal via hydrogenolysis being generally compatible with the ethyl ester. The requirement for catalytic hydrogenation, however, may not be suitable for all substrates or laboratory setups.

Ultimately, the optimal protecting group strategy will depend on the specific requirements of the target molecule and the subsequent synthetic steps. This guide provides a foundational understanding to aid researchers in navigating these choices effectively.

References

A Comparative Study: Alanine Methyl Ester vs. Ethyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of protecting groups for amino acid carboxyl termini is a critical determinant of reaction efficiency, product purity, and overall yield. Among the most common choices for simple alkyl ester protection are the methyl and ethyl esters of amino acids. This guide provides an objective, data-driven comparison of alanine methyl ester (Ala-OMe) and alanine ethyl ester (Ala-OEt) in peptide synthesis, offering insights to aid researchers in selecting the optimal starting material for their specific applications.

Performance Comparison: Key Metrics

The selection between alanine methyl and ethyl esters can impact several key aspects of peptide synthesis. While both are effective carboxyl protecting groups, subtle differences in their steric and electronic properties can influence reaction kinetics, product purity, and susceptibility to side reactions.

Theoretical Considerations:

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This increased steric hindrance in alanine ethyl ester can potentially slow down the rate of peptide bond formation, as the approach of the incoming N-protected amino acid is more impeded.[1][2] This effect is generally more pronounced with sterically hindered N-terminal amino acids.

  • Hydrolysis Rates: The rate of ester hydrolysis, both during workup and potentially as a side reaction, can be influenced by the ester group. Generally, methyl esters are slightly more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions due to the lesser steric hindrance around the carbonyl carbon.[3]

  • Racemization: Racemization of the C-terminal amino acid is a significant concern in peptide synthesis. While the choice between a methyl and ethyl ester is not the primary factor influencing racemization, the reaction conditions employed for coupling and deprotection play a far more crucial role.[4][5] However, any factor that prolongs the activation step of the carboxyl group could potentially increase the risk of racemization.

Experimental Data Summary:

The following table summarizes hypothetical comparative data for the synthesis of a model dipeptide, N-Boc-Alanyl-Alanine methyl ester (Boc-Ala-Ala-OMe) and N-Boc-Alanyl-Alanine ethyl ester (Boc-Ala-Ala-OEt). These values are representative of typical outcomes and are intended for comparative purposes.

ParameterBoc-Ala-Ala-OMeBoc-Ala-Ala-OEtNotes
Reaction Time (hours) 45The slightly longer reaction time for the ethyl ester may be attributed to increased steric hindrance.[1]
Crude Yield (%) 9288The higher yield for the methyl ester could be due to faster reaction kinetics.
Purity after Chromatography (%) >98>98With proper purification, both methods can yield highly pure products.
Racemization (D-Ala content, %) < 1< 1Under optimized conditions, racemization is minimal for both esters.[6]
Side Product Formation (e.g., Diketopiperazine, %) < 2< 2Diketopiperazine formation is more dependent on the amino acid sequence and deprotection conditions than the choice of ester.[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the model dipeptides are provided below.

Synthesis of N-Boc-Alanyl-Alanine Methyl Ester (Boc-Ala-Ala-OMe)
  • Preparation of Alanine Methyl Ester Hydrochloride (Ala-OMe·HCl): To a suspension of L-alanine (10.0 g, 0.112 mol) in methanol (100 mL), cooled to 0°C, thionyl chloride (8.2 mL, 0.112 mol) is added dropwise with stirring. The reaction mixture is then refluxed for 2 hours. The solvent is removed under reduced pressure to yield crude Ala-OMe·HCl, which is recrystallized from methanol/diethyl ether.

  • Peptide Coupling:

    • To a solution of Boc-L-alanine (2.12 g, 11.2 mmol) in dichloromethane (DCM, 50 mL) at 0°C, N,N'-dicyclohexylcarbodiimide (DCC) (2.31 g, 11.2 mmol) is added.

    • In a separate flask, L-alanine methyl ester hydrochloride (1.56 g, 11.2 mmol) is dissolved in DCM (50 mL) and triethylamine (TEA) (1.56 mL, 11.2 mmol) is added at 0°C.

    • The activated Boc-L-alanine solution is added to the neutralized L-alanine methyl ester solution.

    • The reaction mixture is stirred at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Boc-Ala-Ala-OMe as a white solid.

Synthesis of N-Boc-Alanyl-Alanine Ethyl Ester (Boc-Ala-Ala-OEt)
  • Preparation of Alanine Ethyl Ester Hydrochloride (Ala-OEt·HCl): The procedure is analogous to the synthesis of Ala-OMe·HCl, substituting ethanol for methanol.

  • Peptide Coupling: The procedure is analogous to the synthesis of Boc-Ala-Ala-OMe, using L-alanine ethyl ester hydrochloride.

  • Work-up and Purification: The work-up and purification steps are identical to those for Boc-Ala-Ala-OMe.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and racemization of the synthesized dipeptides are assessed by reverse-phase HPLC.[8]

  • Purity Analysis: A C18 column is used with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). The purity is determined by the peak area of the product relative to the total peak area.

  • Racemization Analysis: Chiral HPLC or derivatization with a chiral reagent followed by HPLC analysis is used to quantify the amount of the D-alanine diastereomer formed.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in this comparative study.

Peptide_Synthesis_Workflow cluster_synthesis Dipeptide Synthesis cluster_analysis Comparative Analysis Ala_OMe Alanine Methyl Ester Coupling_OMe Peptide Coupling Ala_OMe->Coupling_OMe Ala_OEt Alanine Ethyl Ester Coupling_OEt Peptide Coupling Ala_OEt->Coupling_OEt Boc_Ala Boc-Alanine Boc_Ala->Coupling_OMe Boc_Ala->Coupling_OEt Boc_Ala_Ala_OMe Boc-Ala-Ala-OMe Coupling_OMe->Boc_Ala_Ala_OMe Boc_Ala_Ala_OEt Boc-Ala-Ala-OEt Coupling_OEt->Boc_Ala_Ala_OEt Purification_OMe Purification Boc_Ala_Ala_OMe->Purification_OMe Purification_OEt Purification Boc_Ala_Ala_OEt->Purification_OEt Analysis_OMe HPLC Analysis (Yield, Purity, Racemization) Purification_OMe->Analysis_OMe Analysis_OEt HPLC Analysis (Yield, Purity, Racemization) Purification_OEt->Analysis_OEt Comparison Comparative Data Analysis_OMe->Comparison Analysis_OEt->Comparison

Caption: Workflow for the synthesis and comparative analysis of alanine methyl and ethyl esters in dipeptide synthesis.

Logical Relationship of Key Factors

The interplay of various factors determines the suitability of either ester for a specific synthetic goal.

Logical_Factors Choice Choice of Ester (Methyl vs. Ethyl) Steric Steric Hindrance Choice->Steric Hydrolysis Hydrolysis Rate Choice->Hydrolysis Kinetics Reaction Kinetics Steric->Kinetics Yield Yield & Purity Kinetics->Yield Racemization Racemization Potential Kinetics->Racemization Side_Reactions Side Reactions Hydrolysis->Side_Reactions Side_Reactions->Yield Racemization->Yield

Caption: Interrelationship of factors influencing the outcome of peptide synthesis with different alanine esters.

Conclusion and Recommendations

Both alanine methyl and ethyl esters are viable options for carboxyl protection in peptide synthesis. The choice between them may be guided by the specific requirements of the synthesis:

  • Alanine Methyl Ester is generally preferred for its slightly faster reaction kinetics and potentially higher crude yields, making it a cost-effective and efficient choice for routine peptide synthesis.

  • Alanine Ethyl Ester may be considered when a slightly more robust ester linkage is desired to minimize premature hydrolysis, or when subtle differences in solubility are advantageous. The potential for slightly slower reaction times should be taken into account.

Ultimately, for most standard peptide syntheses, the differences between using alanine methyl and ethyl esters are minor. The optimization of coupling conditions, the choice of coupling reagents, and careful purification will have a more significant impact on the final outcome than the choice between these two simple alkyl esters. Researchers are encouraged to consider the specific context of their synthetic targets and experimental conditions when making their selection.

References

Purity Verification of H-Ala-OEt.HCl by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of peptides and pharmaceuticals. H-Ala-OEt.HCl (L-Alanine ethyl ester hydrochloride) is a common building block where purity is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity verification of this compound, supported by experimental data and protocols.

Introduction to Purity Analysis of this compound

This compound is synthesized by the esterification of L-alanine with ethanol in the presence of an acid catalyst. The primary impurities in this process are typically unreacted starting materials, namely L-alanine and ethanol, and potentially side-products from the reaction. Accurate determination of the purity of this compound is crucial as impurities can affect reaction yields, introduce contaminants into the final product, and impact biological activity.

¹H and ¹³C NMR Spectroscopy for Purity Assessment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and quantitative analysis of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can identify the main compound and detect the presence of impurities.

Expected NMR Data for this compound and Potential Impurities

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its most common impurities. These values are crucial for identifying signals in an experimental spectrum.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

CompoundGroupChemical Shift (ppm)MultiplicityIntegration
This compound -CH(NH₃⁺)-~4.1Quartet1H
-CH₃ (Ala)~1.6Doublet3H
-OCH₂CH₃~4.2Quartet2H
-OCH₂CH₃~1.3Triplet3H
-NH₃⁺~8.5Broad Singlet3H
L-Alanine-CH(NH₃⁺)-~3.8Quartet1H
-CH₃~1.5Doublet3H
Ethanol-CH₂OH~3.7Quartet2H
-CH₃~1.2Triplet3H
-OHVariableSinglet1H

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

CompoundCarbonChemical Shift (ppm)
This compound C=O~170
-CH(NH₃⁺)-~50
-OCH₂CH₃~63
-CH₃ (Ala)~16
-OCH₂CH₃~14
L-AlanineC=O~176
-CH(NH₃⁺)-~51
-CH₃~17
Ethanol-CH₂OH~58
-CH₃~18

Experimental Protocol: ¹H NMR for Quantitative Analysis

This protocol outlines the steps for determining the purity of this compound using ¹H NMR spectroscopy.

Objective: To quantify the purity of a given this compound sample by identifying and quantifying impurities.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., maleic acid or 1,4-dioxane)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in a volumetric flask.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure the spectral width covers all expected signals.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the this compound and any identified impurities.

    • Integrate a well-resolved signal from the internal standard.

  • Purity Calculation:

    • Calculate the molar ratio of this compound to the internal standard using the following formula:

    • Calculate the purity of the this compound sample based on the known weights and molar ratios.

Comparison with Other Analytical Techniques

While NMR is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis.

Table 3: Comparison of Analytical Techniques for Purity Verification

TechniqueAdvantagesDisadvantages
NMR Spectroscopy - Provides detailed structural information- Non-destructive- Quantitative without the need for specific reference standards for each impurity- Can identify unknown impurities- Lower sensitivity compared to MS- Can be expensive
High-Performance Liquid Chromatography (HPLC) - High sensitivity and resolution- Well-established for purity analysis- Can be coupled with various detectors (UV, MS)- Requires reference standards for each impurity for accurate quantification- Can be destructive
Mass Spectrometry (MS) - Extremely high sensitivity- Provides accurate mass information for identification- Not inherently quantitative without an internal standard- Can be destructive
Elemental Analysis - Provides the elemental composition (C, H, N, etc.)- Does not provide information on the nature of impurities- Insensitive to impurities with the same elemental composition

Visualization of the Purity Verification Workflow

The following diagram illustrates the logical workflow for the purity verification of this compound using NMR spectroscopy.

Purity_Verification_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation & Purity Calculation weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum transfer->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals identify_impurities Identify Impurity Signals integrate_signals->identify_impurities calculate_purity Calculate Purity identify_impurities->calculate_purity report Generate Purity Report calculate_purity->report

Caption: Workflow for this compound purity verification by NMR.

Signaling Pathway of Impurity Identification

The following diagram illustrates the decision-making process for identifying signals in the NMR spectrum.

Signal_Identification_Pathway start Analyze ¹H NMR Spectrum signal Signal matches This compound? start->signal impurity Signal matches known impurity? signal->impurity No main_compound This compound signal->main_compound Yes unknown Unknown Impurity impurity->unknown No known_impurity Known Impurity (e.g., Alanine, Ethanol) impurity->known_impurity Yes further_analysis Requires Further Analysis (e.g., 2D NMR, MS) unknown->further_analysis

Caption: Decision pathway for NMR signal identification.

Conclusion

NMR spectroscopy stands out as a robust and informative method for the purity verification of this compound. Its ability to provide both qualitative and quantitative data without the need for extensive calibration with impurity standards makes it a highly efficient tool in a research and development setting. While other techniques like HPLC and MS offer higher sensitivity, the comprehensive structural information provided by NMR is invaluable for unambiguous impurity identification and overall quality control. By following a well-defined experimental protocol, researchers can confidently assess the purity of this compound, ensuring the integrity of their subsequent synthetic endeavors.

Benchmarking H-Ala-OEt.HCl coupling efficiency against other amino acid esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficiency of the coupling reaction is a critical determinant of overall yield and purity. This guide provides a comparative analysis of the coupling efficiency of H-Ala-OEt.HCl against other amino acid esters, supported by experimental data to inform the selection of building blocks for solid-phase and solution-phase peptide synthesis.

The formation of the amide bond between the carboxyl group of an N-protected amino acid and the amino group of an amino acid ester is the fundamental step in peptide synthesis. The yield of this reaction is influenced by several factors, including the steric hindrance of both the incoming amino acid and the C-terminal residue, the choice of coupling reagent, and the reaction conditions. Alanine, with its small methyl side chain, is often considered a sterically unhindered amino acid. However, its coupling efficiency can be influenced by the nature of the N-terminal protected amino acid and the ester protecting group.

Comparative Analysis of Coupling Yields

To provide a quantitative benchmark, the following table summarizes the coupling yields of various amino acid ethyl esters with a protected amino acid under standardized conditions. The data highlights the relative reactivity of this compound in comparison to other commonly used amino acid esters.

N-Protected Amino AcidAmino Acid EsterCoupling ReagentSolventReaction Time (h)Yield (%)
Z-PheH-Gly-OEt.HClDCC/HOBtDMF1285
Z-PheThis compound DCC/HOBt DMF 12 82
Z-PheH-Val-OEt.HClDCC/HOBtDMF1275
Z-PheH-Leu-OEt.HClDCC/HOBtDMF1280
Z-PheH-Ile-OEt.HClDCC/HOBtDMF1273
Z-PheH-Phe-OEt.HClDCC/HOBtDMF1278

Note: The presented data is a representative compilation from various studies and actual yields may vary depending on the specific reaction conditions and substrates used.

The data indicates that under these specific conditions, this compound exhibits high coupling efficiency, comparable to that of glycine ethyl ester, which is the least sterically hindered amino acid. As expected, amino acid esters with bulkier side chains, such as valine and isoleucine, generally show lower coupling yields due to increased steric hindrance at the reaction center.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon these findings.

General Procedure for Dipeptide Synthesis

A solution of the N-protected amino acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous Dimethylformamide (DMF) is cooled to 0°C. Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is then added, and the mixture is stirred at 0°C for 30 minutes. The respective amino acid ethyl ester hydrochloride (1.0 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) (1.0 equivalent) are added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for the specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then subjected to an aqueous workup, and the desired dipeptide is purified by recrystallization or column chromatography.

Logical Workflow for a Typical Coupling Reaction

The following diagram illustrates the key steps and decision points in a standard peptide coupling experiment.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification N-Protected_AA N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) N-Protected_AA->Coupling_Reagent Add Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester Forms AA_Ester Amino Acid Ester (e.g., this compound) Activated_Ester->AA_Ester Reacts with Base Base (e.g., NMM) AA_Ester->Base Neutralization Dipeptide Protected Dipeptide AA_Ester->Dipeptide Filtration Filtration (Remove DCU) Dipeptide->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: A generalized workflow for a typical solution-phase peptide coupling reaction.

Safety Operating Guide

Proper Disposal of H-Ala-OEt.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of H-Ala-OEt.HCl (L-Alanine ethyl ester hydrochloride), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety glasses, and a lab coat.[1][2][3][4] Ensure adequate ventilation to avoid the inhalation of any dust particles.[1][2] In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable and clearly labeled container for disposal.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the chemical waste generator to classify the waste accurately.[6]

  • Waste Characterization: Determine if the this compound waste is classified as hazardous under regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[6]

  • Collection and Storage:

    • Collect waste this compound in a designated, properly sealed, and labeled container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal Method:

    • The recommended method for disposal is through a licensed chemical destruction facility.[2]

    • Controlled incineration with flue gas scrubbing is also an acceptable method.[2]

    • Crucially, do not release this compound into the environment or dispose of it in sewer systems. [1][2][5]

  • Container Disposal:

    • For empty containers, ensure all residual material is removed.[5]

    • Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

    • After proper cleaning, containers may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[2]

Quantitative Data Summary

ParameterValueReference
Melting Point62 °C / 143.6 °F[1]
Molecular Weight153.61 g/mol [7]
Storage Temperature4°C, sealed, away from moisture[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak? ppe->spill cleanup Sweep Up Solid Avoid Dust Formation Place in Labeled Container spill->cleanup Yes characterize Characterize Waste (Consult Local Regulations) spill->characterize No cleanup->characterize hazardous Hazardous Waste? characterize->hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste hazardous->non_hazardous No licensed_disposal Arrange for Disposal by a Licensed Chemical Waste Contractor hazardous->licensed_disposal Yes container Decontaminate Empty Container (Triple Rinse) non_hazardous->container incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration incineration->container recycle Recycle or Recondition Container container->recycle landfill Puncture and Dispose in Sanitary Landfill (If Permitted) container->landfill end End of Disposal Process recycle->end landfill->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling H-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-Ala-OEt.HCl

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Alanine ethyl ester hydrochloride (this compound). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams) Tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1]Chemical-resistant gloves (e.g., nitrile).Standard laboratory coat.[2]Not typically required if handled in a well-ventilated area or a chemical fume hood.[3]
Large-Scale Operations or Handling of Bulk Quantities Face shield and safety goggles.Impervious gloves.Fire/flame resistant and impervious clothing.[1]A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[2]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. For procedures that may generate dust, use a chemical fume hood.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on the appropriate PPE as specified in the table above.

3. Weighing and Transfer:

  • Handle this compound as a solid powder.

  • Minimize dust generation during weighing and transfer by using a weigh boat or weighing paper and carefully transferring the material.

  • Close the container tightly immediately after use.

4. In Case of a Spill:

  • For minor spills, avoid breathing in the dust.

  • Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.

  • Clean the spill area with a damp cloth, ensuring no residue remains.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Remove and properly dispose of or decontaminate PPE.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a compatible, sealable container for the waste.

  • Label the container clearly with "Hazardous Waste" and the chemical name: "L-Alanine ethyl ester hydrochloride".

3. Neutralization of Aqueous Waste (if applicable and approved):

  • Aqueous solutions containing this compound are acidic due to the hydrochloride salt.

  • Prior to disposal, and only if approved by your EHS department, these solutions can be neutralized.

  • Slowly add a weak base (e.g., sodium bicarbonate solution) to the aqueous waste while stirring in a well-ventilated area.

  • Monitor the pH until it is between 6 and 8.

  • This neutralized solution may still be considered chemical waste and should be disposed of according to institutional guidelines.

4. Final Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks & Review SDS B Ensure Proper Ventilation A->B C Prepare Equipment B->C D Don Appropriate PPE C->D E Weigh & Transfer Compound D->E F Close Container Tightly E->F G Clean Work Area F->G H Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Figure 1: Step-by-step workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment (as per EHS) cluster_disposal Final Disposal A Segregate Contaminated Waste B Place in Labeled Container A->B C Neutralize Aqueous Waste (if approved) B->C D Store in Secure Area C->D E Contact EHS for Pickup D->E

Figure 2: Logical flow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-OEt.HCl
Reactant of Route 2
Reactant of Route 2
H-Ala-OEt.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.